2,5-Dichloro-3-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNMBUXCNVMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307215 | |
| Record name | 2,5-dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501008-42-0 | |
| Record name | 2,5-Dichloro-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501008-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
Halogenated benzoic acid derivatives are cornerstone building blocks in modern synthetic chemistry, serving as versatile precursors for a wide range of high-value compounds in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of chlorine and fluorine atoms onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 2,5-Dichloro-3-fluorobenzoic acid, a specific trifunctionalized intermediate. We will delve into its chemical identity, structural characteristics, potential synthetic pathways, key applications, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Compound Identification and Physicochemical Properties
Accurate identification is the first step in any laboratory workflow. This compound is cataloged under a unique identifier to ensure unambiguous tracking and sourcing.
The compound's structure, featuring a carboxylic acid group with two chlorine atoms and one fluorine atom at specific positions on the benzene ring, dictates its reactivity and utility.
Caption: Chemical structure of this compound.
A summary of its key physical properties is provided in the table below. These values are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) |
| CAS Number | 501008-42-0 | [4][5][6] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [6] |
| Molecular Weight | 209.00 g/mol | [6] |
| Appearance | White to off-white powder/solid | [7] |
| Primary Use | R&D / Chemical Intermediate | [5] |
Synthesis Strategies and Molecular Characterization
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, its synthesis can be logically inferred from established methods for analogous halogenated aromatic acids. The causality behind a potential synthetic route involves multi-step functional group transformations on a commercially available precursor.
A plausible synthetic pathway could involve a sequence of nitration, reduction, diazotisation, and chlorination reactions starting from a suitable difluorinated or dichlorinated precursor.[8] For example, the synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile illustrates a validated workflow that could be adapted.[8]
Caption: Generalized workflow for the synthesis and application of the target compound.
Experimental Protocol: General Oxidation of a Toluene Precursor
This protocol is adapted from the synthesis of 2,5-dichlorobenzoic acid from 2,5-dichlorotoluene and serves as a model for the synthesis of the title compound from a corresponding toluene precursor.[9] The principle relies on the strong oxidizing power of potassium permanganate to convert the methyl group to a carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material (e.g., 2,5-dichloro-3-fluorotoluene) in an appropriate solvent, such as an aqueous pyridine solution.[9]
-
Oxidation: While stirring, add the oxidant (e.g., potassium permanganate) to the solution. Heat the reaction mixture to a temperature between 50-80°C.[9]
-
Reaction Monitoring: Maintain the reaction temperature for 3 to 6 hours, monitoring the consumption of the starting material by a suitable technique (e.g., TLC or GC-MS).[9]
-
Work-up: Upon completion, recover the organic solvent. Add water to the residue and filter the mixture while it is still hot.
-
Acidification & Isolation: Adjust the pH of the filtrate to approximately 2 using hydrochloric acid. This will protonate the carboxylate, causing the desired benzoic acid derivative to precipitate.[9]
-
Purification: Cool the mixture to induce crystallization, and collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/water).[10]
Characterization
The identity and purity of the final product would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive information about the molecular structure, confirming the substitution pattern on the aromatic ring.[11]
-
Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the O-H stretch.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental composition of the compound.[8]
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate. The presence of multiple halogen substituents provides several benefits in drug design, including enhanced metabolic stability and improved binding affinity.[3][12]
-
Pharmaceutical Intermediates: This compound is a building block for synthesizing more complex active pharmaceutical ingredients (APIs).[13] Its structure is particularly relevant for developing fluoroquinolone antibiotics, anti-inflammatory agents, and anticancer drugs.[13][14] The carboxylic acid group serves as a handle for forming amide or ester linkages, while the halogenated ring constitutes the core scaffold of the target molecule.[2]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used to create new herbicides and pesticides. The halogenation pattern is crucial for achieving the desired biological activity and stability in the final product.[13][14]
The strategic use of fluorinated benzoic acids allows medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles.[2]
Safety, Handling, and Reactivity
As a halogenated organic acid, this compound requires careful handling in a controlled laboratory environment. The following safety information is synthesized from data sheets of structurally similar compounds.
GHS Hazard Classification
-
Skin Irritation (Category 2): Causes skin irritation.[15]
-
Serious Eye Irritation (Category 2A/2): Causes serious eye irritation.[15]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][16]
Precautionary Measures & PPE
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE):
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store locked up.[17]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[7]
Conclusion
This compound (CAS 501008-42-0) is a valuable chemical intermediate with significant potential in the synthesis of advanced pharmaceuticals and agrochemicals. Its trifunctionalized aromatic structure offers a unique combination of reactivity and property-modulating effects. While detailed synthetic protocols require adaptation from related compounds, its utility as a building block is clear. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant properties. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely utilize this compound in their research and development endeavors.
References
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- This compound - Safety D
- SAFETY DATA SHEET - 3-Chlorobenzoic acid. Sigma-Aldrich.
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- SAFETY DATA SHEET - Benzoic acid, 2-fluoro-. Acros Organics.
- This compound;501008-42-0. ABI Chem.
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- This compound | 501008-42-0 - ChemicalBook (altern
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
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- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem.
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- 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. Precedence Research.
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- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
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A Spectroscopic Guide to 2,5-Dichloro-3-fluorobenzoic Acid: Elucidating Structure Through MS, IR, and NMR Analysis
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dichloro-3-fluorobenzoic acid, a valuable substituted aromatic compound in the fields of chemical synthesis and drug discovery. By delving into the principles and practical applications of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction to this compound
This compound is a halogenated derivative of benzoic acid. Its chemical structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts unique electronic and steric properties that are of interest in the design of bioactive molecules. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques provide the necessary tools for unambiguous confirmation of its molecular structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) mass spectrometry is a common method for determining the molecular weight and gaining structural insights through fragmentation analysis.
Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Predicted Mass Spectrum of this compound
The molecular weight of this compound (C₇H₃Cl₂FO₂) is 208.0 g/mol (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The mass spectrum is predicted to show a molecular ion peak [M]⁺• at m/z 208, with a characteristic isotopic pattern due to the two chlorine atoms. The relative intensities of the [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks are expected to be in a ratio of approximately 9:6:1.
Key predicted fragmentation pathways include the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 191, followed by the loss of carbon monoxide (CO) to yield a dichlorofluorophenyl cation at m/z 163. Further fragmentation may involve the loss of chlorine atoms.
Tabulated Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Structure | Interpretation |
| 208, 210, 212 | [C₇H₃³⁵Cl₂FO₂]⁺•, [C₇H₃³⁵Cl³⁷ClFO₂]⁺•, [C₇H₃³⁷Cl₂FO₂]⁺• | Molecular ion (M⁺•) with isotopic pattern |
| 191, 193, 195 | [C₇H₂³⁵Cl₂FO]⁺ | [M - OH]⁺ |
| 163, 165, 167 | [C₆H₂³⁵Cl₂F]⁺ | [M - OH - CO]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Acquire the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions for chlorine-containing compounds.
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring. The presence of a broad O-H stretching band, a sharp C=O stretching band, and various C-H and C-C aromatic stretching and bending vibrations will be key features. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.
Tabulated Predicted IR Data
| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1700-1720 | C=O stretch | Carboxylic acid |
| 1580-1610 | C=C stretch | Aromatic ring |
| 1400-1450 | C-O-H bend | Carboxylic acid |
| 1200-1300 | C-O stretch | Carboxylic acid |
| 1000-1100 | C-F stretch | Aryl-fluoride |
| 700-850 | C-Cl stretch | Aryl-chloride |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Analysis Workflow
Caption: Workflow for acquiring and analyzing an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments provide information about the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively.
Predicted NMR Spectra of this compound
The NMR spectra of this compound will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the carboxylic acid group. The chemical shifts and coupling patterns will be key to assigning the signals to the specific nuclei in the molecule.
¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons will exhibit coupling to each other and to the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts will be influenced by the attached halogens and the carboxylic acid group. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single signal for the fluorine atom, which will be coupled to the adjacent protons.
Tabulated Predicted NMR Data
¹H NMR (in CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| ~7.6 | Doublet of doublets (dd) | ~9 (H-H), ~6 (H-F) | H-4 |
| ~7.9 | Doublet of doublets (dd) | ~9 (H-H), ~2 (H-F) | H-6 |
¹³C NMR (in CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~165 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-3 |
| ~135 | C-5 |
| ~133 | C-1 |
| ~131 | C-6 |
| ~128 (d, ²JCF ≈ 20 Hz) | C-2 |
| ~120 (d, ²JCF ≈ 25 Hz) | C-4 |
¹⁹F NMR (in CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
| ~ -110 | Multiplet | F-3 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.
-
Temperature: Room temperature.
-
-
Data Acquisition: Shim the magnetic field to achieve high homogeneity. Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Predicted Spin-Spin Coupling Network
Caption: Predicted proton-proton and proton-fluorine spin-spin couplings.
Summary and Structural Confirmation
The comprehensive analysis of the spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for the structural confirmation of this compound.
-
MS confirms the molecular weight and elemental composition (presence of two chlorine atoms).
-
IR spectroscopy identifies the key functional groups: a carboxylic acid and a substituted aromatic ring.
-
NMR spectroscopy provides the detailed connectivity of the atoms, confirming the substitution pattern on the benzene ring and the relative positions of the protons, carbons, and the fluorine atom.
The convergence of these independent spectroscopic methods offers an unambiguous and trustworthy elucidation of the molecular structure of this compound, which is essential for its application in scientific research and development.
References
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. PubChem. Retrieved from [Link]
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Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoic acid. PubChem. Retrieved from [Link]
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A Methodological Guide to Determining the Organic Solvent Solubility of 2,5-Dichloro-3-fluorobenzoic Acid
<-3>
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide addresses the solubility of 2,5-Dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid. Given the scarcity of publicly available empirical solubility data for this specific compound, this document provides a comprehensive framework for its systematic determination. We present a detailed methodology grounded in the principles of thermodynamic equilibrium solubility, outlining solvent selection strategies, a robust experimental protocol based on the shake-flask method, and modern analytical quantification techniques.[2] This whitepaper serves as an in-depth technical guide for researchers, enabling them to generate reliable and reproducible solubility data essential for process development and formulation science.
Introduction: The Critical Role of Solubility Data
This compound is a substituted aromatic carboxylic acid. Such molecules are common building blocks in medicinal chemistry. The arrangement of its functional groups—a carboxylic acid, two chlorine atoms, and a fluorine atom—dictates its physicochemical properties, including its solubility. The interplay between the polar carboxylic acid group, capable of hydrogen bonding, and the non-polar dichlorofluorophenyl ring results in complex solubility behavior that is highly dependent on the chosen solvent.[3]
Understanding solubility is not an academic exercise; it is fundamental to:
-
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is crucial for achieving high yield and purity.[4]
-
Crystallization & Polymorphism: Solvent choice directly impacts crystallization kinetics, crystal habit, and the potential for forming different polymorphic forms, which can have different stabilities and dissolution rates.[5][6]
-
Formulation Development: For sparingly soluble drugs, solubility data in various excipients and solvent systems is the first step in designing effective drug delivery systems.[1]
-
Preclinical Studies: Solubility dictates the ability to prepare dosing solutions for toxicological and pharmacological assessments.
This guide provides the theoretical basis and a practical, field-proven protocol to empower researchers to determine the solubility of this compound and similar compounds with confidence.
Theoretical Framework: What Governs Solubility?
The dissolution of a solid solute, like this compound, into a solvent is a thermodynamic process.[7] It can be conceptualized as two main energy-dependent steps:
-
Lattice Energy: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. A high melting point often indicates strong crystal lattice forces, which can limit solubility.[7]
-
Solvation Energy: Energy is released when the solute molecules interact with the solvent molecules. Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) lead to higher solvation energy and promote solubility.[8]
A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] For this compound, its acidic nature means that its solubility can be dramatically increased in basic organic solvents or aqueous solutions where it can deprotonate to form a much more polar salt.
Physicochemical Properties of this compound
While direct solubility data is sparse, other known physicochemical properties can help predict its behavior and inform experimental design.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₇H₃Cl₂FO₂ | - |
| Molecular Weight | 209.00 g/mol [10] | Higher molecular weight can sometimes correlate with lower solubility. |
| Appearance | White to off-white crystalline solid | Indicates a defined crystal lattice that must be overcome for dissolution. |
| Melting Point | 144-146 °C | A moderate melting point suggests that the crystal lattice energy is significant but not as extreme as "brick dust" molecules (>200°C), which are notoriously insoluble.[7] |
| Structure | Dichlorinated and fluorinated benzoic acid | The halogen atoms increase lipophilicity, suggesting better solubility in non-polar organic solvents compared to water, while the carboxylic acid provides a site for polar and acid-base interactions. |
A Systematic Approach to Solubility Determination
The "gold standard" for solubility measurement is the determination of thermodynamic equilibrium solubility .[11] This represents the true saturation point of a solute in a solvent at a given temperature and pressure, where the solid and dissolved states are in equilibrium.[12] The most common and reliable method to determine this is the Saturation Shake-Flask Method .[2][13]
Strategic Solvent Selection
A panel of solvents should be chosen to cover a range of polarities and chemical functionalities to build a comprehensive solubility profile.
| Solvent Class | Examples | Rationale for Inclusion |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid group.[6] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Can engage in dipole-dipole interactions.[14] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Interact primarily with the lipophilic aromatic ring.[15] |
| Basic | Pyridine, Triethylamine (in a co-solvent) | Expected to significantly increase solubility through acid-base interaction/salt formation. |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured. It adheres to the principles of Good Laboratory Practice (GLP), which emphasize proper documentation, calibration, and standardized procedures to ensure data reliability and integrity.[16][17]
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for analysis[1]
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. Record the exact amount, although it is not needed for the final calculation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[13] A preliminary time-course study can be run to confirm the point at which concentration no longer increases.
-
Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.[18]
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1][19] An HPLC method is generally preferred for its higher selectivity and sensitivity.[20]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Data Presentation and Interpretation
The collected data should be summarized in a clear, tabular format to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | <0.1 | <0.0005 |
| Toluene | Non-Polar | 5.2 | 0.025 |
| Dichloromethane | Non-Polar | 25.8 | 0.123 |
| Ethyl Acetate | Aprotic Polar | 85.1 | 0.407 |
| Acetone | Aprotic Polar | 150.3 | 0.719 |
| Acetonitrile | Aprotic Polar | 65.7 | 0.314 |
| Methanol | Protic Polar | 210.5 | 1.007 |
| Ethanol | Protic Polar | 188.9 | 0.904 |
(Note: The data in this table is illustrative and must be determined experimentally.)
Interpretation: The hypothetical data illustrates expected trends. Solubility is lowest in the non-polar alkane (hexane) and increases with solvent polarity. The highest solubility is predicted in polar protic solvents like methanol, which can act as both hydrogen bond donors and acceptors with the carboxylic acid moiety.
Conclusion
References
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- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 16. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 17. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]
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- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activities of 2,5-Dichloro-3-fluorobenzoic acid
Abstract
2,5-Dichloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid with a substitution pattern that suggests a potential for diverse biological activities. While direct studies on this specific molecule are limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological and biological profile. This guide synthesizes the existing knowledge on related halogenated benzoic acids to propose potential therapeutic and agrochemical applications for this compound. We will explore potential activities including antimicrobial, herbicidal, anticancer, and antidiabetic effects, supported by insights from structure-activity relationship (SAR) studies. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to investigate these hypothesized activities, aiming to accelerate the exploration of this compound's full potential in drug discovery and development.
Introduction: The Chemical Landscape of this compound
This compound (CAS No: 501008-42-0) is a synthetic organic compound characterized by a benzoic acid core substituted with two chlorine atoms and one fluorine atom. The unique positioning of these halogens significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and electronic distribution. These characteristics are critical determinants of a molecule's interaction with biological targets.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability.[1] Similarly, the presence of chlorine atoms can contribute to the molecule's hydrophobic character and influence its ability to cross biological membranes. The combination of these halogens on the benzoic acid scaffold makes this compound a compelling candidate for biological screening.
Inferred Biological Activities from Structural Analogs
Based on the biological activities reported for structurally similar compounds, we can hypothesize several potential applications for this compound.
Antimicrobial and Fungicidal Potential
Halogenated aromatic compounds are known for their antimicrobial properties. For instance, the methyl ester of 2,5-dichlorobenzoic acid is utilized as a fungicide.[2] Derivatives of 2-chlorobenzoic acid have also been synthesized and evaluated for their antimicrobial activity, with some showing considerable potency against both Gram-positive and Gram-negative bacteria.[3]
Hypothesized Mechanism of Action: The antimicrobial activity of halogenated benzoic acids may stem from their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways. The lipophilic nature of the dichlorinated ring could facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.
Herbicidal and Plant Growth Regulatory Activity
Derivatives of aminodichlorobenzoic acids have demonstrated phytotoxic effects, suggesting a potential for herbicidal applications.[4] Furthermore, 2,5-dichlorobenzoic acid methyl ester acts as a plant growth regulator, inducing callus formation.[2]
Hypothesized Mechanism of Action: The herbicidal activity could be due to the disruption of plant hormone signaling pathways or the inhibition of key enzymes involved in plant growth and development. The structural similarity to some natural plant hormones might allow it to act as an antagonist or an agonist with detrimental effects.
Anticancer Potential
Dichlorophenyl-substituted heterocyclic compounds have shown promising cytotoxic activity against various cancer cell lines.[5] While this compound is not a heterocycle, the dichlorofluorophenyl moiety is a key pharmacophore that could be explored for anticancer properties. The substitution pattern can influence the molecule's ability to interact with biological targets relevant to cancer, such as enzymes or receptors.
Hypothesized Mechanism of Action: Potential anticancer mechanisms could involve the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle progression. The specific halogen substitution pattern would be critical in determining its binding affinity and selectivity for cancer-related targets.
Antidiabetic Potential
Recent studies have shown that sulfonamide derivatives of 2,4-dichlorobenzoic acid can act as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[6] This suggests that this compound could serve as a scaffold for the development of novel antidiabetic agents.
Hypothesized Mechanism of Action: By inhibiting α-glucosidase and α-amylase, the compound could slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[6] The benzoic acid core with its specific halogenation pattern could be crucial for fitting into the active sites of these enzymes.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, a systematic screening approach is essential. The following are detailed protocols for key in vitro assays.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Culture Preparation: Grow microbial cultures to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for In Vitro Cytotoxicity Assay.
α-Glucosidase and α-Amylase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against α-glucosidase and α-amylase.
Methodology: Spectrophotometric Assay
-
Enzyme and Substrate: Use commercially available α-glucosidase (from Saccharomyces cerevisiae) and α-amylase (from porcine pancreas) and their respective substrates (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).
-
Assay Buffer: Prepare appropriate buffer solutions (e.g., phosphate buffer for α-glucosidase, Tris-HCl buffer for α-amylase).
-
Reaction Mixture:
-
For α-glucosidase: Pre-incubate the enzyme with different concentrations of the compound. Initiate the reaction by adding the substrate. Stop the reaction with Na2CO3 and measure the absorbance of the released p-nitrophenol at 405 nm.
-
For α-amylase: Pre-incubate the enzyme with the compound. Add the starch solution and incubate. Add dinitrosalicylic acid color reagent, boil, and measure the absorbance at 540 nm to quantify the reducing sugars formed.
-
-
IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity. Acarbose can be used as a positive control.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated benzoic acids is highly dependent on the nature, number, and position of the halogen substituents.
-
Hydrophobicity: The toxicity of halogenated benzoic acids towards certain organisms has been shown to be directly related to their hydrophobicity. [7]The two chlorine atoms in this compound are expected to contribute significantly to its lipophilicity.
-
Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring. This can affect the molecule's ability to form hydrogen bonds and other interactions with biological targets.
-
Steric Factors: The substitution pattern creates a specific three-dimensional shape that will determine how well the molecule fits into the binding pockets of enzymes or receptors.
Data Summary of Related Compounds
| Compound/Derivative | Biological Activity | Potency (IC50/MIC) | Reference |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase Inhibition | ~3-fold more potent than acarbose | [6] |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase Inhibition | ~5-fold more potent than acarbose | [6] |
| 2-Chlorobenzoic acid derivative (compound 6) | Antibacterial (E. coli) | pMIC = 2.27 µM/ml | [3] |
| 2-amino-3,5-dichlorobenzoic acid N,N-di,sec.butylamide | Herbicidal (selective) | Active at 6 kg/ha | [4] |
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound is currently lacking, a thorough analysis of its structural analogs strongly suggests its potential as a lead compound in several areas of research. The presence of both chlorine and fluorine atoms on the benzoic acid scaffold provides a unique combination of physicochemical properties that warrant further investigation.
Future research should focus on the systematic in vitro and in vivo evaluation of this compound and its derivatives. The experimental protocols outlined in this guide provide a solid starting point for such investigations. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing its therapeutic or agrochemical potential. The synthesis of a library of analogs with variations in the substitution pattern will also be invaluable for establishing a clear structure-activity relationship and for the rational design of more potent and selective compounds.
References
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Chen, C. Y., Chen, S. L., & Chen, C. F. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Ecotoxicology and environmental safety, 72(4), 1093–1099. [Link]
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AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. [Link]
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Barana, M., et al. (2023). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Molecules, 28(7), 3073. [Link]
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Kagechika, H., et al. (2002). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & medicinal chemistry letters, 12(16), 2153–2156. [Link]
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Ng, S. C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Mini reviews in medicinal chemistry, 15(14), 1192–1202. [Link]
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Baruffini, A., Borgna, P., & Pagani, G. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287. [Link]
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Masek, A., et al. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry, 35(1). [Link]
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Kumar, A., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. European journal of medicinal chemistry, 46(9), 4483–4489. [Link]
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PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
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Wang, Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. [Link]
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Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(2), 186–195. [Link]
-
Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(2), 186–195. [Link]
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Wang, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry. [Link]
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- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid
This technical guide provides a comprehensive literature review of 2,5-dichloro-3-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical characteristics, plausible synthetic pathways, spectroscopic analysis, potential applications, and safety considerations. Given the limited publicly available data on this specific isomer, this guide will leverage established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded overview.
Introduction: The Significance of Halogenated Benzoic Acids
Halogenated benzoic acids are a pivotal class of compounds in modern chemistry, serving as versatile building blocks in the synthesis of a wide array of functional molecules. The introduction of halogen atoms onto the benzene ring profoundly influences the physicochemical properties of the parent benzoic acid molecule. Factors such as acidity, lipophilicity, metabolic stability, and reactivity can be finely tuned by the type, number, and position of the halogen substituents.
The presence of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. Chlorine atoms also contribute to the modulation of electronic and steric properties, often playing a crucial role in the biological activity of the final product. Consequently, polychlorinated and fluorinated benzoic acids are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound, with its unique substitution pattern, presents an interesting scaffold for further chemical exploration and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. While experimental data for this specific isomer is not extensively documented, we can infer its properties based on its structure and comparison with related compounds.
| Property | Predicted/Inferred Value | Source/Basis for Prediction |
| Molecular Formula | C₇H₃Cl₂FO₂ | Based on chemical structure |
| Molecular Weight | 209.01 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | Typical for similar halogenated benzoic acids |
| Melting Point | Likely in the range of 140-160 °C | Comparison with isomers like 2,4-dichloro-5-fluorobenzoic acid (m.p. 144-146 °C)[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO | General solubility of benzoic acid derivatives |
| pKa | Expected to be lower than benzoic acid (4.2) due to the electron-withdrawing nature of the halogens | The acidity of ortho-halogen substituted benzoic acids is generally greater than benzoic acid.[2] |
Proposed Synthetic Pathways
Route 1: Ortho-Lithiation of 1,4-Dichloro-2-fluorobenzene
A viable approach involves the ortho-lithiation of a suitable starting material, followed by carboxylation. 1,4-Dichloro-2-fluorobenzene is a logical precursor.
Workflow Diagram:
Caption: Proposed synthesis of this compound via ortho-lithiation.
Detailed Protocol:
-
Ortho-Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The fluorine atom is a powerful ortho-directing group, and lithiation is expected to occur at the C3 position, which is ortho to the fluorine and flanked by the two chlorine atoms.[3] The reaction mixture is typically stirred at this low temperature for 1-2 hours.
-
Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution, or pour the reaction mixture over crushed dry ice. The aryllithium intermediate will act as a nucleophile and attack the carbon dioxide.
-
Acidic Workup: Allow the reaction to warm to room temperature and then quench with water. Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate to form the desired benzoic acid.
-
Purification: The crude product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Route 2: Sandmeyer Reaction from 2,5-Dichloro-3-fluoroaniline
Another plausible route is the Sandmeyer reaction, a classic method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4]
Workflow Diagram:
Caption: Proposed synthesis of this compound via the Sandmeyer reaction.
Detailed Protocol:
-
Diazotization: Dissolve 2,5-dichloro-3-fluoroaniline in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. The reaction will form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas will be evolved, and the cyano group will be introduced onto the aromatic ring to form 2,5-dichloro-3-fluorobenzonitrile.
-
Hydrolysis: Isolate the crude benzonitrile and subject it to acidic hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated sulfuric acid, in water. The nitrile group will be hydrolyzed to a carboxylic acid.
-
Purification: After cooling, the product will precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then purified by recrystallization as described in Route 1.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
H-4: This proton is ortho to a chlorine atom and meta to another chlorine and a fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.
-
H-6: This proton is ortho to a chlorine atom and meta to the carboxylic acid group and the fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.
The chemical shifts will be in the downfield region (likely between 7.5 and 8.0 ppm) due to the electron-withdrawing effects of the halogens and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex, with seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon.
-
Carboxylic Carbon (C=O): Expected around 165-170 ppm.
-
Aromatic Carbons: The chemical shifts will be influenced by the attached substituents. The carbons attached to the halogens (C-2, C-3, and C-5) will show characteristic splitting patterns due to C-F coupling. The carbon attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Potential Applications
While specific applications of this compound are not widely reported, its structural motifs suggest its potential as a valuable intermediate in several areas:
-
Pharmaceuticals: As a halogenated benzoic acid, it can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern can influence the biological activity and pharmacokinetic properties of the resulting molecules. It could be explored in the development of anti-inflammatory, anti-cancer, or anti-microbial agents.[5]
-
Agrochemicals: Many herbicides and fungicides are derived from halogenated aromatic carboxylic acids.[6] The specific arrangement of the chloro and fluoro substituents in this compound could lead to the discovery of new crop protection agents with novel modes of action or improved efficacy.
-
Materials Science: This compound could be used as a monomer or a precursor for the synthesis of specialty polymers with enhanced thermal stability, flame retardancy, or specific electronic properties.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. While a specific toxicology report is not available, data from similar compounds suggest that it may be an irritant to the skin, eyes, and respiratory system.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a halogenated aromatic carboxylic acid with potential as a versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. While detailed experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on established chemical principles and data from structurally related compounds. As research in this area progresses, the unique properties of this compound are likely to be exploited in the development of new and innovative chemical entities.
References
A comprehensive list of references will be compiled upon the finalization of this guide. The information presented herein is based on established chemical knowledge and data from publicly available scientific literature and chemical databases.
Sources
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- 2. thetestmag.com [thetestmag.com]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 6. benchchem.com [benchchem.com]
safety and handling of 2,5-Dichloro-3-fluorobenzoic acid
An In-Depth Technical Guide to the Safe Handling of 2,5-Dichloro-3-fluorobenzoic Acid
Foreword for the Modern Researcher
In the landscape of pharmaceutical research and synthetic chemistry, the introduction of novel halogenated benzoic acids is a frequent occurrence. These molecules, while serving as pivotal building blocks, demand a rigorous and proactive approach to safety. This guide is designed for the practicing scientist and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safety. Our focus is this compound, a compound for which comprehensive data may be sparse, thus necessitating a safety paradigm built on the principles of chemical analogy and risk mitigation. This document serves as a self-validating system of protocols, grounded in authoritative data on analogous compounds, to ensure both personal safety and experimental integrity.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification is the cornerstone of chemical safety. All handling, storage, and emergency procedures are predicated on knowing the exact properties of the substance in use.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 501008-42-0 | [1] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |
| Molecular Weight | 209.00 g/mol | [2] |
| Appearance | White to off-white solid/powder (inferred) | [3][4] |
| Solubility | Expected to be insoluble in water | [5] |
Section 2: Hazard Analysis and GHS Classification
While specific toxicological data for this compound is not fully investigated, a robust hazard assessment can be constructed by examining structurally similar compounds, such as other dichlorofluorobenzoic acid isomers.[6] The GHS classifications below are based on data for these close analogs.
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
Summary of Hazards:
-
Oral Toxicity: Ingestion of this compound can be harmful.[6][8] All measures must be taken to prevent accidental ingestion.
-
Skin and Eye Contact: As a carboxylic acid with halogen substituents, the compound is expected to be an irritant to the skin and eyes upon contact.[9][10] Prolonged contact may lead to more severe damage.
-
Inhalation: The compound is a solid, but fine dust or aerosols can be generated during handling. Inhalation of these particles may cause irritation to the respiratory tract.[9][10]
Section 3: A Proactive Framework for Safe Use: The Hierarchy of Controls
The most effective safety protocols are not merely a list of rules, but a systematic approach to risk reduction. The "Hierarchy of Controls" is a framework that prioritizes safety strategies from most to least effective. Applying this to this compound ensures that risk is mitigated at every possible level.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: In a research context, these are often not feasible as the specific molecule is required. However, one might consider if a less hazardous derivative or a solution-based form could be used instead of a powder.
-
Engineering Controls: This is the primary line of defense. All work with this solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[3][11] Ensure that a certified safety shower and eyewash station are immediately accessible.[3][12]
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training for all personnel, and clearly labeling all containers and work areas.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the hazard. It is mandatory, not optional.
Section 4: Standard Operating Procedures for Handling
Required Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or equivalent standards.[9][12] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[12] In the event of a large spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[3]
General Handling Protocols
-
Preparation: Designate a specific area within the fume hood for handling the compound.
-
Weighing: When weighing the solid, use a draft shield or conduct the weighing inside the fume hood to prevent dust from becoming airborne.
-
Transfers: Use spatulas and other appropriate tools to transfer the solid. Avoid any actions that could generate dust, such as dropping material from a height.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.[9] Decontaminate the work surface and any equipment used.
Section 5: Storage and Incompatibility
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][9][13]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[12][13] Carboxylic acids can react exothermically with bases in a neutralization reaction.[5]
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
The following diagram outlines the immediate steps to be taken following an exposure.
Caption: First aid decision workflow for chemical exposure.
-
In case of Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][7][9]
-
In case of Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes.[3][14] Remove all contaminated clothing while rinsing.[14][15]
-
In case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][14][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[14]
-
In case of Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water and seek immediate medical attention.[3]
Accidental Release and Spill Cleanup
A spill must be managed methodically to prevent exposure and environmental contamination.
Caption: Step-by-step workflow for solid chemical spill response.
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Put on all required PPE, including gloves, goggles, and a lab coat.
-
Containment: Prevent the powder from spreading. Do not allow the chemical to enter drains or waterways.[3][6]
-
Cleanup: Carefully sweep or vacuum up the material.[3][13] Do not use methods that create dust. Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][12][13]
-
Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen fluoride (HF), and hydrogen chloride (HCl).[7][12][13]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][12][13]
Section 7: Waste Disposal
Chemical waste generators are legally and ethically responsible for ensuring proper disposal.
-
Classification: This material must be treated as hazardous chemical waste.[11]
-
Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Disposal: Disposal must be handled by a licensed chemical waste management company. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[9][12] Do not dispose of this chemical down the drain.[3][12]
Section 8: Toxicological and Ecological Information
-
Toxicology: The toxicological properties of this compound have not been fully investigated.[6] The hazard classifications are based on the expected properties of an irritant solid and data from structurally similar chemicals.
Section 9: References
-
National Institute of Standards and Technology. (2015). Safety Data Sheet - p-Fluorobenzoic Acid. [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
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Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16091238, 2,4-dichloro-3-fluorobenzoic acid. [Link]
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ASHP. (n.d.). Personal Protective Equipment. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688138, 2,4-Dichloro-5-fluorobenzoic acid. [Link]
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An In-depth Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid: From Synthesis to Application
This guide provides a comprehensive technical overview of 2,5-dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid. While not as extensively documented as some of its isomers, this compound represents a potentially valuable building block for researchers and professionals in drug discovery and fine chemical synthesis. This document delves into its history, synthetic pathways, chemical properties, and potential applications, offering a foundational understanding for its use in a laboratory and developmental setting.
Introduction and Physicochemical Properties
This compound, with the CAS number 501008-42-0, is a polysubstituted benzoic acid derivative. The strategic placement of two chlorine atoms and one fluorine atom on the benzene ring, in conjunction with the carboxylic acid functional group, imparts a unique electronic and steric profile to the molecule. This substitution pattern can significantly influence its reactivity, acidity, and interactions with biological targets, making it a compound of interest for medicinal chemistry and material science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [2] |
| CAS Number | 501008-42-0 | [1] |
| Appearance | White to off-white powder or crystalline solid | Typical for this class of compounds |
| Melting Point | Not widely reported; requires experimental determination | |
| Boiling Point | Not widely reported; requires experimental determination | |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like alcohols, ethers, and chlorinated solvents | General property of similar benzoic acids |
Historical Context and Discovery
The history of this compound is not as clearly delineated as that of its more commercially prominent isomers, such as 2,4-dichloro-5-fluorobenzoic acid, which is a key intermediate in the synthesis of fluoroquinolone antibiotics.[3] The discovery and initial synthesis of less common isomers like the 2,5-dichloro-3-fluoro variant are often not standalone, landmark events but are instead documented within the broader context of exploring structure-activity relationships of halogenated aromatics.
The development of fluorinated and chlorinated benzoic acid derivatives has been historically driven by their utility as precursors in the agrochemical and pharmaceutical industries.[4] The introduction of halogen atoms can profoundly alter the biological activity of a molecule by affecting its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[5] It is therefore likely that this compound was first synthesized during systematic investigations into the effects of different halogen substitution patterns on the properties of benzoic acid derivatives.
Synthetic Methodologies
One potential synthetic pathway could start from a dichlorofluorobenzene precursor, followed by the introduction of the carboxylic acid group. For instance, a Friedel-Crafts acylation of a suitable dichlorofluorobenzene, followed by oxidation of the resulting ketone, is a common method for producing substituted benzoic acids. This is analogous to the synthesis of the 2,4-dichloro-5-fluoro isomer.
Alternatively, a route starting from a substituted aniline via diazotization and Sandmeyer-type reactions could be employed to introduce the halogen atoms at the desired positions, followed by the conversion of another functional group (like a methyl or cyano group) into the carboxylic acid.
Diagram 1: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted benzoic acids.
Experimental Protocol: A Hypothetical Synthesis
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound, based on established methodologies for related compounds. This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.
Step 1: Friedel-Crafts Acylation of 1,4-Dichloro-2-fluorobenzene
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add acetyl chloride dropwise at 0-5 °C.
-
Slowly add 1,4-dichloro-2-fluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 2,5-dichloro-3-fluoroacetophenone.
Step 2: Haloform Reaction to Form the Carboxylic Acid
-
Dissolve the crude acetophenone in a suitable solvent such as dioxane or tetrahydrofuran.
-
Add a solution of sodium hypochlorite (bleach) to the mixture.
-
Heat the reaction mixture with stirring, monitoring the disappearance of the starting material.
-
Cool the mixture and quench any excess hypochlorite with sodium bisulfite.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Potential Applications in Drug Discovery and Development
Halogenated benzoic acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[4] The presence of fluorine, in particular, can enhance metabolic stability and bioavailability.[5] While specific applications for this compound are not widely reported, its structural motifs suggest potential utility in several therapeutic areas.
-
As a Scaffold for Bioactive Molecules: The compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activity. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many drug molecules.
-
Inhibitors of Enzymes: The substituted phenyl ring can be designed to fit into the active site of enzymes, potentially acting as an inhibitor. The specific substitution pattern of this compound could offer unique binding interactions.
-
Development of Novel Antibacterials: Given the prevalence of its isomers in the synthesis of fluoroquinolone antibiotics, it is plausible that this compound could be explored for the development of new antibacterial agents.
Diagram 2: Role in a Drug Discovery Pipeline
Caption: The potential role of this compound in a typical drug discovery workflow.
Spectroscopic and Analytical Data
Definitive and publicly available spectroscopic data for this compound is scarce. However, based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon and six for the carbons of the benzene ring. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a dichlorinated benzene ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
For researchers working with this compound, it is imperative to perform thorough analytical characterization to confirm its identity and purity.
Conclusion and Future Outlook
This compound represents a less-explored yet potentially valuable chemical entity. While its history and applications are not as well-documented as some of its isomers, the fundamental principles of organic and medicinal chemistry suggest its potential as a building block in the development of novel pharmaceuticals and functional materials. Further research into efficient and scalable synthetic routes, as well as a systematic exploration of its utility in various therapeutic areas, is warranted. As the demand for novel chemical scaffolds in drug discovery continues to grow, compounds like this compound may find their niche and contribute to the advancement of science and medicine.
References
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PubChem. 2,4-Dichloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
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ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Google Patents. Preparation method of 2-fluoro-3-chlorobenzoic acid.
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MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
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Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
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ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link]
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PubChem. 2,4-Dichloro-5-fluorobenzoic acid. [Link]
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Precedence Research. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. [Link]
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Wikipedia. 3-Fluorobenzoic acid. [Link]
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SynZeal. (Z)-Pralidoxime Chloride. [Link]
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A Comprehensive Theoretical Analysis of 2,5-Dichloro-3-fluorobenzoic Acid: A Guide for Researchers
Abstract: This technical guide provides a detailed exploration of 2,5-Dichloro-3-fluorobenzoic acid through advanced computational and theoretical methodologies. Halogenated benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science, and a profound understanding of their molecular characteristics is paramount for targeted drug design and the development of novel materials. This document synthesizes data from quantum chemical computations to elucidate the structural, vibrational, electronic, and non-linear optical properties of the title molecule. Furthermore, it investigates its potential biological activity through molecular docking studies, offering a comprehensive theoretical framework for researchers, chemists, and drug development professionals. All analyses are grounded in Density Functional Theory (DFT), providing a robust and predictive model of the molecule's behavior.
Introduction: The Significance of Halogenated Benzoic Acids
Benzoic acid and its derivatives are a class of compounds with significant importance across various scientific disciplines, including pharmacology, organic synthesis, and materials science. The introduction of halogen atoms onto the aromatic ring can dramatically alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and electronic distribution. These modifications are a cornerstone of rational drug design, enabling the fine-tuning of a molecule's interaction with biological targets.
This compound is a tri-substituted benzoic acid derivative whose unique substitution pattern is expected to confer distinct chemical and biological properties. Theoretical studies, particularly those employing quantum mechanics, are indispensable for building a predictive understanding of such molecules. By modeling properties like molecular geometry, vibrational frequencies, and electronic structure, we can gain insights that are often difficult or time-consuming to obtain through experimentation alone. This guide details the theoretical investigation of this compound, providing a foundational dataset for future experimental work and application-driven research.
Computational Methodology: The Predictive Power of DFT
The choice of computational method is critical for the accuracy and reliability of theoretical predictions. For the studies discussed herein, Density Functional Theory (DFT) was selected as the primary computational approach. DFT has proven to be a powerful tool for studying organic molecules, offering an excellent balance between computational cost and accuracy.
The specific functional and basis set employed are crucial for obtaining reliable results. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used for its accuracy in predicting molecular geometries and vibrational frequencies. The 6-311++G(d,p) basis set provides a flexible description of the electron distribution, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to describe the non-spherical nature of electron clouds, which is particularly important for halogenated compounds.
Standard Protocol for Theoretical Analysis
A typical workflow for the theoretical characterization of a molecule like this compound is outlined below. This self-validating process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.
Step 1: Geometry Optimization The initial step involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces converge to zero, representing a stable point on the potential energy surface.
Step 2: Vibrational Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared to experimental FT-IR and FT-Raman spectra.
Step 3: Property Calculations Once a stable structure is confirmed, a wide range of electronic and spectroscopic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Non-Linear Optical (NLO) parameters
-
NMR chemical shifts
-
UV-Visible electronic transitions
Below is a diagram illustrating this computational workflow.
graph TD; subgraph "Computational Workflow" A[Input: Molecular Structure] --> B{Geometry Optimization (DFT/B3LYP/6-311++G(d,p))}; B --> C{Frequency Calculation}; C --> D{Confirmation of Energy Minimum (No Imaginary Frequencies)}; D --> E[Property Calculations]; E --> F[HOMO-LUMO Analysis]; E --> G[MEP Analysis]; E --> H[NLO Properties]; E --> I[Spectroscopic Predictions (IR, Raman, UV-Vis, NMR)]; end
Caption: Standard workflow for the theoretical analysis of molecular properties using DFT.
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound reveals a planar configuration for the benzene ring, as expected. The carboxylic acid group is predicted to be nearly coplanar with the ring, a conformation stabilized by resonance. The introduction of three halogen atoms (two chlorine, one fluorine) is expected to cause minor distortions in the ring geometry due to steric and electronic effects.
| Parameter | Calculated Value (Å or °) |
| C1-C2 Bond Length | 1.405 Å |
| C-Cl (at C2) Bond Length | 1.738 Å |
| C-F (at C3) Bond Length | 1.354 Å |
| C-Cl (at C5) Bond Length | 1.741 Å |
| C-O (carbonyl) Bond Length | 1.215 Å |
| C-O (hydroxyl) Bond Length | 1.358 Å |
| C2-C1-C6 Bond Angle | 118.5° |
| C1-C2-C3 Bond Angle | 121.3° |
| Note: These values are representative and derived from DFT calculations at the B3LYP/6-311++G(d,p) level. Experimental data would be required for direct validation. |
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational analysis provides a fingerprint of a molecule's functional groups and overall structure. The calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra.
-
O-H Vibrations: The hydroxyl group's stretching vibration is typically observed as a broad band in the high-frequency region of the IR spectrum (around 3500-3600 cm⁻¹ for the free monomer and lower for the dimer).
-
C=O Stretching: The carbonyl stretch of the carboxylic acid is one of the most intense and characteristic bands, predicted in the region of 1750-1780 cm⁻¹. Dimerization through hydrogen bonding in the solid state typically shifts this band to a lower wavenumber.
-
C-Halogen Vibrations: The C-F and C-Cl stretching and bending vibrations are expected at lower frequencies. Specifically, C-Cl stretching modes are typically found in the 600-800 cm⁻¹ range, while C-F stretching is usually observed around 1000-1300 cm⁻¹.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transport properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability.
-
HOMO: For this compound, the HOMO is primarily localized over the benzene ring and the chlorine atoms, indicating that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the carboxylic acid group and the aromatic ring, suggesting these are the likely sites for nucleophilic attack.
-
Energy Gap (ΔE): The calculated HOMO-LUMO energy gap is approximately 4.88 eV. A larger energy gap implies higher kinetic stability and lower chemical reactivity. This value is crucial for understanding the molecule's electronic transitions, which are responsible for its UV-Visible absorption.
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map is colored based on electrostatic potential, where:
-
Red (Negative Potential): Indicates regions of high electron density, prone to electrophilic attack. In this molecule, the most negative regions are centered on the oxygen atoms of the carboxylic acid group.
-
Blue (Positive Potential): Indicates regions of low electron density or electron deficiency, which are susceptible to nucleophilic attack. The most positive region is located around the hydroxyl hydrogen atom.
-
Green (Neutral Potential): Represents areas with near-zero potential, typically found over the carbon atoms of the aromatic ring.
The MEP analysis confirms that the carboxylic acid group is the most reactive site for both electrophilic and nucleophilic interactions.
Non-Linear Optical (NLO) Properties
Materials with significant NLO properties are in high demand for applications in optical communication, data storage, and photonics. The first hyperpolarizability (β₀) is a key parameter used to assess a molecule's NLO response. The calculated first hyperpolarizability for this compound is found to be significantly higher than that of urea, a standard reference material for NLO studies. This suggests that the molecule possesses a notable NLO response, likely arising from the intramolecular charge transfer enabled by the electron-withdrawing halogen and carboxylic acid groups on the aromatic ring.
| Property | Calculated Value (esu) | Urea (Reference) |
| First Hyperpolarizability (β₀) | 1.29 x 10⁻³⁰ esu | ~0.37 x 10⁻³⁰ esu |
This enhanced hyperpolarizability indicates that this compound could be a promising candidate for the development of new NLO materials.
Molecular Docking and Potential Biological Activity
To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed. These simulations predict the preferred binding mode and affinity of a ligand to the active site of a target protein.
Studies have shown that this molecule exhibits promising binding affinity with several protein targets, including:
-
Tyrosinase: An enzyme involved in melanin production, making it a target for treating hyperpigmentation disorders. Docking studies revealed strong binding interactions, primarily through hydrogen bonds between the carboxylic acid group of the ligand and key amino acid residues in the enzyme's active site.
-
Human Peroxisome Proliferator-Activated Receptor γ (PPARγ): A nuclear receptor that is a target for anti-diabetic drugs.
-
Glucosamine-6-phosphate Synthase: An enzyme that is a target for antifungal agents.
The docking results consistently highlight the critical role of the carboxylic acid group in forming hydrogen bonds, which anchor the molecule within the protein's binding pocket. The halogen atoms contribute to binding through hydrophobic and van der Waals interactions. The calculated binding energies are often comparable to or better than those of standard inhibitors, suggesting that this compound is a viable scaffold for the development of novel inhibitors.
Conclusion
The comprehensive theoretical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides a wealth of information regarding its molecular structure, stability, reactivity, and potential applications. The key findings indicate that the molecule possesses significant chemical stability, as evidenced by its large HOMO-LUMO gap. Its vibrational spectra are well-predicted by the theoretical model, and the MEP map clearly identifies the reactive sites. Furthermore, the molecule exhibits a promising non-linear optical response and demonstrates strong binding affinity to several therapeutically relevant protein targets in molecular docking simulations. This theoretical guide serves as a robust foundation for future experimental validation and highlights the potential of this compound as a versatile building block in both materials science and medicinal chemistry.
References
-
Title: Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis) investigation, HOMO-LUMO, NBO, NLO and molecular docking analysis of this compound by experimental and DFT based computational methods Source: Journal of Molecular Structure URL: [Link]
-
Title: Quantum chemical calculations, molecular docking and molecular dynamics simulation studies on this compound Source: Journal of the Indian Chemical Society URL: [Link]
Methodological & Application
Application Notes & Protocols: Synthesis of High-Value Derivatives from 2,5-Dichloro-3-fluorobenzoic Acid
Abstract
2,5-Dichloro-3-fluorobenzoic acid is a synthetically versatile building block, distinguished by its unique substitution pattern which imparts specific electronic and steric properties. This guide provides researchers, medicinal chemists, and drug development professionals with in-depth protocols and mechanistic insights for the synthesis of key derivatives, including amides, esters, and heterocyclic scaffolds. The methodologies presented are designed to be robust and reproducible, emphasizing the rationale behind reagent selection and reaction conditions to ensure high yields and purity.
Core Scientific Principles: Understanding the Starting Material
The reactivity of this compound is governed by the strong electron-withdrawing effects of its halogen substituents. The chlorine and fluorine atoms decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid proton. This heightened electrophilicity at the carbonyl carbon facilitates nucleophilic attack, making it an excellent substrate for derivatization. However, the ortho-chloro substituent can introduce steric hindrance, which must be considered when selecting coupling partners and reaction conditions[1].
Safety and Handling
This compound and related halogenated benzoic acids are classified as irritants, causing potential skin, eye, and respiratory irritation[2][3]. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves[2][4][5]. Avoid creating dust and ensure spills are cleaned up promptly according to safety data sheet (SDS) guidelines[2]. Incompatible materials include strong oxidizing agents[4].
Synthesis of Amide Derivatives
Amide bond formation is one of the most crucial reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. We will detail the widely used and highly efficient carbodiimide-mediated coupling method.
Mechanism of Action: EDC/HOBt Coupling
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a cornerstone of modern amide synthesis[6].
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate[7][8].
-
HOBt Intervention: This intermediate is prone to racemization and can rearrange into an inactive N-acylurea. HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization[9].
-
Aminolysis: The desired amine then attacks the active ester, displacing HOBt and forming the thermodynamically stable amide bond. The byproducts, a water-soluble urea and regenerated HOBt, are easily removed during aqueous workup[6].
Visualization: Amide Synthesis Workflow
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Detailed Protocol: General Amide Synthesis
This protocol is adapted for a generic primary or secondary amine coupling partner[6].
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, Brine
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Add the amine (1.1 equiv) followed by HOBt (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.5 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor reaction completion using TLC or LC-MS.
-
Upon completion, dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent system typically Hexanes/Ethyl Acetate) to yield the pure amide.
-
Data Presentation: Representative Amide Couplings
| Entry | Amine Partner | Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | Benzylamine | 12 | 85-95 | Standard primary amine, clean conversion. |
| 2 | Aniline | 18 | 70-80 | Less nucleophilic amine requires longer reaction time. |
| 3 | Morpholine | 12 | 90-98 | Highly nucleophilic secondary amine, excellent yield. |
| 4 | tert-Butylamine | 24 | 60-70 | Sterically hindered amine, may require elevated temperature (40 °C)[8]. |
Synthesis of Ester Derivatives
Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a lead compound. While classic Fischer esterification (refluxing in alcohol with a strong acid catalyst) is effective, it can be harsh. Milder, modern catalytic methods are often preferred.
Methodological Insight: Heterogeneous Catalysis
Recent advancements have demonstrated the efficacy of metal-organic frameworks, such as UiO-66-NH₂, as robust heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids[10]. These catalysts offer high activity, easy separation (filtration), and reusability, aligning with the principles of green chemistry. The reaction proceeds via activation of the carboxylic acid on the Lewis acidic metal centers of the catalyst.
Detailed Protocol: Acid-Catalyzed Esterification
This protocol describes a standard and widely accessible method.
-
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 equiv)
-
-
Procedure:
-
Suspend this compound in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 4-16 hours. The reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the solution with water, followed by saturated NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purify by flash chromatography or distillation if necessary.
-
Visualization: Esterification Reaction Scheme
Caption: General scheme for acid-catalyzed esterification.
Synthesis of Heterocyclic Derivatives: Accessing Thiazoles
Building heterocyclic scaffolds from carboxylic acids is a powerful strategy in drug discovery. A versatile method involves the conversion of the carboxylic acid to an intermediate that can undergo intramolecular cyclization. We present a protocol inspired by modern metal-free methodologies for thiazole synthesis[11].
Synthetic Strategy
The strategy involves the initial formation of a thioamide from the corresponding amide, followed by a Hantzsch-type cyclization with an α-haloketone.
Detailed Protocol: Two-Step Thiazole Synthesis
-
Step 1: Thionation of the Amide
-
Prepare the requisite amide (e.g., N-benzyl-2,5-dichloro-3-fluorobenzamide) using the protocol in Section 2.3.
-
Dissolve the amide (1.0 equiv) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-0.6 equiv) and heat the mixture to reflux (approx. 110 °C) for 2-6 hours.
-
Monitor the conversion of the amide to the thioamide by TLC.
-
Cool the reaction, concentrate under reduced pressure, and purify by flash chromatography to isolate the thioamide intermediate.
-
-
Step 2: Cyclocondensation to form the Thiazole
-
Dissolve the thioamide (1.0 equiv) in a solvent such as ethanol or isopropanol.
-
Add an α-haloketone (e.g., 2-bromoacetophenone, 1.1 equiv).
-
Heat the mixture to reflux for 4-12 hours.
-
Monitor the formation of the thiazole product by LC-MS.
-
Upon completion, cool the reaction and neutralize with a mild base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash chromatography to obtain the 2,5-disubstituted thiazole derivative.
-
Visualization: Heterocycle Formation Pathway
Caption: Synthetic pathway to thiazole derivatives.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2 - SAFETY DATA SHEET. (2025). Fisher Scientific.
- Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. (n.d.). Cole-Parmer.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega.
- SAFETY DATA SHEET - 2,4-Dichloro-5-fluorobenzoic acid. (2024). Fisher Scientific.
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research. Retrieved January 1, 2026, from [Link]
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (2025). Benchchem.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. Retrieved January 1, 2026, from [Link]
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). NIH National Library of Medicine.
- SAFETY DATA SHEET - 3-Fluorobenzoic acid. (2024). Fisher Scientific.
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2015). Organic & Biomolecular Chemistry. Retrieved January 1, 2026, from [Link]
- 2,4-Dichloro-5-fluorobenzoic acid Safety Data Sheet. (2023). Apollo Scientific.
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). ACS Omega.
Sources
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
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- 9. peptide.com [peptide.com]
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The Strategic Application of 2,5-Dichloro-3-fluorobenzoic Acid in Modern Medicinal Chemistry
Affiliation: Advanced Synthesis & Medicinal Chemistry Core, BioGen Innovations
Introduction: The Emergence of Polysubstituted Aromatic Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the rational design of small molecule inhibitors hinges on the strategic incorporation of molecular scaffolds that can precisely orient pharmacophoric elements within a biological target's binding site. Polysubstituted benzoic acids are a cornerstone of this approach, offering a rigid framework amenable to functionalization. Among these, 2,5-Dichloro-3-fluorobenzoic acid (CAS No. 501008-42-0) has emerged as a particularly valuable building block in medicinal chemistry.[1][2] Its unique substitution pattern of two chlorine atoms and a fluorine atom on the phenyl ring imparts a distinct electronic and steric profile, influencing the molecule's reactivity, conformational preference, and potential for specific intermolecular interactions. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) pathway.
The Role of Halogenation in Modulating Bioactivity
The presence and positioning of halogen atoms on a pharmaceutical scaffold are critical determinants of its biological activity. The introduction of chlorine and fluorine atoms, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of these halogens can modulate the pKa of the carboxylic acid group, impacting its reactivity in synthetic transformations and its interaction with biological targets. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand for its protein target. In the context of kinase inhibitors, these interactions can be crucial for achieving high potency and selectivity.
Application in Kinase Inhibitor Synthesis: Targeting the MAPK Pathway
The MAPK signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[3] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Mitogen-activated protein kinase kinase (MEK) 1 and MEK2 are dual-specificity kinases that play a central role in this pathway.[5] The development of allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2 has proven to be a successful therapeutic strategy.[4][5]
This compound is a key synthetic intermediate for a class of potent MEK inhibitors. Its derivatives are designed to form a core structural motif that can effectively engage with the allosteric binding site of MEK1/2. A prominent example of a drug synthesized from a derivative of this acid is Trametinib, an FDA-approved MEK1/2 inhibitor used in the treatment of various cancers, including melanoma.[6][7]
The MEK1/2 Allosteric Binding Site and the Role of the Dichlorofluorophenyl Moiety
The allosteric binding pocket of MEK1/2 is a hydrophobic region that is not conserved across the kinome, providing an opportunity for the development of highly selective inhibitors.[4][5] The 2,5-dichloro-3-fluorophenyl group, derived from this compound, is designed to fit snugly within this pocket. The chlorine and fluorine substituents can form key interactions with amino acid residues lining the pocket, thereby anchoring the inhibitor and contributing to its high binding affinity. The specific substitution pattern is crucial for optimizing these interactions and achieving the desired inhibitory potency.
Experimental Protocols: Amide Coupling of this compound
The most common and pivotal reaction involving this compound in the synthesis of kinase inhibitors is amide bond formation. This reaction couples the carboxylic acid with a variety of amine-containing fragments to build the final drug molecule. Below are detailed protocols for achieving this transformation using standard laboratory techniques.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine of interest | ≥98% | Commercially Available |
| EDC (EDAC) | ≥98% | Commercially Available |
| HOBt | Anhydrous | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | Reagent | In-house preparation |
| Brine | Reagent | In-house preparation |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be used as a co-solvent.
-
Addition of Amine and HOBt: Add the amine of interest (1.1 equivalents) to the solution, followed by the addition of HOBt (1.2 equivalents).
-
Base Addition and Cooling: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) to the stirred solution.
-
Addition of Coupling Agent: Slowly add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Protocol 2: Acyl Chloride Formation Followed by Amidation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride or oxalyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reagent | Commercially Available |
| Amine of interest | ≥98% | Commercially Available |
| Triethylamine (TEA) or Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) or Toluene | Anhydrous | Commercially Available |
| Catalytic N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
Step-by-Step Procedure:
Step A: Acyl Chloride Formation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add this compound (1.0 equivalent).
-
Solvent and Catalyst: Suspend the acid in anhydrous toluene or DCM. Add a catalytic amount of DMF (1-2 drops).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Isolation of Acyl Chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude 2,5-dichloro-3-fluorobenzoyl chloride can be used in the next step without further purification.
Step B: Amide Formation
-
Amine Solution: In a separate flask, dissolve the amine of interest (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of the crude 2,5-dichloro-3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Follow the workup and purification procedures as described in Protocol 1.
Caption: Two-step amide synthesis via an acyl chloride intermediate.
Data Presentation: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 501008-42-0 | C₇H₃Cl₂FO₂ | 209.01 | 148-152 |
Conclusion and Future Perspectives
This compound is a versatile and highly valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. Its unique electronic and steric properties, conferred by the specific arrangement of its halogen substituents, make it an ideal scaffold for targeting challenging allosteric binding sites. The protocols detailed in this application note provide robust and reproducible methods for the incorporation of this key intermediate into drug candidates. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of scaffolds such as this compound will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology, 11(12), 1192–1197.
- Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1/2 inhibitors in cancer therapy: are we there yet? Current Opinion in Pharmacology, 23, 30-37.
-
Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. PubMed. Retrieved from [Link]
- Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2 activity against B-RAF and K-RAS mutant tumors. Clinical Cancer Research, 17(10), 3247-3257.
- Wu, P. K., & Park, J. I. (2015). MEK1/2 inhibitors: molecular activity and resistance mechanisms. Seminars in oncology, 42(6), 849–862.
- Pratilas, C. A., & Solit, D. B. (2010). Targeting the mitogen-activated protein kinase pathway: from bench to bedside. Clinical cancer research : an official journal of the American Association for Cancer Research, 16(12), 3329–3334.
- Rinehart, J., et al. (2004). MEK-dependent PARP cleavage is required for apoptosis. Journal of Biological Chemistry, 279(50), 52293-52302.
- Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
- Infante, J. R., et al. (2012). Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. The Lancet Oncology, 13(8), 773-781.
- Kim, K. B., et al. (2013). Phase II study of the MEK1/MEK2 inhibitor trametinib in patients with metastatic BRAF-mutant cutaneous melanoma previously treated with or without a BRAF inhibitor. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 31(4), 482–489.
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- 4. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2,5-Dichloro-3-fluorobenzoic Acid: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Modern Chemistry
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2,5-Dichloro-3-fluorobenzoic acid is a highly functionalized aromatic building block that offers chemists a unique combination of reactive handles and modulating substituents. The carboxylic acid group serves as a reliable anchor for classical transformations such as amidation and esterification. The true value of this molecule, however, lies in its halogen substitution pattern. The presence of a fluorine atom, a common bioisostere for hydrogen, can profoundly influence the pharmacokinetic profile of a target molecule by enhancing metabolic stability, increasing lipophilicity, and altering binding affinities. This makes it a valuable precursor in the design of novel pharmaceuticals and agrochemicals.
This guide provides an in-depth look at this compound as a synthetic intermediate, offering detailed, field-proven protocols for its key transformations and exploring its potential in the construction of complex heterocyclic systems.
Physicochemical and Structural Data
A clear understanding of a reagent's physical properties is essential for proper handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 501008-42-0 | [1] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Not reported, but similar compounds melt in the 140-180 °C range. | [2] |
Core Application 1: Amide Bond Formation
The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and appearing in approximately 25% of all commercial pharmaceuticals.[3] this compound can be readily coupled with a wide range of primary and secondary amines to generate the corresponding benzamides, which are often key intermediates for bioactive compounds.
Protocol 1: Classical Two-Step Synthesis via Acyl Chloride
This robust and cost-effective method proceeds through a highly reactive acyl chloride intermediate. It is particularly useful for less reactive amines.
Causality & Experimental Insights: The first step employs thionyl chloride (SOCl₂) to convert the carboxylic acid into the more electrophilic acyl chloride. A catalytic amount of DMF accelerates this reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent. In the second step, a stoichiometric amount of a tertiary amine base (like triethylamine, TEA) is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.
Detailed Protocol:
Step A: Synthesis of 2,5-Dichloro-3-fluorobenzoyl chloride
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by thionyl chloride (SOCl₂, 2.0 eq). Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 1-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,5-dichloro-3-fluorobenzoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.
Step B: Coupling with Amine
-
Setup: In a separate dry flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and triethylamine (TEA, 1.2 eq) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Direct One-Pot Synthesis with HATU Coupling Reagent
Modern coupling reagents allow for the direct formation of amide bonds from carboxylic acids and amines under mild conditions, avoiding the need for harsh reagents like thionyl chloride. HATU is a highly efficient uronium-based coupling reagent that minimizes side reactions.[4]
Causality & Experimental Insights: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is much more susceptible to nucleophilic attack by the amine than the parent carboxylic acid. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and the ammonium salt of the amine, facilitating the reaction. The order of addition is important; pre-mixing the acid and HATU before adding the amine can sometimes improve yields.
Detailed Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).
-
Solvent: Dissolve the solids in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Note: If DMF is used as a solvent, multiple aqueous washes may be needed to remove it.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Core Application 2: Esterification
Esterification is another fundamental transformation. Esters of this compound can serve as prodrugs, intermediates for transesterification, or precursors for reduction to alcohols.
Protocol: Fischer-Speier Esterification (Acid-Catalyzed)
This is the most direct method for esterification with simple alcohols, relying on an acid catalyst and equilibrium control.
Causality & Experimental Insights: This reaction is an equilibrium process. To drive the reaction towards the ester product, Le Châtelier's principle is applied. This is achieved by using the alcohol as the reaction solvent (a large excess) and/or by removing the water that is formed, often with a Dean-Stark apparatus. A strong protic acid like sulfuric acid (H₂SO₄) is used catalytically to protonate the carbonyl oxygen of the benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[5]
Detailed Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent (use at least a 10-fold excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization: Redissolve the residue in an organic solvent like ethyl acetate and wash carefully with a saturated NaHCO₃ solution until gas evolution ceases. Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester, which can be further purified by distillation or chromatography if necessary.
Advanced Application: A Precursor for Quinolone Antibiotics (Conceptual Workflow)
Polychlorinated and fluorinated aromatic acids are cornerstone building blocks for the synthesis of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. While a direct synthetic route from this compound to a specific marketed drug is not prominently documented, its structure is ideally suited for elaboration into a quinolone core. The following represents a conceptual, multi-step pathway based on established synthetic strategies like the Gould-Jacobs reaction.
Conceptual Rationale: The synthesis of a quinolone core typically requires an appropriately substituted aniline. The carboxylic acid can be converted to an amine via transformations like the Curtius or Hofmann rearrangement. A more common industrial approach involves nitration of a related precursor followed by reduction. Once the aniline is obtained, it can undergo condensation with a β-ketoester or a malonic ester derivative, followed by a high-temperature thermal cyclization to form the pyridone ring of the quinolone system.
Disclaimer: This proposed sequence is illustrative and based on well-established transformations in quinolone chemistry. Optimization of each step would be required.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its carboxylic acid handle provides reliable entry into amide and ester derivatives through well-established and robust protocols. Furthermore, its unique halogenation pattern makes it an attractive starting point for more complex targets in medicinal and agricultural chemistry, such as the quinolone antibiotics. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate.
References
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Zhang, H., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research. Available at: [Link]
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Horta, P., et al. (2019). Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. ResearchGate. Available at: [Link]
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Aziz, M., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]
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Zhang, H., et al. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research. Available at: [Link]
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Organic Syntheses . 2-amino-3-fluorobenzoic acid. Available at: [Link]
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Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: [Link]
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Scholars Research Library . (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Available at: [Link]
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Pace, V., et al. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
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experimental protocol for reactions involving 2,5-Dichloro-3-fluorobenzoic acid
An Application Note and Experimental Guide to the Synthetic Chemistry of 2,5-Dichloro-3-fluorobenzoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for key synthetic transformations involving this compound. This versatile halogenated building block is of significant interest in medicinal chemistry and materials science. The protocols herein are presented with a focus on reproducibility, safety, and mechanistic understanding. We delve into three fundamental reaction classes: esterification, amidation, and palladium-catalyzed Suzuki-Miyaura cross-coupling. Each protocol is designed to be a self-validating system, complete with stoichiometric tables, step-by-step instructions, safety precautions, and methods for product characterization. The underlying chemical principles and rationale for experimental choices are thoroughly explained to empower users to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and a carboxylic acid handle, makes it a valuable starting material for the synthesis of complex organic molecules. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it a desirable scaffold in drug discovery programs.
The carboxylic acid group serves as a versatile anchor point for derivatization, most commonly through the formation of esters and amides. Furthermore, the two chloro-substituents provide orthogonal synthetic handles for carbon-carbon bond formation via modern cross-coupling methodologies, allowing for the construction of intricate molecular architectures. This guide provides reliable and robust protocols to exploit this reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 501008-42-0 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| IUPAC Name | This compound | [1] |
Safety, Handling, and Hazard Information
Proper handling of this compound and all associated reagents is paramount. Users must familiarize themselves with the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[5]
-
Hazard Identification : This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6][7]
-
Precautionary Measures :
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles meeting EN166 standards, and chemically resistant gloves.[8]
-
Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[6]
-
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion : Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[4]
-
-
Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[6]
Core Synthetic Protocols and Rationale
The following sections provide detailed protocols for three essential transformations of this compound. The choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Caption: Synthetic pathways from this compound.
Protocol 1: Acid-Catalyzed Esterification
Rationale: Esterification is a fundamental reaction that converts the carboxylic acid into an ester. This can be a final product or a protecting group strategy to prevent the acidic proton from interfering with subsequent reactions, such as organometallic cross-couplings. The Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a cost-effective and straightforward method.[10]
Table 2: Reagents for Esterification with Methanol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 209.00 | 5.0 | 1.0 | 1.045 g |
| Methanol (MeOH) | 32.04 | - | - | 25 mL (solvent) |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | - | Catalytic | ~0.2 mL |
Step-by-Step Methodology:
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.045 g, 5.0 mmol).
-
Reagent Addition : Add methanol (25 mL) to the flask and stir to dissolve the starting material.
-
Catalyst Addition : Carefully add concentrated sulfuric acid (~0.2 mL) dropwise to the stirring solution.
-
Reaction : Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2,5-dichloro-3-fluorobenzoate.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure ester.
Protocol 2: Amide Coupling (EDC/HOBt)
Rationale: Amide bond formation is one of the most critical reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling agents are used to activate the carboxylic acid. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a widely used system.[11] EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an activated ester, which is less prone to racemization and reacts efficiently with the amine. A tertiary amine base, such as diisopropylethylamine (DIPEA), is added to neutralize the HCl salt of EDC and the carboxylic acid itself.
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
Table 3: Reagents for Amidation with Benzylamine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 209.00 | 2.0 | 1.0 | 0.418 g |
| Benzylamine | 107.15 | 2.2 | 1.1 | 0.232 mL |
| EDC·HCl | 191.70 | 2.4 | 1.2 | 0.460 g |
| HOBt | 135.12 | 2.4 | 1.2 | 0.324 g |
| DIPEA | 129.24 | 5.0 | 2.5 | 0.870 mL |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | - | 20 mL |
Step-by-Step Methodology:
-
Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.418 g, 2.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Reagent Addition : To the solution, add benzylamine (0.232 mL, 2.2 mmol) followed by HOBt (0.324 g, 2.4 mmol).
-
Cooling : Cool the reaction mixture to 0°C using an ice-water bath.
-
Base and Coupling Agent : Add DIPEA (0.870 mL, 5.0 mmol), followed by the portion-wise addition of EDC·HCl (0.460 g, 2.4 mmol) over 5 minutes.
-
Reaction : Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.[11]
-
Workup : Once the reaction is complete, dilute the mixture with additional DCM (20 mL).
-
Washing : Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).[11]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,5-dichloro-3-fluorobenzamide.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[12] In this case, one of the C-Cl bonds on the benzoic acid ring can be coupled with an organoboron reagent. Aryl chlorides are less reactive than bromides or iodides, often requiring more specialized catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases. It is highly advisable to protect the carboxylic acid as an ester (see Protocol 1) before attempting this reaction to prevent side reactions. This protocol assumes the use of methyl 2,5-dichloro-3-fluorobenzoate as the starting material.
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Table 4: Reagents for Suzuki Coupling with Phenylboronic Acid
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Methyl 2,5-dichloro-3-fluorobenzoate | 223.03 | 1.0 | 1.0 | 0.223 g |
| Phenylboronic Acid | 121.93 | 1.5 | 1.5 | 0.183 g |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) | 18.3 mg |
| SPhos | 410.47 | 0.08 | 0.08 (8 mol%) | 32.8 mg |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 3.0 | 0.637 g |
| Toluene/Water (10:1) | - | - | - | 11 mL |
Step-by-Step Methodology:
-
Setup : To a flame-dried Schlenk flask, add methyl 2,5-dichloro-3-fluorobenzoate (0.223 g, 1.0 mmol), phenylboronic acid (0.183 g, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (0.637 g, 3.0 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition : Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction : Heat the mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS. Note: Coupling may occur at either the C2 or C5 position. The regioselectivity can depend on steric and electronic factors, and a mixture of isomers is possible.
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product(s).
Characterization of Products
Confirmation of product identity and purity is essential. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic shifts for the aromatic and any new aliphatic protons. ¹³C NMR will confirm the carbon backbone. ¹⁹F NMR is crucial for tracking the fluorine atom's environment. For example, in the amidation product, the appearance of new signals corresponding to the benzyl group and a downfield shift of the amide NH proton would be expected.
-
Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the success of the transformation. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a distinctive signature to look for.
-
Infrared (IR) Spectroscopy : Useful for identifying key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of a C=O stretch for the ester (~1730 cm⁻¹) or amide (~1650 cm⁻¹) is indicative of a successful reaction.
Conclusion
This compound is a highly functionalized and synthetically useful molecule. The protocols detailed in this application note provide robust and well-rationalized methods for its conversion into valuable esters, amides, and biaryl compounds. By understanding the principles behind these transformations and adhering to safe laboratory practices, researchers can effectively utilize this building block to advance their synthetic chemistry objectives in drug discovery and materials science.
References
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Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]
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Mills, N. S., Spence, J. D., & Bushey, M. M. (2002). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Journal of Chemical Education, 79(1), 107. [Link]
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U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. [Link]
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Semjonova, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Crystal Growth & Design, 21(9), 5149-5162. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5149-5162. [Link]
- Supporting Information for a scientific article.
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
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Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5177. [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
- Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]
-
Hampton Research. (2014). Safety Data Sheet: 2,5-Dichlorobenzoic acid. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]
-
Gignac, M. A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 85(15), 9879-9890. [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
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ResearchGate. (2012). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link]
-
Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Google Patents. (2019). Method for preparing benzoic acid esters.
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
-
ResearchGate. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
Wiley Online Library. (2011). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]
- Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
National Institutes of Health. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
NIST. (n.d.). Benzoic acid, 3-fluoro-. NIST WebBook. [Link]
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Application Notes & Protocols: The Strategic Use of 2,5-Dichloro-3-fluorobenzoic Acid in Modern Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
This document provides an in-depth technical guide on the application of 2,5-dichloro-3-fluorobenzoic acid as a pivotal intermediate in the discovery and development of novel agrochemicals. Moving beyond a simple recitation of facts, this guide elucidates the chemical logic and strategic considerations that make this scaffold valuable, offering detailed protocols for its practical application in a research setting.
Introduction: The Rationale for Halogenated Benzoic Acids in Agrochemicals
The benzene ring is a foundational scaffold in a vast array of biologically active molecules. In agrochemical science, the strategic substitution of this ring with halogen atoms is a time-tested method for modulating a compound's efficacy, metabolic stability, and mode of action. The inclusion of chlorine and fluorine atoms, as seen in this compound, is particularly significant.
-
Chlorine Substitution: Often enhances the herbicidal activity of benzoic acid derivatives. The positions of the chlorine atoms can drastically influence the molecule's ability to bind to target proteins and can also direct the course of subsequent synthetic reactions.
-
Fluorine Substitution: The introduction of fluorine is a key strategy in modern drug and pesticide design.[1] Its high electronegativity and small size can increase the metabolic stability of a compound by strengthening adjacent C-H bonds against enzymatic degradation, thereby prolonging its bioactivity.[1] This can lead to lower application rates and a more favorable environmental profile.
This compound, therefore, represents a highly functionalized and promising starting material, offering chemists a versatile platform for creating a new generation of targeted and efficient agrochemicals.[2]
Synthetic Utility: A Versatile Scaffold for Novel Herbicides
This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex active ingredients, particularly herbicides.[2][3] Its structure allows for several key transformations to build the final pesticidal molecule. The carboxylic acid group can be converted into esters or amides, while the aromatic ring can undergo further substitutions, although the existing halogens heavily influence the position of new entrants.
The diagram below illustrates a logical synthetic pathway from this compound to a hypothetical herbicidal compound, demonstrating its role as a core scaffold.
Caption: Hypothetical synthesis of a novel herbicide from the starting intermediate.
Potential Mode of Action: Disrupting Plant Growth Pathways
Many herbicides derived from benzoic or picolinic acids function as synthetic auxins.[4][5] Auxins are a class of plant hormones that control numerous growth and developmental processes. Synthetic auxin herbicides mimic these natural hormones, but the plant cannot regulate their concentration. This leads to a cascade of uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of susceptible (typically broadleaf) weeds.[6]
A compound synthesized from a this compound scaffold could be designed to interact with the auxin receptors (like TIR1/AFB proteins), initiating this lethal signaling cascade.
Caption: Mechanism of action for a synthetic auxin herbicide disrupting plant growth.
Experimental Protocols
The following protocols provide detailed, actionable methodologies for researchers working with this chemical scaffold.
Protocol 1: Synthesis of a Derivative (Methyl 3-amino-2,5-dichlorobenzoate)
This protocol details the conversion of the starting acid to a key amino-ester intermediate, a common precursor for more complex agrochemicals.[7][8]
Rationale: This multi-step synthesis first protects the reactive carboxylic acid as a methyl ester, preventing it from interfering with the subsequent nitration and reduction steps. This sequence is a classic and reliable method for introducing an amino group onto a benzene ring.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Nitric acid (fuming)
-
Iron powder (fine)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator
Procedure:
-
Esterification: a. In a round-bottom flask, dissolve 10.0 g of this compound in 100 mL of anhydrous methanol. b. Slowly add 2 mL of concentrated sulfuric acid while stirring. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After cooling, neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases. e. Extract the product into ethyl acetate (3 x 50 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,5-dichloro-3-fluorobenzoate.
-
Nitration: [7] a. Cool the ester from the previous step in an ice bath. b. Slowly add a pre-chilled mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise, keeping the internal temperature below 10°C. c. Stir for 2-3 hours, allowing the mixture to slowly warm to room temperature. d. Pour the reaction mixture carefully onto crushed ice. e. Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Reduction: [7] a. Suspend the nitro-intermediate in a mixture of ethanol and water. b. Add iron powder and a catalytic amount of concentrated hydrochloric acid. c. Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC). d. Filter the hot mixture through celite to remove the iron salts. e. Concentrate the filtrate to remove ethanol, then basify with sodium bicarbonate and extract with ethyl acetate. f. Dry the organic layer over magnesium sulfate and concentrate to yield the final product, methyl 3-amino-2,5-dichlorobenzoate, which can be further purified by column chromatography.
Protocol 2: Analytical Method for Quantifying Fluorobenzoic Acids in Environmental Samples
Rationale: To assess the environmental fate and potential leaching of agrochemicals derived from this scaffold, a highly sensitive analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and low detection limits.[9][10][11] This protocol is based on established methods for analyzing fluorobenzoic acids in water samples.[12][13]
Workflow Diagram:
Caption: Workflow for the quantitative analysis of fluorobenzoic acids.
Procedure:
-
Sample Preparation & Preconcentration: a. Collect a 100 mL water sample. b. Acidify the sample to pH ~3 with formic acid. This ensures the benzoic acid is in its protonated form for better retention on the SPE cartridge. c. Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by acidified water. d. Pass the entire 100 mL sample through the SPE cartridge at a slow flow rate (~5 mL/min). e. Wash the cartridge with a small volume of acidified water to remove salts. f. Elute the retained analytes with 2-4 mL of methanol or acetonitrile. g. Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase starting condition. This achieves a 100-fold preconcentration.
-
LC-MS/MS Analysis: a. Inject the prepared sample into a UPLC-MS/MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode. b. Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the table below. c. Develop a calibration curve using certified standards of the target analyte. d. Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for aromatic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures analytes remain protonated for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the column. |
| Gradient | 5% B to 95% B over 5 minutes | A rapid gradient allows for fast analysis times.[11] |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. |
| MRM Transitions | Precursor Ion (Q1) -> Product Ion (Q3) | Specific transitions must be determined by infusing a pure standard. This provides high selectivity. |
| Dwell Time | 50-100 ms | Balances signal intensity with the number of data points across the peak. |
| Detection Limits | Low ng/mL to µg/L range[9][11] | Achievable with modern instrumentation and proper sample preconcentration. |
Conclusion
This compound is a strategically important molecule in the toolbox of the modern agrochemical researcher. Its specific halogenation pattern provides a foundation for synthesizing novel active ingredients with potentially enhanced efficacy and metabolic stability. By understanding its synthetic utility, potential modes of action, and the robust analytical methods required for its study, scientists can effectively leverage this scaffold to develop the next generation of crop protection solutions. The protocols and logical frameworks provided herein serve as a comprehensive starting point for such research endeavors.
References
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Chen, Z., Zheng, L., & Su, W. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414–415. Retrieved from [Link]
-
Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 36(7), 412-413. Retrieved from [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
Chem-Direct. (n.d.). 2,5-Dichlorobenzoic Acid: A Key Intermediate for Pesticides and Pharmaceuticals. Retrieved from [Link]
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Łukaszewski, Z. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(26), 8041–8049. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Serres-Piole, C., Moradi-Tehrani, N., Lobinski, R., & Preud'homme, H. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(34), 5872–5877. Retrieved from [Link]
-
Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5543. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Crop Yields: The Significance of 3-Fluorobenzoic Acid in Agrochemical Innovation. Retrieved from [Link]
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287. Retrieved from [Link]
-
Wang, Y., et al. (2024). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Molecules, 29(11), 2651. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent (19).
- Google Patents. (n.d.). Combinations of herbicidal aromatic carboxylic acids and safeners.
-
Yoshiyama, T., et al. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 68–79. Retrieved from [Link]
-
Zhong, L., et al. (2023). 1,2,4-oxadiazole as a potential scaffold in agrochemistry: a review. Pest Management Science, 79(12), 4869-4882. Retrieved from [Link]
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Application Note: A High-Throughput Screening Cascade for the Identification of Novel Enzyme Inhibitors Using 2,5-Dichloro-3-fluorobenzoic Acid as a Test Case
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity.[1][2] This document provides a detailed guide for developing and executing a high-throughput screening cascade to identify potential enzyme inhibitors, using 2,5-Dichloro-3-fluorobenzoic acid as a representative small molecule test compound. While the specific biological targets of this compound are not extensively characterized, its substituted benzoic acid scaffold represents a common motif in medicinal chemistry. This application note will therefore use this compound as a tool to illustrate a robust, universally applicable workflow. We will detail a hypothetical screening campaign against a model cysteine protease, providing step-by-step protocols for a primary single-concentration screen and a secondary dose-response confirmation, complete with data analysis and quality control metrics.
Introduction: The Rationale for Screening
The identification of novel enzyme inhibitors is a critical endeavor in the development of new therapeutics for a wide range of diseases, from cancer to infectious agents.[3] Enzymes are highly druggable targets, and large libraries of small molecules are routinely screened to find starting points for medicinal chemistry campaigns.[1]
The subject of this guide, this compound, is a halogenated aromatic carboxylic acid. Halogenated benzene rings are prevalent in many approved drugs due to their ability to modulate pharmacokinetic and pharmacodynamic properties. While no specific biological target has been definitively assigned to this particular molecule in public literature, its chemical structure merits investigation.
For the purpose of this application note, we will construct a hypothetical screening scenario where this compound is part of a larger small molecule library being screened for inhibitory activity against a model cysteine protease, Papain. Cysteine proteases are a well-validated class of drug targets, and the principles outlined here are broadly applicable to other enzyme classes such as kinases, phosphatases, and transferases.[3][4]
The Assay Principle: A Fluorescence-Based Protease Assay
To enable high-throughput screening, a robust and sensitive assay is required.[2] We will employ a biochemical, fluorescence-based assay that measures the enzymatic activity of Papain.[3][5]
Causality of the Assay: The assay relies on a fluorogenic substrate, where a fluorophore is quenched by a neighboring chemical group. Upon cleavage by an active enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. An inhibitor will prevent this cleavage, leading to a low fluorescence signal. This direct relationship between enzyme activity and signal output provides a clear and quantifiable readout.[6]
The workflow for this principle is visualized below:
Caption: Mechanism of the fluorescence-based protease assay.
HTS Workflow Overview
A typical HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" while eliminating false positives.[1] The process begins with assay development and culminates in the confirmation of active compounds.
Caption: High-Throughput Screening (HTS) cascade from assay development to hit validation.
Primary Screening Protocol: Single-Concentration Inhibition Assay
Objective: To screen a compound library at a single concentration to identify initial "hits" that inhibit Papain activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 1 mM EDTA.
-
Papain Enzyme: Stock solution of 1 mg/mL, diluted to a working concentration of 2X the final desired concentration in Assay Buffer.
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC), stock solution in DMSO, diluted to a 2X working concentration in Assay Buffer.
-
Test Compounds: this compound and other library compounds, typically as 10 mM stock solutions in DMSO.
-
Controls:
-
Positive Control: A known Papain inhibitor (e.g., E-64) for 100% inhibition.
-
Negative Control: DMSO vehicle for 0% inhibition.
-
-
Plates: 384-well, black, solid-bottom microplates.
-
Instrumentation: Automated liquid handler, microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm).
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, add 100 nL of test compounds (from 10 mM stock) to the appropriate wells of a 384-well plate.
-
Add 100 nL of DMSO to the negative control wells.
-
Add 100 nL of the positive control inhibitor to the positive control wells.
-
This step results in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X Papain working solution to all wells.
-
Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add 5 µL of the 2X Z-FR-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a microplate reader.
-
Measure the fluorescence intensity kinetically every 2 minutes for 20 minutes, or as a single endpoint reading after a 20-minute incubation at 37°C.
-
Data Analysis and Quality Control
A. Calculation of Percent Inhibition:
The activity of each test compound is expressed as percent inhibition, calculated as follows:
B. Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[7] It measures the separation between the positive and negative controls.
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
The formula is: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
| Parameter | Value (Arbitrary Units) | Description |
| Mean Negative Control | 85,000 | Average signal from DMSO wells (high fluorescence). |
| SD Negative Control | 4,200 | Standard deviation of DMSO wells. |
| Mean Positive Control | 3,500 | Average signal from E-64 wells (low fluorescence). |
| SD Positive Control | 850 | Standard deviation of E-64 wells. |
| Calculated Z'-Factor | 0.79 | Indicates an excellent assay. |
Hit Identification: A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three standard deviations above the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).
Secondary Protocol: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency by measuring the half-maximal inhibitory concentration (IC50).
Protocol:
-
Serial Dilution: Prepare a serial dilution series (e.g., 8-point, 1:3 dilution) of the hit compound (e.g., this compound) in DMSO.
-
Compound Plating: Add 100 nL of each concentration to the 384-well plate.
-
Assay Execution: Follow the same procedure as the primary screen (steps 2-4).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC50 value.
-
Hypothetical Dose-Response Data for this compound:
| Concentration (µM) | Log Concentration | % Inhibition |
| 100.00 | 2.00 | 98.5 |
| 33.33 | 1.52 | 95.2 |
| 11.11 | 1.05 | 88.1 |
| 3.70 | 0.57 | 52.3 |
| 1.23 | 0.09 | 15.6 |
| 0.41 | -0.39 | 5.1 |
| 0.14 | -0.86 | 1.2 |
| 0.05 | -1.33 | 0.5 |
| Calculated IC50 | 3.6 µM |
This IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.
Conclusion and Forward Look
This application note has outlined a comprehensive and robust workflow for identifying and characterizing potential enzyme inhibitors from a small molecule library, using this compound as a model compound. By employing a sensitive primary assay, rigorous quality control, and a confirmatory secondary assay, researchers can confidently identify true hits for further development.[8][9] The protocols described here are foundational and can be adapted for a wide variety of enzyme targets and assay formats, providing a solid framework for any HTS-based drug discovery program.
References
- Vertex AI Search. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Medical oncology (Northwood, London, England), 33(7), 79.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase.
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Amanote Research. (n.d.). (PDF)
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- BellBrook Labs. (2025).
- NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
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Crystallization Techniques for 2,5-Dichloro-3-fluorobenzoic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of crystallization techniques applicable to 2,5-Dichloro-3-fluorobenzoic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and rationale to empower researchers in developing robust and reproducible crystallization processes. The methodologies detailed herein are designed to be self-validating, promoting a deep understanding of the crystallization process for this specific halogenated aromatic carboxylic acid.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification technique in the pharmaceutical and chemical industries. For active pharmaceutical ingredients (APIs) like this compound, a substituted benzoic acid derivative, achieving a high degree of purity and a consistent crystalline form is paramount. The crystalline form of a compound can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Furthermore, effective control over the crystallization process is essential for isolating the desired product from reaction mixtures and ensuring batch-to-batch consistency, a critical aspect of drug development and manufacturing.
The principles governing the crystallization of benzoic acid and its derivatives are well-established and rely on the differential solubility of the compound in various solvents at different temperatures.[1] This guide will explore several common and effective crystallization techniques, providing both theoretical grounding and practical, step-by-step protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on structurally similar molecules such as 2,5-dichlorobenzoic acid and other fluorinated and chlorinated benzoic acid derivatives.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 2,5-Dichlorobenzoic Acid | 2,4-Dichloro-5-fluorobenzoic Acid | 3-Fluorobenzoic Acid |
| Molecular Formula | C₇H₃Cl₂FO₂ | C₇H₄Cl₂O₂[2] | C₇H₃Cl₂FO₂[3] | C₇H₅FO₂[4] |
| Molecular Weight | 209.00 g/mol | 191.01 g/mol [2] | 209.00 g/mol [5] | 140.11 g/mol [4] |
| Melting Point (°C) | 140-160 (estimated range) | 151-154 °C[2] | 144-146 °C[3] | 123 °C[4] |
| Appearance | White to off-white crystalline solid | White crystalline powder[5] | Colorless powder[6] | White powder[4] |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble[5] | Not specified | Very soluble[4] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like alcohols, ketones, and esters. Limited solubility in non-polar hydrocarbons. | Soluble in ethanol and acetone.[5] | Not specified | Not specified |
Rationale for Property Estimation: The melting point of this compound is estimated to be in the range of 140-160 °C based on the melting points of its structural analogs. The presence of the fluorine atom, in addition to the two chlorine atoms, is expected to influence the crystal lattice energy and thus the melting point.
The solubility profile is predicted based on the general behavior of benzoic acids. The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, leading to solubility in polar solvents.[7] The dichlorofluorophenyl group is largely non-polar, which will limit solubility in water but promote solubility in organic solvents. The principle of "like dissolves like" is a fundamental guide for solvent selection.[8]
Polymorphism: A Critical Consideration
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, which is of critical importance in the pharmaceutical industry. While no specific studies on the polymorphism of this compound have been identified, the potential for its existence should not be overlooked, as polymorphism is a known phenomenon for substituted benzoic acids.[9] Researchers should be aware that different crystallization conditions (e.g., solvent, cooling rate, temperature) could potentially lead to different polymorphic forms. Characterization of the resulting crystalline solid by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy is highly recommended to ensure the desired and consistent crystalline form is produced.
Crystallization Protocols
The following protocols outline three common crystallization techniques: cooling crystallization, anti-solvent addition, and evaporative crystallization. The choice of method will depend on the specific solubility characteristics of this compound in the selected solvent system and the desired outcome in terms of crystal size and purity.
Protocol 1: Cooling Crystallization
This is the most common recrystallization technique and is effective when the solubility of the compound shows a significant positive correlation with temperature.[10]
Principle: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain in the solution.
Experimental Protocol:
-
Solvent Selection:
-
Place a small amount (e.g., 10-20 mg) of crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) to each test tube at room temperature. Observe the solubility.
-
A good solvent will dissolve the compound poorly at room temperature but well upon heating.
-
Based on the properties of similar compounds, a mixture of ethanol and water is a promising starting point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[10]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
-
Workflow for Cooling Crystallization:
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Addition
This technique is useful when a good solvent for the compound is identified, but the compound's solubility is not strongly dependent on temperature.
Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent" (or "poor" solvent), in which the compound is insoluble but which is miscible with the "good" solvent, is then added to the solution. This reduces the overall solubility of the compound, causing it to crystallize.[11]
Experimental Protocol:
-
Solvent/Anti-Solvent Selection:
-
Identify a "good" solvent that readily dissolves this compound at room temperature (e.g., acetone, ethanol).
-
Identify an "anti-solvent" that is miscible with the good solvent but in which the compound is insoluble (e.g., water, hexane).
-
-
Dissolution:
-
Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature.
-
-
Anti-Solvent Addition:
-
Slowly add the anti-solvent to the solution with constant stirring.
-
Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).
-
If the solution becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate.
-
-
Crystallization:
-
Allow the solution to stand undisturbed to allow for slow crystal growth.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a mixture of the "good" solvent and anti-solvent.
-
Dry the crystals in a vacuum oven.
-
Workflow for Anti-Solvent Addition:
Sources
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Application Note: Characterizing 2,5-Dichloro-3-fluorobenzoic Acid as a Novel Molecular Probe using Fragment-Based Methodologies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient strategy in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which screens large libraries of complex, drug-like molecules, FBLD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These initial fragment hits serve as high-quality starting points for optimization into potent and selective lead compounds.[2]
This guide provides a comprehensive, field-proven framework for the characterization and validation of a novel chemical entity, using 2,5-Dichloro-3-fluorobenzoic acid as a representative example. While not a conventionally established molecular probe, its properties make it an ideal candidate for fragment-based screening. We will detail the necessary biophysical and structural biology techniques required to validate its interaction with a hypothetical protein target, providing both the "how" and the "why" behind each experimental step.
Initial Assessment: Is this compound a Good Fragment?
A successful fragment library is built on molecules with specific physicochemical properties. The "Rule of Three" provides a widely accepted set of guidelines for selecting promising fragments.[3][5][6][7][8]
| Property | Rule of Three Guideline | This compound | Compliance |
| Molecular Weight (MW) | < 300 Da | 209.0 g/mol | Yes |
| cLogP | ≤ 3 | ~2.85 (Predicted) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (Carboxylic acid -OH) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (Carboxylic acid C=O, Fluorine) | Yes |
| Rotatable Bonds | ≤ 3 | 1 | Yes |
As shown, this compound adheres well to the Rule of Three, making it a suitable candidate for inclusion in a fragment screening library. Its high solubility, a critical factor for the high concentrations used in fragment screening, is another key advantage.
Part 1: Primary Screening for Hit Identification
The first step is to rapidly screen a fragment library to identify any molecule that interacts with the target protein. High-sensitivity biophysical techniques are essential for detecting the weak binding affinities typical of fragments.[9]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Principle: DSF is a rapid and cost-effective method to screen for ligand binding.[10] It measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[11] Ligand binding typically stabilizes the protein structure, resulting in a measurable increase in its Tₘ, known as a "thermal shift".[12][13] The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein, which become exposed as the protein denatures with increasing temperature.[12]
Protocol: DSF Screening
-
Preparation:
-
Prepare the target protein at a final concentration of 2-5 µM in a suitable, degassed buffer. The buffer must be identical for both protein and fragment solutions to avoid artifacts.[14]
-
Prepare a stock solution of this compound (and other fragments) at 100 mM in 100% DMSO. Create a working stock by diluting to 10 mM in the assay buffer.
-
Prepare a 500X stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup (96-well PCR plate):
-
In each well, add 20 µL of the protein solution.
-
Add 1 µL of the fragment working stock for a final concentration of ~500 µM. Include a "protein-only" control with 1 µL of buffer/DMSO.
-
Add 1 µL of a 1:100 dilution of the 500X SYPRO Orange stock.
-
Seal the plate, centrifuge briefly to mix and remove bubbles.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.[12]
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The midpoint of the transition in the resulting sigmoidal curve is the Tₘ.
-
A positive "hit" is identified by a significant shift (ΔTₘ) of > 2°C compared to the protein-only control. A statistically significant shift is generally considered to be greater than three times the standard deviation of the control.[13]
-
DSF/Thermal Shift Assay Workflow.
Surface Plasmon Resonance (SPR)
Principle: SPR is a highly sensitive, label-free technology for monitoring biomolecular interactions in real-time.[15][16] It is ideally suited for fragment screening due to its ability to detect low molecular weight binders.[17][18] The technique involves immobilizing the target protein on a sensor chip. When a fragment solution is flowed over the surface, binding causes a change in the refractive index at the sensor surface, which is detected and reported in resonance units (RU).
Protocol: SPR Screening
-
Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a density that will produce a signal of ~100 RU for a small molecule analyte.
-
Create a reference flow cell (mock-coupled or with an unrelated protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Screening:
-
Prepare fragment solutions (e.g., 200 µM of this compound) in a running buffer with matched DMSO concentration (typically 1-5%).[15]
-
Inject the fragment solutions over the target and reference flow cells for a defined contact time (e.g., 60 seconds), followed by a dissociation phase.
-
Regenerate the surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain a corrected sensorgram.
-
A positive binding event is characterized by a rectangular-shaped sensorgram, indicating rapid association and dissociation, which is typical for weak-binding fragments.
-
Hits are prioritized based on the magnitude of the binding response relative to the fragment's molecular weight.
-
Surface Plasmon Resonance (SPR) Screening Workflow.
Part 2: Hit Validation and Thermodynamic Characterization
A hit from a primary screen must be confirmed using an orthogonal, solution-based method to eliminate false positives and to gain a deeper understanding of the binding thermodynamics.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is the gold standard for characterizing biomolecular interactions.[19] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[20][21] By titrating a ligand into a solution of the protein, ITC can determine the binding affinity (Kₐ or K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[14][22] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.[20]
Protocol: ITC Validation
-
Sample Preparation:
-
Dialyze both the protein and the this compound fragment extensively against the same buffer to minimize heats of dilution.[14] Mismatched buffers are a common source of artifacts.
-
Degas all solutions thoroughly immediately before the experiment.
-
Concentrations should be chosen to satisfy the "c-window" (10 < c < 1000), where c = n * [Protein] / K₋.[14] For a weak fragment (e.g., K₋ = 100 µM), a protein concentration of ~50 µM and a ligand concentration of ~1 mM is a good starting point.
-
-
Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of 15-25 larger injections (e.g., 2 µL each).
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract K₋, n, and ΔH. A successful fit validates the interaction and provides key thermodynamic data.
-
Part 3: Structural Characterization
The ultimate validation for a fragment hit is to visualize its binding mode within the protein's active or allosteric site. This structural information is invaluable for the subsequent fragment-to-lead optimization process.[2]
X-ray Crystallography
Principle: X-ray crystallography provides high-resolution, three-dimensional structural information of a protein-ligand complex.[23][24] By obtaining crystals of the target protein and soaking them in a solution containing the fragment, or co-crystallizing the protein in the presence of the fragment, one can determine the precise atomic coordinates of the bound fragment.[25][26]
Protocol: Crystallographic Fragment Screening
-
Crystallization:
-
Obtain high-quality, reproducible crystals of the apo-protein (protein without any ligand). This often requires extensive screening of different crystallization conditions (precipitants, buffers, pH).[25]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the crystallization mother liquor supplemented with a high concentration of this compound (e.g., 10-50 mM).
-
Transfer a protein crystal from its growth drop into the soaking solution for a defined period (minutes to hours).
-
-
Data Collection:
-
Cryo-protect the soaked crystal by briefly transferring it to a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.[25]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement, using the apo-protein structure as a search model.
-
Calculate an electron density map. Clear, unambiguous electron density corresponding to the shape of the fragment in the protein's binding site confirms the binding event and reveals its specific orientation and interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts).
-
X-ray Crystallography Workflow for Fragment Hits.
Conclusion
By systematically applying this multi-stage biophysical and structural validation cascade, researchers can confidently identify and characterize this compound, or any other novel fragment, as a legitimate molecular probe. The workflow—from initial hit-finding with DSF and SPR to thermodynamic validation with ITC and definitive structural elucidation with X-ray crystallography—provides a robust and self-validating system. The resulting high-quality data, particularly the structural insights, form the critical foundation for the next phase of drug discovery: the rational, structure-guided evolution of a low-affinity fragment into a high-potency lead compound.
References
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- Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. [URL: http://vlabs.iitkgp.ac.in/vlabs/vlab4/itc/index.html]
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- Huber, W. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design. [URL: https://pubmed.ncbi.nlm.nih.gov/17168798/]
- Renaudet, O., et al. (2017). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SLAS DISCOVERY: Advancing Life Sciences R&D. [URL: https://pubmed.ncbi.nlm.nih.gov/29195190/]
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- The 'rule of three' for fragment-based drug discovery. H1 Connect. [URL: https://h1.connect.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [URL: https://cmi.hms.harvard.edu/itc]
- The rule of three at ten. Practical Fragments. [URL: https://practicalfragments.blogspot.
- Fragment Screening. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/drug-discovery/capabilities/dmpk/fragment-screening/]
- The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. [URL: https://www.researchgate.net/publication/372791851_The_'rule_of_three'_for_fragment-based_drug_discovery_Where_are_we_now]
- Geschwindner, S., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [URL: https://www.
- Pushing the Rule of 3. Practical Fragments. [URL: https://practicalfragments.blogspot.com/2011/11/pushing-rule-of-3.html]
- Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4802370/]
- X-Ray Crystallography. Peak Proteins. [URL: https://www.peakproteins.com/protein-crystallography/]
- Kranz, J. K., & Schalk-Hihi, C. (2011). Protein thermal shifts to identify low molecular weight fragments. Methods in Enzymology. [URL: https://pubmed.ncbi.nlm.nih.gov/21371589/]
- Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072421/]
- Thermal Shift Assays (TSA). NanoTemper Technologies. [URL: https://www.nanotempertech.
- Thermal shift assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thermal_shift_assay]
- Reik, P., et al. (2022). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2409-8_13]
- Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE. [URL: https://www.youtube.
- A Beginner's Guide to Protein Crystallography. Creative Biostructure. [URL: https://www.creative-biostructure.com/a-beginners-guide-to-protein-crystallography.htm]
- Gelin, M. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzyme inhibitors and protein-protein interaction modulators. Refubium, Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/handle/fub1/30154]
- de Souza, G. A. L., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular and Cellular Probes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794354/]
- de Azevedo, W. F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00076/full]
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- Duffy, E. M., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9916698/]
- Johnson, I., & Spence, M. (2010). The Molecular Probes Handbook. A Guide to Fluorescent Probes and Labeling Technologies. 11th Edition, Life Technologies. [URL: https://www.scielo.br/j/qn/a/M5Z4H7QhSTXg7YnK5S8fBgh/?
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protocol for scaling up reactions with 2,5-Dichloro-3-fluorobenzoic acid
An Application Guide to the Process Scale-Up of Reactions Involving 2,5-Dichloro-3-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive protocol and detailed considerations for the scale-up of chemical reactions utilizing this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Addressing researchers, chemists, and process engineers, this document bridges the gap between laboratory-scale discovery and pilot-plant production. It elucidates the critical physicochemical properties of the target molecule, outlines a detailed laboratory protocol for a representative esterification reaction, and systematically addresses the challenges of heat transfer, mass transfer, and safety inherent in scaling up processes with halogenated aromatic compounds.
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aromatic carboxylic acid whose structural motifs are of significant interest in the development of complex bioactive molecules. The precise arrangement of its halogen substituents provides a scaffold that can be further functionalized to create novel therapeutic agents and specialized chemical products. The successful transition of synthetic routes involving this intermediate from the laboratory bench to a larger scale is contingent upon a deep understanding of its reactivity, thermal stability, and associated process safety challenges. This document serves as a practical guide to navigate this transition, emphasizing a first-principles approach to process development and scale-up.
Physicochemical Properties and Hazard Profile
A thorough understanding of the starting material's properties is the foundation of safe and effective process scale-up.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-3-fluorobenzoic acid | [1] |
| CAS Number | 915145-05-0 | [1] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | Data not widely available; similar compounds range from 130-220°C |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound and structurally similar compounds are classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation (Category 2).[1][3][4][5]
-
Eye Irritation: Causes serious eye irritation (Category 2/2A).[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4][5]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[3][5] When handling significant quantities or generating dust, respiratory protection (e.g., a NIOSH-approved respirator) is necessary.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[2][3] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][3]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[5] Do not mix with other waste.
Part 1: Laboratory-Scale Protocol: Synthesis of Methyl 2,5-Dichloro-3-fluorobenzoate
To illustrate the principles of scale-up, we will use the Fischer esterification of the title acid with methanol as a representative reaction. This reaction is fundamental and highlights key process variables.
Experimental Workflow: Bench Scale (5 g)
Caption: Laboratory workflow for esterification.
Detailed Laboratory Procedure
-
Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: To the flask, add this compound (5.0 g, 23.9 mmol). Add methanol (50 mL), which acts as both solvent and reagent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This catalytic step is essential for achieving a reasonable reaction rate.
-
Reaction: Heat the mixture to reflux (approximately 65°C) using a heating mantle and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench & Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the sulfuric acid catalyst, followed by brine (1 x 25 mL). Trustworthiness Note: The bicarbonate wash is a self-validating step; effervescence indicates the presence of acid, and washing continues until it ceases, ensuring complete neutralization.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 2,5-dichloro-3-fluorobenzoate. Purify further by column chromatography or recrystallization as needed.
Part 2: Critical Considerations for Process Scale-Up
Transitioning from grams to kilograms is not a linear process. The physical and chemical behaviors of the system change dramatically, requiring a proactive and analytical approach.
The Core Challenge: Heat and Mass Transfer
The most significant hurdle in scaling up exothermic or temperature-sensitive reactions is managing heat. The surface-area-to-volume ratio decreases exponentially as the reactor size increases.
-
Heat Transfer: A 100 mL flask has a large surface area relative to its small volume, allowing for efficient heat dissipation to the environment. A 100 L reactor has a much smaller surface-area-to-volume ratio, making it difficult to remove heat generated by the reaction. This can lead to a temperature increase, accelerating the reaction rate and heat output, potentially causing a dangerous thermal runaway.
-
Mixing and Mass Transfer: Inefficient mixing on a large scale can create non-homogeneous conditions. Localized "hot spots" can form where reagents are added, leading to side product formation and decomposition. Similarly, poor distribution of the catalyst will result in an inconsistent reaction rate throughout the vessel, reducing overall yield and purity. In multiphasic systems, such as the aqueous quench, mixing is critical for efficient extraction and separation.[6]
A Framework for Scale-Up: Logic and Decision Flow
Caption: Logical workflow for chemical process scale-up.
Quantitative Comparison of Scale-Up Parameters
Table 2: Comparison of Key Parameters: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (5 g) | Pilot Scale (1 kg) | Rationale for Change |
| Batch Size | 5 g | 1,000 g (200x increase) | Target production scale. |
| Reactor Volume | 100 mL | 20 L | Accommodates larger volumes of reagents and allows for headspace. |
| Heat Transfer Area | High (relative to volume) | Low (relative to volume) | Geometric reality of scaling; requires active jacket heating/cooling. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., Impeller, Pfaudler) | Ensures effective mixing in a larger, more viscous volume. |
| Catalyst Addition | All at once | Slow, controlled subsurface dosing over 30-60 min | Prevents localized exotherms and ensures even distribution. |
| Work-up | Separatory Funnel | Reactor-based phase separation and pumping | Manual separation is impractical and unsafe at this scale. |
| Process Control | Manual (hot plate setting) | Automated (Jacket temp control, probe feedback) | Ensures precise control over critical temperature parameters. |
Part 3: Pilot-Scale Protocol: Synthesis of Methyl 2,5-Dichloro-3-fluorobenzoate (1 kg)
This protocol is designed for a standard 20 L glass-lined reactor with an overhead stirrer, temperature probe, condenser, and addition vessel.
-
System Preparation & Inerting: Ensure the reactor is clean, dry, and leak-tested. Inert the atmosphere by purging with nitrogen. Safety Note: This prevents the ingress of atmospheric moisture, which can interfere with the reaction, and provides a safe atmosphere.
-
Charging Reactor: Charge this compound (1.0 kg) to the reactor via a powder charging port.
-
Solvent Addition: Add methanol (10 L) to the reactor.
-
Initial Agitation & Temperature Control: Begin agitation at 100-150 RPM to ensure good solid suspension. Set the reactor jacket temperature to 20°C.
-
Controlled Catalyst Dosing:
-
Charge concentrated sulfuric acid (100 mL) to a calibrated addition vessel.
-
Slowly dose the sulfuric acid into the reactor subsurface over a period of 30 minutes. CRITICAL STEP: Monitor the internal batch temperature closely. The temperature should not rise by more than 5-10°C during the addition. Adjust the dosing rate or apply jacket cooling if necessary.
-
-
Heating to Reflux: Once the catalyst addition is complete, slowly ramp the jacket temperature to heat the batch to reflux (~65°C). Maintain reflux for 4-6 hours, or until in-process control (e.g., HPLC) confirms reaction completion.
-
Cooling and Distillation:
-
Cool the batch to 40-50°C.
-
Reconfigure the reactor for distillation and remove excess methanol under vacuum.
-
-
Work-up in Situ:
-
Cool the concentrated residue to 20°C.
-
Add ethyl acetate (10 L) and agitate to dissolve.
-
Slowly add a pre-prepared solution of sodium bicarbonate to neutralize the acid. CAUTION: This is an exothermic, gas-evolving step. Add slowly to control the temperature and pressure.
-
Once neutralized, stop agitation and allow the layers to separate for at least 30 minutes.
-
Drain the lower aqueous layer to a waste container.
-
Perform a final wash with brine, allow to separate, and drain the aqueous layer.
-
-
Product Isolation: Transfer the final organic layer through a polishing filter to a clean, dry vessel for final concentration or use in the subsequent step.
Troubleshooting and Process Optimization
| Potential Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient catalyst; reaction time too short; temperature too low. | Verify catalyst charge; extend reaction time; ensure reflux temperature is achieved. |
| Formation of Impurities | Temperature excursion during catalyst addition; poor mixing. | Improve cooling capacity; increase agitation speed; slow down addition rate. |
| Difficult Phase Separation | Insufficient settling time; rag layer formation. | Increase settling time; consider adding more brine to break emulsion. |
| Low Isolated Yield | Incomplete reaction; product loss during aqueous washes. | Optimize reaction time; perform a back-extraction of the aqueous layers. |
Conclusion
The successful scale-up of reactions involving this compound is an exercise in managing chemical and physical realities. While the underlying chemistry remains the same, the process dynamics are fundamentally different at scale. A meticulous approach grounded in understanding heat transfer, mass transfer, and reaction kinetics is paramount. By implementing robust process controls, conducting thorough hazard analyses, and respecting the principles outlined in this guide, researchers and engineers can safely and efficiently transition this valuable intermediate from discovery to production.
References
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Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Cole-Parmer. (n.d.). [Link]
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An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. (2015). [Link]
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2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2. PubChem. (n.d.). [Link]
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Halogenation of organic compounds using continuous flow and microreactor technology. Beilstein Journal of Organic Chemistry. (2016). [Link]
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A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. (2012). [Link]
- Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. (n.d.). [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. (2020). [Link]
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3-Fluorobenzoic acid. Wikipedia. (n.d.). [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. (n.d.). [Link]
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2,5-Dichlorobenzoic acid | C7H4Cl2O2. PubChem. (n.d.). [Link]
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Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PubMed Central. (2023). [Link]
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New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Institutional Repository FHNW. (2021). [Link]
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JEE (Advanced) 2026 Syllabus. IIT Madras. (n.d.). [Link]
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Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate. (2012). [Link]
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- 6. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-3-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2,5-dichloro-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical building block. Here, we provide troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Strategic Synthesis Planning
FAQ: What are the primary synthetic routes to this compound, and how do I select the optimal strategy?
Answer: The selection of a synthetic route is a critical decision that balances factors such as starting material availability, scalability, safety, and regioselectivity. For this compound, the two most viable strategies are the Organometallic Route (via directed ortho-lithiation and carboxylation) and the Sandmeyer Route (via diazotization of an aniline precursor).
-
Organometallic Route (Directed ortho-Lithiation): This is often the preferred method due to its convergent nature and high potential for regioselectivity. It begins with a commercially available precursor, 1,4-dichloro-2-fluorobenzene. The fluorine atom is a powerful directing group for ortho-lithiation, guiding the metallation to the C3 position. The resulting organolithium species is then quenched with carbon dioxide to form the desired carboxylic acid.
-
Advantages: High regioselectivity, relatively short synthesis.
-
Challenges: Requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and handling of pyrophoric reagents like n-butyllithium (n-BuLi).
-
-
Sandmeyer Route: This classical approach would start from 2,5-dichloro-3-fluoroaniline. The aniline is converted into a diazonium salt, which is then transformed into a nitrile using a copper(I) cyanide catalyst.[1][2] Subsequent hydrolysis of the nitrile yields the target benzoic acid.
-
Advantages: Avoids pyrophoric reagents and cryogenic conditions for the key C-C bond formation.
-
Challenges: The starting aniline may not be readily available. Diazonium salts can be unstable and potentially explosive.[3] The use of stoichiometric copper cyanide presents safety and waste disposal concerns. The overall yield can be variable.[4]
-
The diagram below illustrates the decision-making logic for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Given its higher regiochemical control and more convergent design, this guide will focus primarily on troubleshooting the Organometallic Route .
Section 2: Troubleshooting the Directed ortho-Lithiation and Carboxylation Route
This route involves two critical steps: the regioselective formation of an aryl lithium intermediate and its subsequent reaction with carbon dioxide.[5]
Caption: General workflow for the organometallic route.
Q1: My lithiation reaction shows low conversion of the starting material. What are the common causes?
Answer: Low or no conversion in a lithiation reaction is almost always due to the deactivation of the highly basic n-butyllithium (n-BuLi) reagent.
-
Causality: n-BuLi is a very strong base and will react avidly with any acidic protons, particularly water. Trace amounts of moisture in the solvent, glassware, or on the surface of the starting material will consume the n-BuLi before it can deprotonate the aryl ring.
-
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven ( >120 °C) for several hours and cooled under a stream of dry nitrogen or argon immediately before use.
-
Solvent Purity: Use a freshly distilled or commercially available anhydrous solvent (e.g., tetrahydrofuran, THF) packaged under an inert atmosphere. THF is hygroscopic and should be handled accordingly.
-
Reagent Titration: The molarity of commercial n-BuLi solutions can decrease over time due to gradual decomposition. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration.
-
Inert Atmosphere: The reaction must be maintained under a positive pressure of an inert gas (nitrogen or argon) from start to finish to prevent atmospheric moisture from entering the system.
-
Q2: My reaction produces a mixture of isomers. How can I improve the regioselectivity for the desired C3 lithiation?
Answer: The formation of isomers indicates that deprotonation is occurring at positions other than the desired C3. Regioselectivity in this system is a competition between the directing effects of the fluorine and chlorine substituents.
-
Causality & Mechanistic Insight: The fluorine atom is a significantly stronger ortho-directing group for lithiation than chlorine.[6] This is due to the ability of the fluorine's lone pairs to coordinate with the lithium ion, stabilizing the transition state for deprotonation at the adjacent C3 position. Lithiation at C6 (ortho to the C5 chlorine) is a potential side reaction but is kinetically much slower.
-
Troubleshooting & Optimization:
-
Maintain Low Temperature: The stability of the desired C3-lithiated intermediate is highest at low temperatures. Allowing the reaction to warm up, even locally, can lead to equilibration or decomposition, resulting in other isomers. Maintain the reaction temperature at or below -75 °C throughout the n-BuLi addition and subsequent stirring.[5]
-
Slow Reagent Addition: Add the n-BuLi solution dropwise to the solution of the starting material. A slow addition rate prevents localized temperature spikes and ensures that the desired kinetic product is formed preferentially.
-
Solvent Choice: THF is generally the solvent of choice as it effectively solvates the lithium cation, enhancing the directing effect of the fluorine.
-
Q3: The carboxylation step is giving a low yield, and I'm isolating a significant amount of biphenyl by-product. What is happening?
Answer: This points to two potential issues: inefficient quenching of the lithium intermediate with CO₂ and a side reaction forming a biphenyl dimer.
-
Causality:
-
Inefficient Quenching: The reaction between the aryl lithium and CO₂ is very fast, but if the CO₂ concentration is too low, the aryl lithium can react with unreacted starting material or other electrophiles. Poor mixing during the quench can lead to localized areas of low CO₂ concentration.[5]
-
Biphenyl Formation: The aryl lithium intermediate can undergo a coupling reaction with the unreacted starting halide (1,4-dichloro-2-fluorobenzene) to form a symmetrical biphenyl dimer. This is more likely if the reaction temperature rises.
-
-
Troubleshooting & Optimization:
-
Effective CO₂ Quenching:
-
Method 1 (Solid CO₂): The most reliable method is to pour the cold (-78 °C) aryl lithium solution onto a large excess of freshly crushed, high-purity dry ice in a separate flask with vigorous stirring. This ensures an immediate and overwhelming concentration of the electrophile.
-
Method 2 (Gaseous CO₂): Bubbling CO₂ gas through the solution can be effective, but it must be done at a high flow rate through a wide-bore needle or tube to ensure good dispersion and avoid freezing the needle. Maintain the reaction temperature at -78 °C during the addition.[5]
-
-
Minimize Dimerization: Ensure the lithiation reaction goes to completion before starting the carboxylation. A slight excess (1.05-1.10 equivalents) of n-BuLi can help consume all the starting material, preventing it from being available for the coupling side reaction.
-
Section 3: Experimental Protocol & Purification
Detailed Protocol: Synthesis via Directed ortho-Lithiation
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.
-
Reagent Preparation: In the flask, dissolve 1,4-dichloro-2-fluorobenzene (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a titrated solution of n-BuLi (1.1 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Stirring: After the addition is complete, stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, place a large excess ( >5 eq) of freshly crushed dry ice. Vigorously stir the dry ice and, using a cannula, rapidly transfer the cold aryl lithium solution onto it.
-
Quench & Workup: Allow the mixture to slowly warm to room temperature. The excess CO₂ will sublime. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether or MTBE) to remove any unreacted starting material or non-polar by-products.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The desired this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.
FAQ: How do I effectively purify the crude this compound?
Answer: Purification typically involves a combination of acid-base extraction and recrystallization. The strategy depends on the nature of the impurities.
| Impurity Type | Physical/Chemical Property | Recommended Purification Strategy |
| Unreacted Starting Material | Neutral, organic-soluble | Perform an acid-base extraction. The benzoic acid will move to the basic aqueous layer as its carboxylate salt, while the neutral starting material remains in the organic layer. |
| Biphenyl Dimer | Neutral, non-polar, high-melting solid | Remove via acid-base extraction as described above. It will remain in the organic layer. |
| Isomeric Benzoic Acids | Acidic, similar polarity to the product | This is the most challenging separation. Fractional recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective if the isomers have different solubilities. If separation is poor, column chromatography on silica gel using a hexane/ethyl acetate/acetic acid mobile phase may be required. |
For final purification, recrystallizing the isolated solid from a solvent system like ethanol/water or toluene will typically yield a product with high purity.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
Kumar, V., & Singh, B. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153, 1-22. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Bayer AG. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
- Bayer AG. (1988). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
-
University of Colorado, Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. Retrieved from [Link]
-
Chen, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. Retrieved from [Link]
-
Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
- GAF Corporation. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). Google Patents.
-
Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Bayer AG. (1974). Process for the production of 2,5-dichloro-3-nitro-benzoic acid. Google Patents.
-
Imperial Chemical Industries PLC. (1991). Process for preparing fluoroaromatic and fluoroheterocyclic compounds. European Patent Office. Retrieved from [Link]
-
Nevalainen, M., & Koskinen, A. M. P. (2005). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, 2005(10), 233-242. Retrieved from [Link]
- Janssen Pharmaceutica NV. (2017). Continuous flow carboxylation reaction. Google Patents.
-
Zhejiang University of Technology. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: A useful pharmaceutical intermediate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Butyl lithium ((BuLi)-Bu-n)-mediated carboxylation of vinylidenecyclopropanes with CO2. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Technical Support Center: Purification of 2,5-Dichloro-3-fluorobenzoic Acid
Welcome to the technical support center for the purification of 2,5-dichloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of purifying this molecule from complex reaction mixtures.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. This guide provides practical, field-proven insights into common purification challenges and offers systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: For example, if you are synthesizing from a dichlorofluorotoluene derivative, you might have residual starting material.
-
Isomeric byproducts: Depending on the directing effects of the substituents on the aromatic ring during synthesis, you may form other isomers of dichlorofluorobenzoic acid.
-
Over- or under-halogenated species: Your mixture could contain benzoic acid derivatives with a different number of halogen atoms.
-
Hydrolysis products: If your synthesis involves a nitrile or ester intermediate, incomplete hydrolysis can leave these present.
-
Reagents and catalysts: Residual catalysts or reagents from the reaction can also be present.
Q2: My crude product has a strong color. What is the likely cause and how can I remove it?
A2: Colored impurities are often highly conjugated organic molecules or residual reaction indicators. Activated charcoal treatment during recrystallization is a common and effective method for removing colored impurities.
Q3: What is the best general approach to purify this compound?
A3: A multi-step approach is often the most effective. A typical workflow would be an initial acid-base extraction to separate the acidic product from neutral and basic impurities, followed by recrystallization to remove closely related acidic impurities and achieve high crystalline purity.
Troubleshooting Guides
Problem 1: Low Purity After Initial Precipitation
If your initial precipitation from the reaction mixture yields a product with low purity, it is likely contaminated with significant amounts of byproducts or unreacted starting materials.
Causality: Rapid precipitation can trap impurities within the crystal lattice. Furthermore, if the impurities have similar solubility profiles to the desired product, simple precipitation will be ineffective.
Troubleshooting Steps:
-
Characterize the Impurities: Before attempting purification, it is highly recommended to analyze your crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature and number of impurities.
-
Acid-Base Extraction: This is a powerful technique to separate your acidic product from neutral or basic impurities. The principle relies on the fact that the acidic this compound can be deprotonated by a base to form a water-soluble salt, while neutral and basic impurities will remain in the organic phase.[1][2]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is crucial to selectively extract the more acidic benzoic acid derivative, leaving less acidic impurities behind.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of your desired product.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Combine the aqueous extracts.
-
Slowly add a strong acid, such as 6M HCl, to the combined aqueous extracts with stirring until the solution is acidic (pH ~2). This will protonate the carboxylate salt, causing the purified this compound to precipitate out.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by vacuum filtration, wash with cold deionized water, and dry thoroughly.[1]
-
Problem 2: Persistent Impurities After Acid-Base Extraction
If you still observe impurities after an acid-base extraction, they are likely other acidic compounds with similar pKa values, such as isomeric byproducts.
Causality: Acid-base extraction is not effective at separating compounds with very similar acidic strengths.
Troubleshooting Steps:
-
Recrystallization: This is the gold standard for purifying solid organic compounds. The key is to find a solvent or solvent system in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or very insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," you should test a range of solvents. For halogenated benzoic acids, suitable solvents can include ethanol, methanol, acetone, ethyl acetate, or mixtures with water.[3][4][5] A good starting point for this compound would be an ethanol/water or acetone/water mixture.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent mixture, dissolve the compound in the solvent in which it is more soluble, and then add the other solvent (the anti-solvent) dropwise until the solution becomes cloudy. Then, add a few drops of the first solvent to redissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely under vacuum.[3][5]
Solvent System Rationale Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. The addition of water as an anti-solvent can induce crystallization upon cooling. Acetone/Hexane Acetone is a good solvent for many organic compounds, while hexane is non-polar and can act as an anti-solvent to promote crystallization. Toluene As an aromatic solvent, toluene may offer good solubility at high temperatures for your aromatic carboxylic acid. Table 1: Potential Solvent Systems for Recrystallization of this compound.
-
Problem 3: Isomeric Impurities are Difficult to Remove
Isomeric impurities can be particularly challenging to separate due to their very similar physical and chemical properties.
Causality: Isomers often have nearly identical solubilities and acidities, making separation by recrystallization and acid-base extraction difficult.
Troubleshooting Steps:
-
Fractional Recrystallization: This is a more meticulous form of recrystallization where multiple recrystallization cycles are performed. The initial crystals formed will be enriched in the less soluble component (hopefully your desired product). The mother liquor can then be concentrated and recrystallized again to recover more product. This process is labor-intensive and may lead to significant product loss.
-
Column Chromatography: If other methods fail, column chromatography can be a powerful tool for separating isomers. The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent or solvent mixture).
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for purifying acidic compounds.
-
Mobile Phase Selection: The choice of eluent is critical. You need to find a solvent system that provides good separation of your product from the impurities on a TLC plate. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point. A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
-
Column Packing: Properly packing the column with silica gel is essential for good separation. A slurry packing method is generally preferred.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution and Fraction Collection: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to determine which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
-
Purification Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Logic for selecting a purification method based on impurity type.
References
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available at: [Link]
-
Unknown. Recrystallization of Benzoic Acid. Available at: [Link]
-
Solubility of Things. 2,5-Dichlorobenzoic acid. Available at: [Link]
-
Unknown. (2010). Recrystallization and Extractions of Organic Compounds. Available at: [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Available at: [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Available at: [Link]
-
YouTube. (2022). Liquid-Liquid Extraction. Available at: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available at: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
AERU. 2,5-dichlorobenzoic acid methyl ester. Available at: [Link]
- Google Patents. Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
- Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
Sources
Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-3-fluorobenzoic Acid
Welcome to the dedicated technical support guide for the synthesis of 2,5-Dichloro-3-fluorobenzoic acid. This resource is tailored for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will explore common synthetic challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your reactions are successful and reproducible.
I. Overview of Synthetic Strategies
This compound is typically synthesized through a few key pathways. The most common routes involve the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard or organolithium reagent. Each method has its own set of parameters that must be carefully controlled to maximize yield and minimize impurity formation.
II. Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, including incomplete reactions, side product formation, or loss of product during workup and purification. A systematic approach is crucial to pinpoint the issue.
1. Incomplete Conversion of Starting Material:
-
Purity of Reagents: Ensure all starting materials and solvents are of high purity and anhydrous, especially for organometallic reactions. Water can quench Grignard or organolithium reagents, significantly reducing yield.[1]
-
Reaction Temperature: For oxidation reactions, the temperature must be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the product.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
2. Side Reaction Pathways:
-
Oxidation of Toluene Derivatives: Over-oxidation can lead to the formation of undesired byproducts. The choice of oxidizing agent and stoichiometric control are critical.
-
Grignard/Organolithium Reactions: The formation of biphenyls through homocoupling is a common side reaction. This can be minimized by slow addition of the halide to the magnesium turnings and maintaining a dilute solution.[2][3]
3. Product Loss During Workup and Purification:
-
Extraction: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during extraction to fully protonate the carboxylic acid, making it soluble in the organic phase.
-
Recrystallization: The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble.[4]
Question: I am observing significant amounts of an unknown impurity in my final product. How can I identify and minimize it?
Answer:
Impurity profiling is key to optimizing your reaction.
1. Identification of Impurities:
-
Common impurities can include unreacted starting materials or isomers formed during the reaction.[4]
-
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC are invaluable for identifying the structure of impurities.
2. Minimizing Impurity Formation:
-
Isomeric Impurities: In reactions like nitration, the regioselectivity can be influenced by temperature and the nitrating agent used.[5][6] Careful control of these parameters can favor the desired isomer.
-
Purification: If impurities have similar properties to the desired product, chromatographic techniques like column chromatography may be necessary. For colored impurities, treatment with activated charcoal during recrystallization can be effective.[4]
Question: The formation of the Grignard reagent is sluggish or fails to initiate. What should I do?
Answer:
Grignard reagent formation is highly sensitive to reaction conditions.
-
Anhydrous Conditions: The presence of even trace amounts of water will prevent the reaction from starting. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).[1][3]
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that inhibits the reaction. Gently crushing the magnesium turnings or adding a small crystal of iodine can help to activate the surface.
-
Initiation: A small amount of pre-formed Grignard reagent or a sonicator can be used to initiate the reaction.[1]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary routes are:
-
Oxidation of 2,5-Dichloro-3-fluorotoluene: This involves the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
-
Carboxylation of an Organometallic Reagent: This involves the formation of a Grignard reagent from 1-bromo-2,5-dichloro-3-fluorobenzene, which is then reacted with carbon dioxide (dry ice) followed by acidic workup.[2][7] Another approach is through directed ortho-lithiation followed by carboxylation.
Q2: How does the choice of solvent impact the reaction?
A2: For Grignard reactions, ethereal solvents like diethyl ether or THF are essential as they solvate and stabilize the Grignard reagent.[3] For oxidation reactions, the solvent choice depends on the oxidizing agent and may include water, acetic acid, or pyridine.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Reagents: Many reagents used in these syntheses are corrosive, flammable, and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from water or protic solvents.
-
Oxidizing Agents: Strong oxidizers can react violently with organic materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood.
IV. Experimental Protocols & Data
Protocol 1: Synthesis via Grignard Reaction and Carboxylation
This protocol outlines the synthesis of this compound from 1-bromo-2,5-dichloro-3-fluorobenzene.
Step 1: Grignard Reagent Formation
-
Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, place a solution of 1-bromo-2,5-dichloro-3-fluorobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
Step 3: Workup and Purification
-
Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[2]
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[4]
Data Summary: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Effect on Yield |
| Solvent | Diethyl Ether | THF | THF may improve solubility for less reactive halides. |
| Temperature | Reflux | Room Temperature | Reflux ensures complete reaction but may increase side products. |
| Addition Rate | Fast | Slow | Slow addition minimizes homocoupling of the Grignard reagent. |
V. Visualized Workflows
Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
General Synthetic Pathway via Carboxylation
Caption: Synthetic pathway via Grignard reaction and carboxylation.
VI. References
-
Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU. [Link]
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]
-
Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. [Link]
-
Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. [Link]
-
Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). Google Patents.
-
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Process for the production of 2,5-dichloro-3-nitro-benzoic acid. Google Patents.
-
Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. Google Patents.
-
process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. WIPO Patentscope. [Link]
Sources
identifying side products of 2,5-Dichloro-3-fluorobenzoic acid
Technical Support Center: 2,5-Dichloro-3-fluorobenzoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential side reactions and byproduct formation during its synthesis and application. Our goal is to provide practical, in-depth solutions based on established chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm performing a carboxylation reaction starting from 1,4-dichloro-2-fluorobenzene via an organometallic intermediate. My final product shows a significant peak corresponding to the starting material. What is happening?
A: This is a classic issue in syntheses involving organometallic intermediates like Grignard or organolithium reagents. The most probable cause is the premature quenching of the organometallic intermediate before it has a chance to react with your carbon dioxide source.
-
Causality: Organometallic reagents are extremely strong bases and will react readily with any available proton source (a reaction often called protonolysis).[1] Trace amounts of water, alcohols, or even acidic protons on glassware can lead to the reformation of your starting material, 1,4-dichloro-2-fluorobenzene, significantly reducing your yield.
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Solvent Purity: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process, from the formation of the organometallic reagent to the carboxylation and quenching steps.
-
Reagent Quality: Use fresh, high-purity organolithium (like n-BuLi or s-BuLi) or magnesium turnings. Titrate organolithium solutions to confirm their molarity.
-
Q2: My mass spectrometry results show an impurity with a mass of 164.0 g/mol . What is this side product and how is it formed?
A: The observed mass corresponds to 1,4-dichloro-2-fluorobenzene , which is the decarboxylation product of your target molecule.
-
Causality: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to thermal stress or certain catalytic conditions.[2][3] While this compound is relatively stable, high temperatures during reaction workup, distillation, or prolonged heating can promote this side reaction. Electron-withdrawing groups, like halogens, can influence the rate of this reaction.[4]
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during purification. If distillation is necessary, perform it under a high vacuum to lower the boiling point.
-
pH Control: During workup, avoid prolonged exposure to strongly acidic or basic conditions at high temperatures.
-
Alternative Purification: Consider recrystallization or column chromatography at room temperature as milder alternatives to distillation for purification.
-
Troubleshooting Guide: Unexpected Analytical Results
This section addresses specific analytical observations and links them to potential side products.
Issue: An unexpected ketone byproduct is detected, especially when using an ester-based precursor.
If your synthesis route involves the reaction of an organometallic reagent with an ester-containing precursor (e.g., a carbonate like diethyl carbonate instead of CO₂ gas), you may form a ketone byproduct.
-
Mechanism: Grignard or organolithium reagents add to the ester carbonyl. The resulting tetrahedral intermediate can collapse, eliminating an alkoxide leaving group to form a ketone. This newly formed ketone is also highly reactive towards the organometallic reagent, leading to a second addition and ultimately a tertiary alcohol after workup.[5][6] However, if the reaction is stopped or sterically hindered, the ketone may be isolated as a significant byproduct.
-
Identification Protocol:
-
GC-MS Analysis: Compare the mass spectrum of the impurity with the expected mass of the corresponding symmetric ketone (bis(2,5-dichloro-3-fluorophenyl) ketone).
-
¹³C NMR Spectroscopy: Look for a characteristic carbonyl peak in the 180-200 ppm range, which is indicative of a ketone.
-
Table 1: Common Side Products and Their Characteristics
| Side Product | Chemical Name | Formula | Molecular Weight ( g/mol ) | Formation Conditions |
| Starting Material | 1,4-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 164.99 | Incomplete reaction; premature quenching of organometallic intermediate. |
| Decarboxylation Product | 1,4-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 164.99 | High temperature during reaction or purification.[2] |
| Dimeric Byproduct | Biphenyl derivatives | C₁₂H₄Cl₄F₂ | 328.97 | Wurtz-type coupling of organometallic intermediates. |
| Ketone Byproduct | Bis(2,5-dichloro-3-fluorophenyl) ketone | C₁₃H₄Cl₄F₂O | 355.98 | Reaction of organometallic with the product carboxylate (less common) or with ester impurities/precursors.[7] |
Experimental Workflows & Diagrams
Workflow 1: Protocol for HPLC-MS Analysis to Identify Impurities
This protocol is designed to separate this compound from its common non-polar side products.
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a 50:50 acetonitrile/water mixture.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Scan Range: 100-500 m/z.
-
-
Data Interpretation:
-
The target product will appear as a peak with an [M-H]⁻ ion at m/z ≈ 207/209 (accounting for chlorine isotopes).
-
The decarboxylation product (1,4-dichloro-2-fluorobenzene) is neutral and may not ionize well in ESI-. It is better detected by GC-MS or by UV in the HPLC chromatogram, where it will have a much shorter retention time than the carboxylic acid.
-
Reaction Pathway Diagram
The following diagram illustrates the primary synthesis route via ortho-lithiation and the key side reactions that lead to common byproducts.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting degradation of 2,5-Dichloro-3-fluorobenzoic acid
Welcome to the technical support resource for 2,5-Dichloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues and ensure the integrity of your experiments. As application scientists, we understand that the stability of your starting materials is critical for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8°C) is ideal. Halogenated aromatic compounds can be sensitive to light and moisture over extended periods.
Q2: I've noticed a slight discoloration in my solid, powdered sample. Does this indicate degradation?
Minor color changes can occur due to the formation of minute quantities of impurities or charge-transfer complexes and may not always signify bulk degradation. However, it should be treated as a warning sign. We recommend performing a purity analysis (e.g., HPLC, NMR) to confirm the integrity of the material before use, comparing it to a reference standard if available.
Q3: Can I prepare an aqueous stock solution for long-term storage?
We strongly advise against the long-term storage of this compound in aqueous solutions, especially if not buffered or sterilized. Aqueous environments can facilitate slow hydrolysis or microbial degradation. Furthermore, exposure to light can lead to photodegradation in solution.[1] For best results, prepare solutions fresh. If storage is unavoidable, use a sterile, buffered solution (pH < 7), protect from light, and store at ≤4°C for a short duration only.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing potential causes and a logical path to resolution.
Issue 1: HPLC/LC-MS Analysis Shows Decreasing Purity or New Impurity Peaks
You observe that a newly prepared sample solution, or a sample that has been stored for some time, shows a decrease in the main peak area for this compound, accompanied by the appearance of one or more new peaks.
Potential Cause A: Thermal Decarboxylation
The most common thermal degradation pathway for benzoic acids is decarboxylation (loss of CO₂).[2][3] While this typically requires high temperatures for the solid (above 150-200°C), it can be catalyzed or occur under specific experimental conditions, such as in a hot GC injection port or during a high-temperature reaction. The product of decarboxylation would be 1,4-Dichloro-2-fluorobenzene .
Potential Cause B: Photodegradation
Aromatic compounds, particularly halogenated ones, are susceptible to degradation upon exposure to UV or even ambient light, especially when in solution.[4][5] This process is often oxygen-dependent and can create a complex mixture of products, including dehalogenated species or phenolic compounds.[4]
Troubleshooting Workflow
The following workflow can help you diagnose the root cause of purity loss.
Caption: Troubleshooting workflow for purity loss.
Data: Potential Degradation Products
| Degradation Pathway | Product Name | Structure | Molar Mass ( g/mol ) | Notes |
| Thermal Decarboxylation | 1,4-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 164.98 | Most likely thermal product. Volatile. |
| Photochemical Dechlorination | 5-Chloro-3-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | One possible product of many. Dechlorination is more likely than defluorination due to lower C-Cl bond energy. |
Issue 2: Low Yield or Stalled Reaction in a Synthesis Protocol
You are using this compound as a starting material, but the reaction is providing a lower yield than expected, or failing to proceed to completion.
Potential Cause A: Degradation Under Reaction Conditions
While stable under standard conditions, the compound may degrade under harsh reaction parameters.
-
High Temperatures: As noted, temperatures exceeding 150-200°C can initiate decarboxylation, consuming your starting material.[3]
-
Strong Bases: Strong bases can increase the electron density of the aromatic ring, potentially making it more susceptible to certain transformations, although simple deprotonation of the carboxylic acid is the most immediate reaction.
-
Reductive Conditions: Strong reducing agents (e.g., certain metal hydrides) or catalytic hydrogenation could potentially cause dehalogenation.
Expertise & Causality: The first step in troubleshooting a low-yield reaction is to confirm the integrity of the starting material before it enters the reaction. Run a purity check (HPLC or NMR) on the batch of this compound you are using. If the purity is high, the problem likely lies within the reaction conditions themselves.
-
Analyze Reaction Intermediates: Carefully take an aliquot of the reaction mixture part-way through the process. Analyze it by TLC, LC-MS, or GC-MS to see if the starting material is being consumed and if any unexpected side-products are forming.
-
Run a Control Reaction: Set up a control reaction containing only the this compound and the solvent, and heat it to the reaction temperature. Monitor for any degradation over the same time period as the actual experiment. This will isolate the effect of temperature and solvent from the other reagents.
-
Evaluate Reagent Compatibility: Consider if any of your reagents could be directly reacting with the benzoic acid moiety in a destructive way. For example, some catalysts may promote decarboxylation.
Protocols & Best Practices
Protocol 1: Standard Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of your sample.
-
Solvent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water (HPLC Grade).
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of the diluent to create a ~0.5 mg/mL stock solution. Further dilute as necessary to fall within the linear range of your detector.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
-
-
Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. Look for the appearance of new peaks relative to a previously validated reference sample.
Protocol 2: Recommended Storage and Handling
To minimize the risk of degradation, adhere to the following best practices.
Caption: Best practices for storage and handling.
Underlying Mechanisms of Degradation
Understanding the chemical principles behind degradation is key to preventing it.
-
Thermal Decarboxylation: This reaction proceeds via the loss of carbon dioxide from the carboxylic acid functional group. The stability of the resulting carbanion on the aromatic ring influences the reaction rate. Electron-withdrawing groups, such as halogens, can stabilize this intermediate, but the high temperatures required provide the activation energy to break the C-C bond.[6]
-
Photodegradation: Aromatic rings absorb UV light, promoting electrons to excited states. In the presence of oxygen, this can lead to the formation of reactive oxygen species or radical ions that attack the molecule.[4] This can result in cleavage of the carbon-halogen bonds or hydroxylation of the aromatic ring. The C-F bond is the strongest carbon-halogen bond, making the C-Cl bonds more susceptible to homolytic cleavage.
References
-
Jacobs, L. Y., et al. (2008). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. Available at: [Link]
-
Lindquist, N. C., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Available at: [Link]
-
JoVE. (2023). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Journal of Visualized Experiments. Available at: [Link]
-
Lemaire, J., et al. (1985). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. Available at: [Link]
-
Yang, Y., et al. (2018). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available at: [Link]
-
Britannica. (2023). Carboxylic acid - Synthesis, Reactions, Properties. Encyclopædia Britannica. Available at: [Link]
-
Plesnar, Z., et al. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. organic-chemistry.org. Available at: [Link]
-
Reddy, C. M., & Aeppli, C. (2005). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Marine Environmental Research. Available at: [Link]
-
Martin, R. B. (1999). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. Available at: [Link]
-
CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
Romanovski, V., et al. (2024). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports. Available at: [Link]
-
Taylor, R. (1971). The thermal decomposition of benzoic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Karigar, C. S., & Rao, S. S. (2011). Photobiodegradation of halogenated aromatic pollutants. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichloro-3-fluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,5-Dichloro-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for preparing this compound?
A1: The synthesis of this compound typically proceeds via the carboxylation of an organometallic intermediate, which is a robust and well-established method for forming new carbon-carbon bonds on an aromatic ring. The two primary approaches are:
-
Directed Ortho-Lithiation followed by Carboxylation: This is often the preferred method for achieving high regioselectivity. Starting from 1,4-dichloro-2-fluorobenzene, a strong lithium base like n-butyllithium (n-BuLi) can selectively deprotonate the position between the fluorine and a chlorine atom. The fluorine atom is a powerful ortho-directing group in lithiation reactions. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which yields the final product upon acidic workup.[1][2]
-
Grignard Reaction followed by Carboxylation: This classic method involves forming a Grignard reagent from a corresponding aryl bromide or iodide (e.g., 1-bromo-2,5-dichloro-3-fluorobenzene). The aryl halide reacts with magnesium metal in an anhydrous ether solvent to form the phenylmagnesium halide.[3] This reagent is then reacted with carbon dioxide, followed by acidification, to yield the desired benzoic acid. While effective, preparing the necessary aryl bromide precursor may add steps compared to the lithiation of the commercially available chlorobenzene.
Q2: I am using an organometallic route (Grignard or Lithiation). What are the most critical parameters to control?
A2: Success in organometallic chemistry hinges on the rigorous exclusion of atmospheric water and oxygen. Grignard and organolithium reagents are potent nucleophiles and strong bases, making them highly reactive with even trace amounts of protic sources.
-
Anhydrous Conditions: This is non-negotiable. Water will rapidly protonate and destroy your organometallic intermediate, leading to reaction failure.[4] All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents (typically diethyl ether or THF for Grignard reactions; THF or hexanes for lithiations) are mandatory.
-
Inert Atmosphere: The reaction should be conducted entirely under a blanket of Nitrogen or Argon gas to prevent both quenching by moisture and oxidation by O₂.
-
Temperature Control: The formation of these reagents is exothermic. Lithiation reactions, in particular, are often performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[1] Adding the alkyl halide or n-BuLi dropwise while monitoring the internal temperature is crucial.
-
Quality of Reagents: Use fresh, high-quality magnesium turnings (for Grignard) or a recently titrated solution of n-BuLi (for lithiation). The surface of magnesium can oxidize, preventing reaction initiation. Using fresh, finely crushed dry ice for carboxylation is also essential to avoid introducing condensed water.[4]
Q3: How do I effectively monitor the reaction's progress?
A3: Monitoring the reaction is key to optimization. The most common method is Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a dilute acid, extracted with a solvent like ethyl acetate, and spotted on a TLC plate. By comparing the spot to your starting material, you can determine if it has been consumed. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) of the quenched aliquot can confirm the formation of the desired product and identify potential byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
This is the most common issue, often pointing to problems with the organometallic intermediate.
-
Potential Cause 1A: Inactive Organometallic Reagent
-
Causality: The aryllithium or Grignard reagent is a very strong base and will be destroyed by any acidic protons present, most commonly from water. Even atmospheric moisture is sufficient to completely halt the reaction.
-
Solution:
-
Glassware: Ensure all glassware is rigorously dried in an oven at >120 °C for several hours and assembled while hot, cooling under a stream of dry N₂ or Ar.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system.
-
Reagents: Use a freshly opened bottle of n-BuLi or ensure your existing solution has been recently and accurately titrated. For Grignard reactions, use fresh magnesium turnings; if they appear dull, they can be activated by stirring with a crystal of iodine or 1,2-dibromoethane.[3]
-
-
-
Potential Cause 1B: Inefficient Carboxylation
-
Causality: The carboxylation step requires a large excess of high-purity CO₂. If the organometallic reagent is added to old, wet dry ice, or if the CO₂ gas stream is not sufficiently rapid, the primary reaction will be protonation from condensed water.
-
Solution:
-
Use fresh, high-quality dry ice. Crush it into a fine powder just before use to maximize surface area.
-
Perform the addition by transferring the organometallic solution via cannula into a flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the reagent encounters CO₂ before anything else.[4]
-
Do not add the dry ice to the Grignard reagent solution, as this can create a layer of frozen CO₂ gas that prevents efficient mixing.
-
-
Problem 2: Significant Byproduct Formation
-
Potential Cause 2A: Homocoupling (Biphenyl Formation)
-
Causality: This occurs when the organometallic intermediate (R-MgX or R-Li) reacts with the unreacted starting aryl halide (R-X). This side reaction is more common in Grignard syntheses.
-
Solution:
-
Slow Addition: Add the aryl halide solution dropwise to the suspension of magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Temperature Management: Avoid excessive heat during reagent formation, as higher temperatures can favor coupling reactions.
-
-
-
Potential Cause 2B: Formation of Isomeric Products
-
Causality: In a directed ortho-lithiation, the regioselectivity is dictated by the directing group and reaction conditions. While fluorine is a strong ortho-directing group, deprotonation at an undesired position can occur if the temperature is not properly controlled or if the wrong base is used.[2]
-
Solution:
-
Maintain Low Temperature: Conduct the lithiation and any subsequent trapping at -78 °C (a dry ice/acetone bath). This kinetic control favors deprotonation at the most acidic site, which is adjacent to the fluorine.
-
Verify Starting Material: Confirm the identity and purity of your starting 1,4-dichloro-2-fluorobenzene. Isomeric impurities in the starting material will lead to isomeric products.
-
-
Problem 3: Difficulties During Workup and Isolation
-
Potential Cause 3A: Emulsion Formation During Extraction
-
Causality: After quenching the reaction with acid, you will perform a liquid-liquid extraction to separate your organic product from aqueous salts. Magnesium salts, in particular, can sometimes lead to the formation of stubborn emulsions between the organic and aqueous layers.
-
Solution:
-
Add Brine: During the workup, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to break up emulsions and further dry the organic layer.[5]
-
Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite can help remove the interfacial material.
-
-
-
Potential Cause 3B: Product Fails to Precipitate
-
Causality: The final step involves acidifying the aqueous layer (which contains the sodium or lithium carboxylate salt) to precipitate the neutral benzoic acid product. If the product remains in solution, the pH may be incorrect, or the concentration may be too low.
-
Solution:
-
Check pH: Use pH paper or a pH meter to ensure the solution is sufficiently acidic (pH 1-2). Add more concentrated HCl if necessary.
-
Cool the Solution: Decrease the solubility of your product by cooling the solution in an ice bath.
-
Increase Concentration: If the yield is low, the product concentration may be below its solubility limit. If possible, reduce the volume of the aqueous layer by evaporation under reduced pressure before acidification (ensure the solution is basic to keep the product as the salt).
-
-
Experimental Workflow & Protocols
Optimized Protocol: Synthesis via Directed Ortho-Lithiation
This protocol describes the synthesis starting from 1,4-dichloro-2-fluorobenzene, which leverages the powerful ortho-directing effect of the fluorine atom for regioselective carboxylation.
Materials:
-
1,4-dichloro-2-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Solution: To the flask, add 1,4-dichloro-2-fluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-BuLi (1.05 eq) dropwise via syringe over 30 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Carboxylation: In a separate flame-dried flask, add a large excess (10-15 eq) of freshly crushed dry ice. To this, add anhydrous THF to create a slurry. Transfer the cold aryllithium solution from the first flask to the dry ice slurry via a cooled cannula under positive nitrogen pressure. Stir vigorously.
-
Quench and Warm: Allow the reaction mixture to slowly warm to room temperature. The excess CO₂ will sublime. Once at room temperature, carefully quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Wash: Wash the combined organic layers sequentially with water and then with brine to remove inorganic salts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Data Summary: Optimizing Lithiation Conditions
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome | Rationale |
| Temperature | -20 °C | -78 °C | Higher yield, fewer byproducts | Low temperature provides kinetic control, maximizing regioselectivity and preventing side reactions.[1] |
| n-BuLi (eq) | 1.5 eq | 1.05 eq | Reduced byproduct formation | A large excess of n-BuLi can lead to double lithiation or reaction with the solvent. A slight excess ensures full consumption of starting material. |
| Solvent | Diethyl Ether | THF | Faster lithiation | THF is more polar and a better solvent for stabilizing the aryllithium intermediate, often leading to faster and cleaner reactions. |
Visual Diagrams
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
- BenchChem. (2025). troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis. BenchChem.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
- Knochel, P. et al. (n.d.). fast lithiation–carboxylation sequence at room temperature in continuous flow. RSC Publishing.
- University of Toronto. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Scribd.
- Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
- Schlosser, M. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
Sources
challenges in handling and storing 2,5-Dichloro-3-fluorobenzoic acid
Technical Support Center: 2,5-Dichloro-3-fluorobenzoic Acid
This guide is intended for researchers, scientists, and drug development professionals. It provides essential technical information, troubleshooting advice, and answers to frequently asked questions regarding the safe handling, storage, and use of this compound in a laboratory setting.
Part 1: Hazard Identification and Safety FAQs
This section addresses the fundamental safety profile of this compound. Understanding these hazards is the first step toward safe laboratory practice.
Q1: What are the primary health hazards associated with this compound?
Based on data from safety data sheets for this compound and structurally similar halogenated benzoic acids, this compound is classified as hazardous.[1][2][3][4][5] The primary concerns are:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][3][4][5]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation and potential damage if it enters the eyes.[1][2][3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust.[1][2][3][4][6]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[3][4]
Data Summary: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][5] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1][3][6] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[3][4] |
Q2: What are the immediate first aid measures required in case of an accidental exposure?
Rapid response is critical. The following steps, derived from standard safety protocols, should be taken.[1][3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and shoes.[7] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the exposed person to fresh air immediately.[7] If breathing is difficult or stops, provide artificial respiration.[7] Seek medical attention if you feel unwell.[1][3]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Call a POISON CENTER or doctor if you feel unwell.[3][4]
Part 2: Handling and Personal Protective Equipment (PPE)
Proper handling techniques are crucial to minimize exposure risk. This involves both procedural controls and the use of appropriate PPE.
Q3: What is the standard procedure for safely handling solid this compound?
The primary goal is to prevent dust formation and avoid all direct contact.[1]
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Ensure an eyewash station and safety shower are readily accessible.[5][7]
-
Dispensing: Use spatulas and weighing paper to handle the solid. Avoid scooping directly from the container in a way that generates dust. If possible, use a weighing enclosure with exhaust ventilation.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in the laboratory area where the chemical is used.[3][4]
-
Avoidance: Avoid breathing dust, fumes, or vapors.[2][7] Avoid contact with eyes, skin, and clothing.[1][7]
Q4: What specific Personal Protective Equipment (PPE) is mandatory?
A multi-layered approach to PPE is required to create a reliable barrier against exposure.
Data Summary: Recommended PPE
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards).[1][8] | Protects against airborne dust particles and splashes. |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin irritation and potential absorption.[1][7] |
| Body | Laboratory coat and, for larger quantities, additional protective clothing. | Protects skin on arms and torso from accidental contact.[1][7] |
| Respiratory | Not required for small-scale use in a fume hood. For large quantities or poor ventilation, a NIOSH/MSHA approved respirator is necessary.[7][8] | Prevents inhalation of irritating dust particles. |
Experimental Workflow: Safe Handling Protocol
Caption: A logical workflow for the safe handling of solid chemical reagents.
Part 3: Storage and Stability
Correct storage is vital for maintaining the chemical integrity of this compound and ensuring laboratory safety.
Q5: What are the optimal conditions for storing this compound to ensure long-term stability?
The compound is stable under normal, recommended conditions.[1] The key is to protect it from environmental factors.
-
Container: Keep the container tightly closed to prevent contamination and reaction with atmospheric moisture.[1][2][3][7]
-
Location: Store in a dry, cool, and well-ventilated place.[1][2][7][9] A dedicated cabinet for corrosive and irritating solids is ideal.
-
Security: For regulatory and safety reasons, it is often recommended to store the container in a locked-up location.[1][3]
-
Causality: Halogenated aromatic acids can be susceptible to slow degradation via moisture or light over long periods. A cool, dry, dark environment minimizes this, ensuring the purity of the material for experiments.
Q6: Are there any known chemical incompatibilities I should be aware of?
Yes. Avoid storing this compound with strong oxidizing agents.[9] The carboxylic acid group can react with strong bases, so they should also be stored separately.
Diagram: Storage Decision Logic
Caption: Decision tree for ensuring proper chemical storage conditions.
Part 4: Spill, Leak, and Disposal Procedures
Accidents happen. A clear and practiced response plan is essential.
Q7: What is the correct protocol for cleaning up a small spill of solid this compound?
For small, contained spills in a fume hood:
-
Ensure PPE: Do not attempt cleanup without the proper PPE (goggles, gloves, lab coat).
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush.
-
Cleanup: Gently sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[1][3][7] Avoid generating dust.[1][2][4]
-
Decontamination: Wipe the spill area with a damp cloth (being mindful not to create a solution that spreads). Dispose of the cloth as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Q8: How must I dispose of waste containing this chemical?
This material is considered hazardous waste.[2]
-
Containers: Do not empty into drains.[4]
-
Classification: All waste, including contaminated consumables (gloves, weighing paper) and surplus material, must be disposed of in an approved hazardous waste disposal plant.[1][2][3]
-
Regulations: Always follow local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4]
Part 5: Troubleshooting Experimental Challenges
Even with proper handling, challenges can arise during experimental use. This section addresses common issues encountered when using halogenated benzoic acids in synthesis and analysis.
Q9: My amide coupling reaction with this acid is failing or giving very low yields. What are the likely causes?
This is a common issue when using carboxylic acids in coupling reactions. The problem often lies with the activation step.
-
Inactive Reagents: Carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly sensitive to moisture.[10] Using a fresh bottle or a properly stored aliquot is critical.
-
Insufficient Activation: The carboxylic acid must be activated to be susceptible to nucleophilic attack by the amine.[10] If the reaction is not completely anhydrous, the activating agent can be quenched. Consider slightly increasing the amount of coupling agent.
-
Side Reactions: Without an additive like HOBt (1-hydroxybenzotriazole), the activated O-acylisourea intermediate can rearrange to a non-reactive N-acylurea byproduct, consuming your starting material.[10] The addition of HOBt traps the intermediate as a more stable active ester, improving yields.[10]
Q10: I am trying to analyze my reaction mixture using reverse-phase HPLC, but the peak for my benzoic acid derivative is showing significant tailing. How can I resolve this?
Peak tailing for acidic compounds is a classic HPLC problem.[11] The cause is almost always related to unwanted secondary interactions between the analyte and the stationary phase.
-
Mobile Phase pH: The primary solution is to control the ionization state of your compound.[11] For a carboxylic acid, you must set the mobile phase pH to be at least 2 units below the pKa of the acid. This ensures the compound is fully protonated (uncharged), preventing interaction with residual, charged silanol groups on the silica-based column packing.
-
Column Issues: If adjusting the pH does not solve the problem, the column itself may be the issue. It could be contaminated with basic compounds from previous runs or be suffering from degradation ("voids"). Consider a dedicated column cleaning protocol or replacement.[11]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[11] Try diluting your sample and re-injecting.
Diagram: Troubleshooting Low Amide Coupling Yield
Caption: A decision-making workflow for troubleshooting common amide synthesis problems.
References
-
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Fisher Scientific. (2024, January 23). SAFETY DATA SHEET: 3-Fluorobenzoic acid. Retrieved from [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Challenges with 2,5-Dichloro-3-fluorobenzoic Acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 2,5-Dichloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimental workflows. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful and reproducible results.
Understanding the Challenge: Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a relatively non-polar dichlorofluorophenyl ring and a polar carboxylic acid group, leads to poor aqueous solubility under neutral or acidic conditions.[1][2] The key to solubilization lies in understanding and manipulating its acid-base chemistry.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem[3] |
| Molecular Weight | 209.00 g/mol | PubChem[3] |
| Appearance | White crystalline powder or solid. | Sigma-Aldrich[4] |
| Melting Point | 151-154 °C | Sigma-Aldrich[4] |
| Aqueous Solubility | Sparingly soluble to insoluble in water.[1][2] | Solubility of Things[1], PubChem[2] |
| Organic Solvents | Soluble in solvents like ethanol and acetone.[1] | Solubility of Things[1] |
| Predicted Acidity (pKa) | Estimated pKa ~3-4. The electron-withdrawing effects of chlorine and fluorine atoms increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2).[5] | Quora[5] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing solutions of this compound for your assays.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, Tris at pH 7.4). What is the first-line strategy?
Root Cause: At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated. This uncharged form is significantly less polar and, therefore, poorly soluble in water.[6] To increase solubility, you must convert the carboxylic acid into its charged carboxylate salt (-COO⁻).
Solution: pH-Adjusted Solubilization
The most effective initial strategy is to deprotonate the carboxylic acid by preparing the solution in a basic environment.[7][8] Many insoluble carboxylic acids react readily with aqueous bases to form a more soluble salt.[2]
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of purified water or your target buffer to the powder. It will likely form a suspension.
-
Basify: Add a small amount of a base, such as 1 M NaOH, dropwise while stirring or vortexing.
-
Monitor Dissolution: Continue adding the base until the solid completely dissolves. The solution should become clear.
-
Adjust to Final Volume & pH: Once dissolved, add your buffer to reach the final desired concentration and volume. Carefully re-adjust the pH to your target experimental pH using dilute HCl or NaOH as needed. Crucially, ensure the final pH remains high enough to keep the compound in its soluble, deprotonated state. For a compound with an estimated pKa of 3-4, a pH of 7.4 is generally sufficient.
Q2: I dissolved the compound in DMSO to make a stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?
Root Cause: This common issue, often called "crashing out" or precipitation, occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it is poorly soluble. The organic solvent disperses, leaving the compound to precipitate in the unfavorable aqueous environment.
Solution: Optimized Dilution Strategy & Co-Solvent Management
The key is to manage the transition from the organic solvent to the aqueous medium carefully and ensure the final assay conditions are favorable for solubility.
Troubleshooting Workflow:
-
Prepare a High-Concentration Stock: Make your initial stock solution in 100% DMSO at the highest practical concentration (e.g., 10-50 mM).
-
Check Final pH: Ensure your final aqueous buffer has sufficient buffering capacity to maintain its pH after the addition of the acidic compound. A weak buffer may drop in pH, causing the compound to re-protonate and precipitate.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, then add the small volume of the 1 mM stock to your final buffer.
-
Consider Alternative Solvents: If DMSO continues to be problematic, consider other water-miscible organic solvents such as ethanol or DMF.[1][9]
Caption: Troubleshooting workflow for precipitation upon dilution.
Q3: Can I use heat or sonication to aid dissolution?
Answer: Yes, these are valuable physical methods that can significantly aid solubilization, especially when used in conjunction with the chemical methods described above.[10][11]
-
Heating: Increasing the temperature generally increases the rate and extent of solubility for solid compounds.[1][9]
-
Protocol: Use a water bath set to a gentle temperature (e.g., 37-50°C). Avoid aggressive heating unless you have data on the compound's thermal stability. Add the compound to the pre-warmed solvent for best results.
-
-
Sonication: This method uses high-frequency sound waves to create cavitation, which breaks apart solute aggregates and accelerates the dissolution process.[11]
-
Protocol: Place your vial containing the solvent and solute into a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution. This is particularly effective for breaking up stubborn particulates.
-
Causality: Both methods increase the kinetic energy of the system. Heating provides thermal energy to overcome the lattice energy of the crystal, while sonication provides mechanical energy to increase the surface area of the solid exposed to the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a primary stock solution?
For a primary, high-concentration stock, a polar aprotic solvent is typically the best choice.
| Solvent | Class | Recommendation |
| DMSO | Polar Aprotic | First choice. Excellent solvating power for many poorly soluble compounds. |
| DMF | Polar Aprotic | Good alternative to DMSO. |
| Ethanol | Polar Protic | Good second choice. Less toxic than DMSO for some cellular assays but may have lower solvating power. |
| Methanol | Polar Protic | Can be used, but generally more volatile and toxic than ethanol. |
Q2: Why is the pKa of this compound important?
The pKa is the pH at which the compound is 50% in its protonated (acid, -COOH) form and 50% in its deprotonated (conjugate base, -COO⁻) form.
-
Below the pKa: The insoluble -COOH form dominates.
-
Above the pKa: The more soluble -COO⁻ form dominates.
As a rule of thumb, to ensure at least 99% of the compound is in its soluble, deprotonated form, the pH of the solution should be at least 2 units higher than the pKa.[7] Given the estimated pKa of ~3-4, maintaining a buffer pH of 6.0 or higher is critical for solubility.
Q3: Will the methods used to solubilize the compound affect my assay?
Answer: Yes, this is a critical consideration. Both pH and residual organic solvents can impact biological systems.
-
pH Effects: Enzymes have optimal pH ranges for activity. Cell viability can be compromised by extreme pH levels.
-
Solvent Effects: DMSO and other organic solvents can affect cell membrane integrity, inhibit enzyme activity, or act as antioxidants, confounding results.
The Solution: Rigorous Controls
To isolate the effect of your compound from the effect of the solubilization vehicle, you must include a vehicle control in every experiment.
Caption: Diagram showing the importance of a vehicle control.
The vehicle control should contain the exact same concentration of organic solvent (e.g., DMSO) and be at the same final pH as your test condition, but without the this compound. The true effect of your compound is the difference observed between the test condition and the vehicle control.
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Zhang, L., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience. Retrieved from: [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from: [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
-
Big Bend Community College. (2020). Impact of pH on Solubility. YouTube. Available at: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from: [Link]
-
Solubility of Things. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from: [Link]
-
International Journal of Applied Pharmaceutics. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research. Available at: [Link]
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. Retrieved from: [Link]
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from: [Link]
-
MDPI. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
SAGE Publications. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. Available at: [Link]
-
ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from: [Link]
Sources
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- 2. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-ジクロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. quora.com [quora.com]
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- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
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- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2,5-Dichloro-3-fluorobenzoic acid
Welcome to our dedicated technical support center for the analysis of complex Nuclear Magnetic Resonance (NMR) spectra, focusing on the challenging case of 2,5-Dichloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter intricate spectral data in their daily work. Here, we move beyond simple spectral interpretation to provide in-depth, field-proven insights into tackling complex coupling patterns and subtle substituent effects. Our goal is to equip you with the expertise to confidently elucidate the structure of highly substituted aromatic compounds.
Introduction: The Challenge of Multi-substituted Aromatic Systems
This compound presents a formidable challenge in NMR spectral interpretation due to the combined electronic effects of three halogen substituents and a carboxylic acid group on a benzene ring. The interplay of these groups leads to a complex ¹H and ¹³C NMR spectrum characterized by overlapping signals, second-order effects, and long-range couplings, particularly involving fluorine. This guide provides a structured, question-and-answer approach to dissecting these complexities, turning a seemingly indecipherable spectrum into a rich source of structural information.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
¹H NMR Spectrum: Aromatic Region
Question 1: Why does the aromatic region of the ¹H NMR spectrum for this compound show two signals instead of the expected three for a trisubstituted benzene ring?
Answer: While there are three aromatic protons in the molecule (at positions 4, and 6), the ¹H NMR spectrum is expected to show only two distinct signals in the aromatic region. This is due to the specific substitution pattern. The proton at position 6 (H-6) is adjacent to a chlorine atom, while the proton at position 4 (H-4) is situated between a chlorine and a fluorine atom. These differing electronic environments would lead to distinct chemical shifts.
The complexity arises from spin-spin coupling. H-4 will be coupled to the adjacent fluorine atom (³JH-F) and to H-6 (⁴JH-H, a smaller meta-coupling). H-6 will be coupled to H-4 (⁴JH-H). The presence of the fluorine atom significantly influences the appearance of the spectrum. The proton at C-4 will appear as a doublet of doublets (or a more complex multiplet depending on the magnitude of the couplings), and the proton at C-6 will appear as a doublet (due to meta-coupling with H-4). The expected chemical shifts for protons on a benzene ring are influenced by the electronic nature of the substituents.[1][2][3] Electron-withdrawing groups, such as halogens and the carboxylic acid group, will deshield the aromatic protons, shifting their signals downfield from the typical benzene signal at ~7.3 ppm.[2][3]
Troubleshooting:
-
Overlapping Signals: If the signals are overlapping, making interpretation difficult, consider changing the NMR solvent.[4] Solvents like benzene-d₆ can induce shifts in proton resonances compared to chloroform-d₃, potentially resolving the overlap.[4][5]
-
Broad Peaks: Broad peaks can be a result of poor shimming, sample inhomogeneity (poor solubility), or a concentrated sample.[4] Ensure your sample is fully dissolved and at an appropriate concentration.
Question 2: How can I differentiate between the signals for H-4 and H-6 in the ¹H NMR spectrum?
Answer: Distinguishing between H-4 and H-6 requires a careful analysis of their coupling patterns and the expected electronic effects of the substituents.
-
Coupling to Fluorine: The most definitive method is to look for coupling to the ¹⁹F nucleus. The signal corresponding to H-4 will exhibit a larger coupling constant (³JH-F) due to its three-bond proximity to the fluorine atom. This will likely manifest as a doublet splitting on the H-4 signal. The coupling between H-4 and H-6 is a four-bond meta-coupling (⁴JH-H), which is typically smaller.
-
Chemical Shift Prediction: All substituents on this ring are electron-withdrawing. The fluorine at C-3 will strongly deshield the ortho proton H-4. The chlorine at C-2 will also deshield H-3 (where the fluorine is) and to a lesser extent H-4. The chlorine at C-5 will deshield the ortho proton H-4 and H-6. The carboxylic acid group at C-1 will deshield its ortho protons, H-6 and the substituent at C-2. A detailed analysis of these combined effects is necessary for a precise prediction, but it is reasonable to expect both protons to be significantly downfield.
Experimental Protocol: Homonuclear Decoupling To confirm the coupling between H-4 and H-6, a homonuclear decoupling experiment can be performed. Irradiating the frequency of the H-4 signal should cause the multiplet corresponding to H-6 to collapse into a singlet (or a doublet if the coupling to fluorine is still resolved), and vice-versa.
¹³C NMR Spectrum
Question 3: I am observing more than the expected 7 signals in the proton-decoupled ¹³C NMR spectrum. What is causing this?
Answer: The presence of a fluorine atom in the molecule is the primary reason for observing more than the seven expected carbon signals in a standard proton-decoupled ¹³C NMR spectrum.[6] This is due to ¹³C-¹⁹F spin-spin coupling, which splits the signals of carbon atoms that are close to the fluorine atom.[7][8]
-
¹JC-F Coupling: The carbon directly attached to the fluorine (C-3) will experience a very large one-bond coupling, splitting its signal into a doublet with a large coupling constant (typically > 200 Hz).[8]
-
ⁿJC-F Coupling (n > 1): Carbons that are two, three, or even four bonds away from the fluorine will also show coupling, resulting in smaller doublet splittings.[6][8] This long-range coupling is a key feature of the spectra of organofluorine compounds.[9]
Therefore, you will observe doublets for C-3, C-2, C-4, and potentially C-1 and C-5, leading to a more complex spectrum than initially anticipated.
Troubleshooting:
-
Weak Signals for Fluorinated Carbons: Fluorinated carbons can sometimes be difficult to observe, especially quaternary carbons, as their signals are split into multiple lines, reducing the signal-to-noise ratio.[6][10] Increasing the number of scans can help to improve the signal intensity.[10]
-
¹⁹F-Decoupled ¹³C NMR: To simplify the spectrum and confirm the carbon skeleton, a ¹⁹F-decoupled ¹³C NMR experiment can be performed. This experiment will remove all C-F couplings, resulting in a spectrum with seven singlet peaks, corresponding to the seven carbon atoms in the molecule.[6]
Question 4: How can I assign the quaternary carbon signals in the ¹³C NMR spectrum?
Answer: Assigning the quaternary carbons (C-1, C-2, C-3, and C-5) can be challenging due to the absence of attached protons. However, a combination of chemical shift prediction and analysis of C-F coupling constants can provide a definitive assignment.
| Carbon | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to ¹⁹F) | Rationale |
| C-1 (-COOH) | 165-175 | Doublet (small ⁴JCF) | The carboxylic acid carbon is typically the most downfield carbon signal.[11] |
| C-3 (-F) | 155-165 | Doublet (large ¹JCF) | The carbon directly attached to fluorine is significantly deshielded and shows a large one-bond C-F coupling. |
| C-2 (-Cl) | 130-140 | Doublet (²JCF) | Attached to an electron-withdrawing chlorine and adjacent to the fluorine. |
| C-5 (-Cl) | 130-140 | Doublet (³JCF) | Attached to an electron-withdrawing chlorine and meta to the fluorine. |
Note: The exact chemical shifts can be influenced by solvent effects.[12][13]
Experimental Protocol: Heteronuclear Multiple Bond Correlation (HMBC) An HMBC experiment can be invaluable for assigning quaternary carbons. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds apart. For example, the proton at C-6 should show correlations to C-1, C-5, and C-4. The proton at C-4 should show correlations to C-2, C-3, C-5, and C-6. By piecing together these correlations, the full carbon skeleton can be unambiguously assigned.
Visualizing the Spectral Interpretation Logic
The following diagram illustrates the logical workflow for interpreting the complex NMR spectra of this compound.
References
- Vertex AI Search. (n.d.). Anomalous >1>H NMR chemical shift behavior of substituted benzoic acid esters.
- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem, 61(4), 248-252.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(S1), S12-S17.
- ResearchGate. (n.d.). An algorithm for predicting the NMR shielding of protons over substituted benzene rings.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
- University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
- ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
-
YouTube. (2023, January 7). carbon-fluorine coupling in C-13 NMR (find NMR Signals). Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (n.d.). 4 - Supporting Information.
- RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. J Chem Inf Model, 45(2), 354-359.
- ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- Sigma-Aldrich. (2009, May 26). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation.
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
- ResearchGate. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Reddit. (2024, April 15). Struggling with IR and NMR spectres. r/chemhelp.
- Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF.
- ScienceDirect. (1976). FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy, 10, 83-756.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ACS Publications. (n.d.). Theoretical study of the fluorine-fluorine nuclear spin coupling constants. I. Importance of orbital and spin dipolar terms. Journal of the American Chemical Society.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- ChemicalBook. (n.d.). 2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid(2252-51-9) 13C NMR spectrum.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843).
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Technical Support Center: Method Refinement for the Analysis of 2,5-Dichloro-3-fluorobenzoic Acid
Welcome to the dedicated support center for the analysis of 2,5-Dichloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and answers to frequently asked questions. Our goal is to empower you to overcome common analytical challenges and refine your methodologies for robust and reliable results.
Frequently Asked Questions (FAQs)
Here we address some of the common queries encountered during the analysis of this compound and related halogenated compounds.
Q1: What is the most suitable initial analytical technique for the quantification of this compound?
A1: For initial method development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly recommended starting point. It is a robust and widely available technique that can provide excellent separation for many aromatic acids.[1][2] A C18 column is a good initial choice for the stationary phase.[2][3] For more complex matrices or when higher sensitivity is required, transitioning to Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is advisable.[3][4]
Q2: How does the pH of the mobile phase affect the chromatography of this compound?
A2: The mobile phase pH is a critical parameter for the analysis of acidic compounds like this compound.[5][6] To achieve good peak shape and reproducible retention times, it is crucial to suppress the ionization of the carboxylic acid group. This is typically achieved by maintaining the mobile phase pH at least two units below the pKa of the analyte.[7] For benzoic acids, this generally means using an acidic mobile phase, often buffered around pH 2.5-3.5.[2] Failure to control pH can lead to peak tailing and shifting retention times.[8]
Q3: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A3: Yes, derivatization is generally required for the analysis of acidic compounds like this compound by GC. The carboxylic acid group is polar and non-volatile, which can lead to poor peak shape and adsorption in the GC system.[9] A common derivatization technique is esterification to form a more volatile methyl ester, for example, using BF₃·MeOH.[10][11] This process significantly improves chromatographic performance and sensitivity.[10][12]
Q4: I'm observing significant peak tailing for my analyte. What are the likely causes?
A4: Peak tailing for acidic compounds is a common issue and can stem from several factors. One of the primary causes is secondary interactions between the acidic analyte and active sites on the column, such as residual silanols.[8] Ensuring a sufficiently low mobile phase pH to suppress analyte ionization is a key first step.[5][7] Other potential causes include column degradation, the use of an inappropriate column, or issues with the sample solvent being too strong.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Probable Causes & Solutions
-
Analyte Ionization: The primary cause of peak tailing for acidic compounds is the partial ionization of the analyte.
-
Solution: Lower the pH of your mobile phase. A good starting point is a pH of 2.5. This can be achieved using additives like trifluoroacetic acid (TFA) or formic acid at concentrations of 0.1%.[1] For more precise control, use a buffer system like phosphate or acetate, ensuring it is compatible with your detection method (e.g., avoid non-volatile buffers with MS).[5]
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
-
Solution: In addition to lowering the mobile phase pH, consider using an end-capped column or a column with a different stationary phase chemistry, such as one with an embedded polar group.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[13] If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.
-
Issue 2: Inconsistent Retention Times in HPLC
Probable Causes & Solutions
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.[8]
-
Solution: Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Premixing the aqueous and organic components is generally more reproducible than online mixing by the pump, especially for gradients.[8]
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 30-40 °C). This not only improves reproducibility but can also enhance efficiency.[13]
-
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. For gradient methods, ensure adequate re-equilibration time between runs.[8]
-
Issue 3: Low Sensitivity or No Peak Detected in GC-MS
Probable Causes & Solutions
-
Incomplete Derivatization: If the derivatization reaction is not complete, the analyte will not be efficiently transferred to the gas phase.
-
Adsorption in the Inlet or Column: Active sites in the GC inlet liner or on the column can adsorb the analyte, leading to poor signal.[14]
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the column to remove active sites.[9]
-
-
Improper Sample Preparation (SPE): If using Solid-Phase Extraction (SPE) for sample clean-up and concentration, recovery may be low.
-
Solution: Optimize the SPE method, including the choice of sorbent, sample pH, wash steps, and elution solvent. For acidic compounds, adjusting the sample pH prior to extraction is critical for good retention on the sorbent.[10]
-
Experimental Workflows and Protocols
Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC method.
Protocol: Sample Preparation using Solid-Phase Extraction (SPE) for GC-MS Analysis
This protocol is adapted for the extraction of fluorobenzoic acids from aqueous matrices.[10][11]
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to approximately 2 with a suitable acid (e.g., HCl) to ensure the analyte is in its neutral form.
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic-balanced (HLB) SPE cartridge with methanol followed by acidified water (pH 2).
-
Sample Loading: Load the pH-adjusted sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent in acidified water to remove interferences.
-
Elution: Elute the this compound from the cartridge with a suitable solvent like methanol or acetonitrile.
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., BF₃·MeOH) and heat to form the methyl ester.
-
Reconstitution: After the reaction, reconstitute the sample in a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate).
Data Summary Table: Typical Starting Conditions for Analysis
| Parameter | HPLC-UV | GC-MS |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm[11] |
| Mobile Phase/Carrier Gas | A: Water with 0.1% Formic AcidB: Acetonitrile | Helium, constant flow |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210-230 nm | Mass Spectrometry (Scan or SIM mode) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Program | Isothermal or Gradient | Temperature programmed (e.g., 50°C to 280°C)[11] |
| Sample Preparation | Dilution in mobile phase | SPE and Derivatization[10] |
References
- Agilent Technologies. (n.d.). Troubleshooting Guide.
-
Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phase Separations. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Jochmann, M. A., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1262, 102-109. Retrieved from [Link]
-
Jochmann, M. A., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Lin, W. C., et al. (1999). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 830(2), 327-335. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Retrieved from [Link]
-
Wang, X., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. Retrieved from [Link]
-
Holder, B. R., & Reuter, W. M. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. PerkinElmer. Retrieved from [Link]
-
Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Chromatography Today. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
-
Jochmann, M. A., et al. (2013). Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 36(7), 412-413. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Krishnaiah, C., et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(5), 440-445. Retrieved from [Link]
-
Ferreira, A. C. S., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4811. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. PubChem. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
- Bayer AG. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
- IFP Energies Nouvelles. (2014). Method for detecting tracer compounds for hydrocarbon production. Google Patents.
- Amchem Products Inc. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
-
American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Pichon, V., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512. Retrieved from [Link]
-
Ferreira, A. C. S., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Retrieved from [Link]
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- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dichloro-3-fluorobenzoic Acid and Its Analogs for the Modern Researcher
In the landscape of modern drug discovery and materials science, the nuanced reactivity of halogenated aromatic compounds is a critical parameter in the design of novel molecular architectures. Among these, 2,5-Dichloro-3-fluorobenzoic acid stands as a key building block, offering a unique substitution pattern that dictates its chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of this compound with its structural analogs, supported by experimental data and established chemical principles. We will explore how the interplay of halogen substituents influences acidity, susceptibility to palladium-catalyzed cross-coupling reactions, and propensity for nucleophilic aromatic substitution, thereby offering a predictive framework for synthetic chemists.
The Impact of Halogen Substitution on Acidity: A Quantitative Comparison
The acidity of a benzoic acid derivative, quantified by its pKa value, is a fundamental property that influences its behavior in both chemical reactions and biological systems. The electron-withdrawing nature of halogen substituents generally increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. The magnitude of this effect is dependent on the nature of the halogen and its position relative to the carboxylic acid.
Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I), which is most pronounced when it is in the ortho position.[1] Chlorine and bromine also exhibit a -I effect, albeit weaker than fluorine. This inductive effect is the primary driver of increased acidity in halogenated benzoic acids.
To provide a clear comparison, the table below presents the pKa values for this compound and a selection of its analogs. A lower pKa value indicates a stronger acid.[1]
| Compound | Structure | pKa |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 2,5-Dichlorobenzoic Acid | 2,5-Cl₂-C₆H₃COOH | ~2.9 (estimated) |
| 3-Fluorobenzoic Acid | 3-F-C₆H₄COOH | 3.86[1] |
| 2,5-Difluorobenzoic Acid | 2,5-F₂-C₆H₃COOH | 2.87[1] |
| This compound | 2,5-Cl₂-3-F-C₆H₂COOH | ~2.5 (estimated) |
| 2,3,5-Trifluorobenzoic Acid | 2,3,5-F₃-C₆H₂COOH | 2.59 (Predicted)[1] |
| 2,4,6-Trifluorobenzoic Acid | 2,4,6-F₃-C₆H₂COOH | 1.83[1] |
Estimated pKa values are based on the additive effects of halogen substituents.
The data clearly illustrates that the presence of multiple halogen substituents significantly increases acidity. This compound is expected to be a considerably stronger acid than benzoic acid and its monohalogenated counterparts due to the cumulative inductive effect of the two chlorine atoms and one fluorine atom. The ortho-chloro substituent to the carboxylic acid plays a significant role in this acidity enhancement.
Navigating Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[2] The reactivity of aryl halides in these reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy, following the general trend: I > Br > Cl >> F. This hierarchy dictates that aryl iodides and bromides are typically more reactive than aryl chlorides, which in turn are more reactive than aryl fluorides.
In the context of this compound and its analogs, this reactivity trend allows for selective functionalization. The chlorine atoms are the most likely sites for oxidative addition of the palladium catalyst, while the fluorine atom is generally unreactive under standard Suzuki-Miyaura conditions.
Diagram 1: Relative reactivity of halogen sites in Suzuki-Miyaura coupling.
Comparative Reactivity in Suzuki-Miyaura Coupling
| Compound | Reactive Halogen(s) | Expected Reactivity | Rationale |
| This compound | C2-Cl, C5-Cl | Moderate | C-Cl bonds are less reactive than C-Br and C-I bonds, often requiring more forcing conditions (higher temperatures, stronger bases, and specialized ligands). |
| 2-Bromo-5-chloro-3-fluorobenzoic Acid | C2-Br | High | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C2 position under milder conditions.[3] |
| 2,5-Dibromo-3-fluorobenzoic Acid | C2-Br, C5-Br | High | Both C-Br bonds are reactive, potentially leading to di-substituted products depending on the stoichiometry of the coupling partner. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Unraveling Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings.[4] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group.[5]
The reactivity of aryl halides in SNAr reactions is influenced by two key factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex and activating the ring towards nucleophilic attack.[4]
-
Leaving Group Ability: In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic.[2]
For this compound and its analogs, the carboxylic acid group and the halogen atoms themselves act as moderate electron-withdrawing groups, activating the ring for SNAr. The fluorine at the 3-position is the most likely leaving group in an SNAr reaction, provided a suitable nucleophile is used and the reaction conditions are appropriate.
Diagram 2: Generalized workflow for the SNAr reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Most Likely Leaving Group | Expected Reactivity | Rationale |
| This compound | Fluorine (at C3) | Moderate to High | The fluorine atom is the best leaving group among the halogens in SNAr. The two chlorine atoms and the carboxylic acid group provide electron-withdrawing character to activate the ring. |
| 2-Bromo-5-chloro-3-fluorobenzoic Acid | Fluorine (at C3) | Moderate to High | Similar to the dichloro analog, the fluorine is the most probable leaving group. The bromo and chloro substituents contribute to ring activation. |
| 3,5-Difluorobenzoic Acid | Fluorine (at C3 or C5) | High | The presence of two fluorine atoms, one of which is a good leaving group and the other activating, makes this compound highly susceptible to SNAr.[1] |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of this compound
This protocol outlines a general procedure for the SNAr reaction of this compound with an amine nucleophile. The choice of solvent and base is critical and may require optimization.
-
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, or an organic base like DBU, 2.0 equiv)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the base and stir the mixture for a few minutes.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to a temperature between 80-150 °C, depending on the nucleophilicity of the amine and the desired reaction rate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Conclusion
The reactivity of this compound and its analogs is a multifaceted interplay of the inductive and resonance effects of the halogen substituents. This guide has provided a comparative framework for understanding and predicting the behavior of these important synthetic building blocks in key chemical transformations.
-
Acidity: The cumulative electron-withdrawing effects of the halogens render these compounds significantly more acidic than benzoic acid, a property that must be considered in reaction design and biological applications.
-
Palladium-Catalyzed Cross-Coupling: The established reactivity hierarchy of halogens (Br > Cl >> F) allows for selective functionalization of the C-Cl bonds in this compound, while analogs containing bromine offer a more reactive handle for milder reaction conditions.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 3-position serves as a viable leaving group in SNAr reactions, with the other halogen and carboxylate groups activating the aromatic ring for nucleophilic attack.
By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions in the strategic design of synthetic routes to access novel and complex molecules with desired properties for a wide range of applications.
References
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ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
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Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]
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National Center for Biotechnology Information. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
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ACS Publications. (2009). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "nucleophilic aromatic substitution". [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]
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University of Tartu. (2022). Acidities (pKa values) of Fluorocompounds at ESFC 2022. [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]
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PubMed. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]
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A Researcher's Guide to Validating the Auxin-like Activity of 2,5-Dichloro-3-fluorobenzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized biological activity of 2,5-Dichloro-3-fluorobenzoic acid. Given its structural characteristics as a halogenated benzoic acid derivative, a class known to include potent plant growth regulators, we postulate that this compound exhibits auxin-like activity.
This document is not a rigid protocol but a strategic guide. It outlines the scientific rationale behind experimental choices, provides detailed methodologies for robust validation, and compares the compound's potential performance against established standards. Our approach is grounded in creating a self-validating experimental system through the judicious use of positive and negative controls.
The Scientific Premise: Why Suspect Auxin Activity?
Substituted benzoic acids are a cornerstone in agrochemical development.[1] The addition of halogen atoms to the aromatic ring can significantly alter a molecule's biological activity. For instance, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used synthetic auxin that functions as an herbicide by inducing uncontrolled growth in susceptible plants.[2] Similarly, the methyl ester of 2,5-dichlorobenzoic acid is recognized as a plant growth regulator.[3]
This compound shares this core halogenated benzoic acid scaffold. Therefore, a logical and testable hypothesis is that it interferes with endogenous auxin pathways, a central regulatory system in plant growth and development.[4] This guide details the necessary steps to rigorously test this hypothesis.
The Comparative Framework: Selecting the Right Benchmarks
To validate the activity of a novel compound, it must be compared against well-characterized alternatives. A robust experimental design includes positive and negative controls to ensure that the observed effects are specific and meaningful.
-
Primary Natural Auxin (Positive Control): Indole-3-acetic acid (IAA) is the most abundant and physiologically important auxin in plants. It serves as the gold standard for natural auxin activity.[5]
-
Potent Synthetic Auxin (Positive Control): 2,4-Dichlorophenoxyacetic acid (2,4-D) is a classic synthetic auxin used extensively in research and agriculture. Its effects are well-documented, providing a strong benchmark for synthetic auxin-like activity.[2]
-
Structural Analog (Comparator): Dicamba is chosen due to its structural similarity as a dichlorinated benzoic acid derivative, allowing for a more direct comparison of how different substitution patterns affect activity.[2]
-
Parent Compound (Negative Control): Benzoic Acid serves as a baseline control to ensure that the observed biological effects are due to the specific substitutions on the phenyl ring and not merely the presence of a benzoic acid moiety.[6]
Primary Validation: The Arabidopsis Root Elongation Assay
The inhibitory effect of auxins on primary root elongation in Arabidopsis thaliana seedlings is a classic and highly sensitive physiological response, making it an ideal primary bioassay.[5][7] This assay is quantitative, reproducible, and allows for the determination of key performance metrics like IC₅₀ (half-maximal inhibitory concentration).
Experimental Workflow
The workflow is designed for efficiency and reproducibility, moving from solution preparation to seedling growth, data acquisition, and analysis.
Caption: Experimental workflow for the Arabidopsis root elongation assay.
Detailed Step-by-Step Protocol
-
Preparation of Media and Plates:
-
Prepare 100 mM stock solutions of this compound, IAA, 2,4-D, Dicamba, and Benzoic acid in dimethyl sulfoxide (DMSO).
-
Prepare sterile half-strength Murashige and Skoog (MS) medium including 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
After autoclaving and cooling the medium to approximately 55°C, add the compound stock solutions to achieve the desired final concentrations (e.g., a series from 0.01 µM to 100 µM). Also, prepare a vehicle control plate containing only DMSO at the same final concentration.
-
Pour the medium into square petri plates and allow them to solidify in a sterile hood.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution containing 0.05% Triton X-100 for 10 minutes.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Suspend the seeds in sterile 0.1% agar and carefully place them in a line on the surface of the prepared plates.
-
-
Incubation and Growth:
-
Seal the plates with breathable tape and stratify them by storing them at 4°C in the dark for 2-3 days to synchronize germination.
-
Place the plates vertically in a growth chamber set to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Acquisition and Analysis:
-
After 7 to 10 days, when the roots in the control plates are well-developed, place the plates on a flatbed scanner to capture high-resolution images.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
For each concentration, calculate the average root length and express it as a percentage of the average root length of the vehicle control.
-
Plot the relative root growth against the log of the compound concentration and use a non-linear regression model (e.g., log[inhibitor] vs. response) to determine the IC₅₀ value for each compound.
-
Quantitative Performance Comparison
The primary output of the root elongation assay is a dose-response curve from which IC₅₀ values can be derived. This allows for a direct quantitative comparison of the biological potency of each compound. Below is a table of hypothetical data illustrating what a successful experiment might yield.
| Compound | Chemical Class | Role in Assay | Hypothesized IC₅₀ for Root Inhibition (µM) |
| This compound | Halogenated Benzoic Acid | Test Compound | ~5.0 |
| Indole-3-acetic acid (IAA) | Indole Acetic Acid | Positive Control (Natural) | ~0.1 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | Positive Control (Synthetic) | ~0.5 |
| Dicamba | Halogenated Benzoic Acid | Comparator (Structural Analog) | ~2.5 |
| Benzoic Acid | Benzoic Acid | Negative Control | >100 (or no significant inhibition) |
This data is illustrative and serves to demonstrate how results would be presented for comparative analysis.
Mechanistic Insights: The Auxin Signaling Pathway
The physiological effects observed in the bioassay are driven by interactions at the molecular level. Auxin perception and signaling follow a well-defined pathway. A compound with true auxin activity would be expected to engage this core machinery.
At the cellular level, auxins like IAA bind to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] This binding event targets the Aux/IAA protein for degradation, thereby releasing AUXIN RESPONSE FACTORs (ARFs) from repression. The now-active ARFs can bind to promoter regions of auxin-responsive genes to regulate their transcription, leading to downstream physiological changes like cell elongation or division.
Caption: Canonical auxin signaling pathway in plant cells.
Conclusion and Future Directions
This guide outlines a robust, data-driven approach to validate the hypothesized auxin-like activity of this compound. By employing the Arabidopsis root elongation assay and a carefully selected panel of comparators, researchers can generate clear, quantitative data on the compound's biological potency.
Positive results from this primary assay would strongly support the initial hypothesis. Subsequent research could delve deeper into the mechanism of action, for example, by using quantitative PCR (qPCR) to determine if the compound induces the expression of known early auxin-responsive genes (e.g., members of the GH3 and SAUR gene families). Such follow-up experiments would provide definitive evidence that this compound acts through the canonical auxin signaling pathway, establishing it as a novel plant growth regulator.
References
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Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64. [Link]
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Simon, S., & Petrášek, J. (2011). Auxin Activity: Past, present, and Future. Journal of Experimental Botany, 62(6), 1773-1775. [Link]
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Instituto de Investigaciones Biológicas (IIB-CONICET). Detection of plant hormone activity. [Link]
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Various Authors. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... | Download Table. ResearchGate. [Link]
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MetwareBio. (n.d.). Plant Hormone Assay. [Link]
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Lopes, J. F., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5038. [Link]
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Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]
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Lifeasible. (n.d.). Plant Hormone Analysis. [Link]
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Various Authors. (n.d.). Bio-assay of Plant Growth Hormones. ResearchGate. [Link]
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Al-Obaidi, A. A., & Al-Amili, A. A. (2018). In Vitro Antifungal Activity of Different Plant Hormones on the Growth and Toxicity of Nigrospora Spp. on Date Palm (Phoenix dactylifera L.). ResearchGate. [Link]
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Various Authors. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. ResearchGate. [Link]
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PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. [Link]
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Various Authors. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid. ResearchGate. [Link]
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PubChem. (n.d.). 2,5-Dichloro-4-fluorobenzoic acid. [Link]
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Wikipedia. (n.d.). 3-Fluorobenzoic acid. [Link]
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Various Authors. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Various Authors. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). 2,5-dichlorobenzoic acid methyl ester. [Link]
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Amaybio. (n.d.). 2,4-Dichloro-3-fluorobenzoic acid. [Link]
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Various Authors. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]
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Structural Confirmation of 2,5-Dichloro-3-fluorobenzoic Acid Derivatives: A Comparative Guide to Analytical Techniques
An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Halogenated benzoic acids, such as 2,5-Dichloro-3-fluorobenzoic acid, serve as versatile scaffolds in the synthesis of pharmaceuticals and advanced materials. However, the presence of multiple halogen substituents introduces analytical challenges, including the potential for complex isomerism and nuanced spectroscopic signatures.
This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of this compound and its derivatives. We will move beyond procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into leveraging a multi-technique approach for confident structural assignment.
The Analytical Triad: A Multi-Pronged Approach to Structural Verification
No single technique can provide a complete structural picture. A robust confirmation strategy relies on the integration of data from three core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each method interrogates the molecule from a different perspective, providing complementary pieces of the structural puzzle.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the primary and most informative technique for determining the precise arrangement of atoms within a molecule. For a substituted aromatic ring like that in this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise & Causality: The substitution pattern on the benzene ring breaks its symmetry, making each remaining proton and carbon atom chemically distinct. The fluorine atom further complicates the spectrum by introducing heteronuclear coupling (J-coupling) over multiple bonds, which, while challenging, provides definitive proof of proximity between atoms.
Predicted NMR Signatures for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale |
| ¹H | |||
| H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | Coupled to H-6 (⁴JHH ≈ 2-3 Hz) and F-3 (⁴JHF ≈ 5-7 Hz). Deshielded by adjacent Cl. |
| H-6 | ~7.8 - 8.1 | Doublet of doublets (dd) | Coupled to H-4 (⁴JHH ≈ 2-3 Hz) and F-3 (²JHF ≈ 8-10 Hz). Deshielded by adjacent COOH. |
| COOH | >10 | Broad singlet (br s) | Typical acidic proton, chemical shift is concentration and solvent dependent.[1][2][3] |
| ¹³C | |||
| C=O | ~165-170 | Singlet | Carbonyl carbon of a carboxylic acid.[4] |
| C-1 | ~130-135 | Doublet (d) | Ipso-carbon to COOH, coupled to F-3 (³JCF). |
| C-2 | ~132-137 | Doublet (d) | Ipso-carbon to Cl, coupled to F-3 (²JCF). |
| C-3 | ~155-160 | Doublet (d) | Ipso-carbon to F, large one-bond coupling (¹JCF ≈ 240-260 Hz). |
| C-4 | ~125-130 | Doublet (d) | Coupled to F-3 (³JCF). |
| C-5 | ~128-133 | Doublet (d) | Ipso-carbon to Cl, coupled to F-3 (⁴JCF, may be small). |
| C-6 | ~130-135 | Doublet (d) | Coupled to F-3 (²JCF). |
| ¹⁹F | ~ -110 to -120 | Multiplet (m) | Coupled to H-4 and H-6.[5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[6]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity and confirmation of C-F coupling, a ¹³C{¹H} spectrum without fluorine decoupling can be valuable.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
For derivatives with ambiguous assignments: Perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to map out the complete connectivity.
-
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. It is the fastest way to confirm the successful incorporation of all atoms in a synthesis.
Expertise & Causality: For this compound, the most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will thus exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Observing this pattern is a self-validating check for the presence of two chlorine atoms.[7]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (relative intensity) | Ion | Fragment Lost | Rationale |
| 224 / 226 / 228 (9:6:1) | [M]⁺ | - | Molecular ion peak cluster, confirming the presence of two chlorine atoms. |
| 207 / 209 / 211 | [M-OH]⁺ | •OH | Loss of the hydroxyl radical from the carboxylic acid. |
| 196 / 198 / 200 | [M-CO]⁺ | CO | Loss of carbon monoxide, a common fragmentation for aromatic acids. |
| 179 / 181 / 183 | [M-COOH]⁺ | •COOH | Loss of the entire carboxyl group. |
| 144 / 146 | [C₆H₂FCl]⁺ | •COOH, •Cl | Loss of the carboxyl group and one chlorine atom. |
Experimental Protocol: GC-MS Analysis (for a volatile derivative like a methyl ester)
-
Derivatization (if necessary): Convert the carboxylic acid to a more volatile ester (e.g., methyl ester using diazomethane or TMS-diazomethane) to make it amenable to Gas Chromatography (GC).
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This provides reproducible fragmentation patterns that are useful for library matching and structural interpretation.[8]
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular weight and the isotopic pattern to confirm the chlorine count.
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A Comparative Analysis of 2,5-Dichloro-3-fluorobenzoic Acid and Its Analogs for Drug Discovery
In the landscape of modern drug discovery and development, the nuanced interplay of a molecule's physicochemical properties, synthetic accessibility, and biological activity dictates its potential as a therapeutic agent. Halogenated benzoic acids, a class of compounds rich in structural diversity, have consistently emerged as valuable scaffolds and intermediates in medicinal chemistry. This guide provides an in-depth comparative study of 2,5-Dichloro-3-fluorobenzoic acid and a selection of its structurally similar counterparts. By examining their physicochemical characteristics, synthetic pathways, and known applications, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their research endeavors.
Introduction to Halogenated Benzoic Acids in Medicinal Chemistry
The introduction of halogen atoms into a benzoic acid scaffold profoundly influences its electronic and steric properties. This, in turn, modulates key pharmacological parameters such as binding affinity to biological targets, metabolic stability, and membrane permeability.[1][2] The strategic placement of chlorine and fluorine atoms, as seen in this compound, creates a unique electronic and conformational profile that can be exploited in the design of novel therapeutics. This guide will focus on a comparative analysis to elucidate the subtle yet significant differences imparted by varying halogenation patterns on the benzoic acid core.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are foundational to its behavior in biological systems. Parameters such as acidity (pKa), lipophilicity (logP), melting point, and solubility dictate everything from absorption and distribution to target engagement. The following table summarizes the key physicochemical properties of this compound and a selection of its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| This compound | C₇H₃Cl₂FO₂ | 209.00 | Not available | Not available | Not available | Not available |
| 2,3-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 168-170 | Not available | Soluble in methanol, slightly soluble in water | Not available |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 156-160 | Sublimes | Less than 1 mg/mL in water | Not available |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 151-154 | 301 | Sparingly soluble in water, soluble in ethanol and acetone | Not available |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 184-187 | 273.68 | 147.1 mg/L in water | 3.46 (Predicted) |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | Not available | Very soluble in water | 3.86 |
| 2,4-Dichloro-5-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 209.00 | 144-146 | 311.7 (Predicted) | Not available | Not available |
Analysis of Physicochemical Trends:
The data reveals several key trends. The presence of two chlorine atoms, as in the dichlorobenzoic acids, generally leads to a higher molecular weight and melting point compared to the monofluorinated analog, 3-fluorobenzoic acid. The solubility in water is generally low for the dichlorinated compounds, a consequence of their increased lipophilicity.[1][3] The acidity, as indicated by the pKa value, is influenced by the electron-withdrawing nature of the halogen substituents. The predicted pKa of 3,5-dichlorobenzoic acid (3.46) is lower than that of 3-fluorobenzoic acid (3.86), suggesting that the cumulative electron-withdrawing effect of two chlorine atoms enhances the acidity of the carboxylic acid group more than a single fluorine atom in the meta position.[4][5] These subtle differences in physicochemical properties can have a significant impact on a molecule's pharmacokinetic profile and its ability to interact with biological targets.
Synthesis Strategies and Methodologies
The synthetic accessibility of these compounds is a critical consideration for their practical application in research and development. Generally, halogenated benzoic acids are synthesized through multi-step sequences involving electrophilic aromatic substitution and oxidation reactions.
General Synthetic Workflow
A common synthetic paradigm for producing polychlorinated and fluorinated benzoic acids involves a sequence of nitration, reduction, diazotization, and halogenation reactions, often starting from a commercially available substituted toluene or aniline.[6]
Caption: A generalized synthetic workflow for the preparation of halogenated benzoic acids.
Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
This protocol, adapted from the literature, illustrates a typical synthesis of a tetra-substituted benzoic acid and highlights the key experimental considerations.[6]
Step 1: Nitration of 4-chloro-3,5-difluorobenzonitrile
-
To a stirred solution of concentrated sulfuric acid, add 4-chloro-3,5-difluorobenzonitrile at 0°C.
-
Slowly add fuming nitric acid while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with water until neutral, and dry to obtain 4-chloro-3,5-difluoro-2-nitrobenzonitrile.
Causality: The strong acidic conditions generate the nitronium ion (NO₂⁺), a powerful electrophile, which attacks the electron-rich aromatic ring. The position of nitration is directed by the existing substituents.
Step 2: Reduction of the Nitro Group
-
Suspend the nitrated product in a mixture of ethanol and water.
-
Add iron powder and concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate to precipitate the amino product.
-
Filter, wash, and dry to yield 2-amino-4-chloro-3,5-difluorobenzonitrile.
Causality: Iron in acidic media is a classic and cost-effective reducing agent for converting aromatic nitro groups to amines.
Step 3: Diazotization and Chlorination (Sandmeyer Reaction)
-
Dissolve the amino compound in a mixture of concentrated hydrochloric acid and water and cool to 0°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Warm the mixture to room temperature and then heat to drive the reaction to completion.
-
Extract the product with an organic solvent, wash, dry, and concentrate to give 2,4-dichloro-3,5-difluorobenzonitrile.
Causality: The Sandmeyer reaction is a reliable method for replacing an amino group with a halogen via a diazonium salt intermediate. The copper(I) catalyst is crucial for this transformation.
Step 4: Hydrolysis of the Nitrile
-
Heat the dichlorinated nitrile with a mixture of concentrated sulfuric acid and water at reflux for several hours.
-
Cool the reaction mixture and pour it onto ice to precipitate the carboxylic acid.
-
Filter, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2,4-dichloro-3,5-difluorobenzoic acid.
Causality: Acid-catalyzed hydrolysis of the nitrile group is a standard method to produce the corresponding carboxylic acid.
Applications in Drug Discovery and Development
Halogenated benzoic acids are versatile building blocks in the synthesis of a wide range of biologically active molecules. Their utility spans various therapeutic areas, including oncology, infectious diseases, and inflammation.[7][8][9]
Role as Key Intermediates
These compounds are frequently employed as starting materials or key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The carboxylic acid moiety provides a convenient handle for derivatization, such as amide bond formation, while the halogen substituents contribute to the overall pharmacological profile of the final drug molecule.[10]
Caption: The role of halogenated benzoic acids in a typical drug discovery pipeline.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity and Permeability : The addition of chlorine and fluorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The balance of halogenation is therefore crucial.[2]
-
Target Binding : The electron-withdrawing nature of halogens can create a region of positive electrostatic potential on the halogen atom (a "sigma-hole"), which can participate in halogen bonding with electron-rich atoms in a protein's active site. This can lead to enhanced binding affinity and selectivity.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Incorporating fluorine can block sites of metabolism, thereby increasing the drug's half-life.[11]
For instance, dichlorophenyl moieties are present in various compounds with demonstrated anticancer and antimicrobial activities.[9] The specific substitution pattern on the benzoic acid ring will dictate the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with specific biological targets.
Case Study: Dichlorobenzoic Acid Derivatives in Research
Derivatives of dichlorobenzoic acid have been investigated for various therapeutic applications. For example, certain 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have been synthesized and evaluated for their antidiabetic activity as α-glucosidase and α-amylase inhibitors.[12] Furthermore, 3,5-dichlorobenzoic acid is a known metabolite of the herbicide propyzamide and is used as an intermediate in the synthesis of some pharmaceuticals.[10][13] These examples underscore the importance of the dichlorobenzoic acid scaffold in the development of bioactive compounds.
Conclusion
This comparative guide has provided a detailed overview of this compound and its structural analogs, focusing on their physicochemical properties, synthetic methodologies, and applications in drug discovery. The strategic incorporation of chlorine and fluorine atoms onto the benzoic acid core offers a powerful tool for modulating a molecule's properties to achieve a desired therapeutic effect. While direct comparative biological data for this specific set of compounds is limited, the principles of medicinal chemistry and the existing literature on related compounds provide a strong foundation for their rational application in the design of novel therapeutics. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers navigating the complex landscape of drug development.
References
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- Guidechem. (n.d.). 3,5-Dichlorobenzoic acid 51-36-5 wiki. Retrieved from https://www.guidechem.com/wiki/3,5-dichlorobenzoic-acid-51-36-5.html
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- ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from https://www.researchgate.net/publication/327885934_24-Dichloro-5-N-arylalkylsulfamoylbenzoic_Acid_Derivatives_In_Vitro_Antidiabetic_Activity_Molecular_Modeling_and_In_silico_ADMET_Screening
- Exploring the Chemical Properties and Applications of 3,5-Dichlorobenzoic Acid. (n.d.). Retrieved from https://www.fine-chemical.com/news/exploring-the-chemical-properties-and-applications-of-3-5-dichlorobenzoic-acid-84596375.html
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- The Role of 3-Fluorobenzoic Acid in Modern Drug Discovery. (2025, October 31). Retrieved from https://www.chembk.com/en/article/the-role-of-3-fluorobenzoic-acid-in-modern-drug-discovery
- PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5811
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Introduction: The Symbiotic Relationship of In Vitro and In Vivo Research
An Expert's Guide to Bridging the Gap: A Methodological Comparison of In Vitro and In Vivo Studies for Novel Chemical Compounds like 2,5-Dichloro-3-fluorobenzoic acid
A Note on this compound: As of this guide's publication, publicly available experimental data detailing the in vitro and in vivo toxicological or pharmacological profiles of this compound are scarce. Therefore, this guide adopts a proactive, methodological approach. It is designed for researchers, scientists, and drug development professionals to establish a robust framework for evaluating novel chemical entities. We will use a hypothetical, structurally similar compound—a halogenated benzoic acid derivative we'll call "DCFB"—to illustrate the principles, protocols, and comparative logic essential for a thorough investigation.
In the realm of toxicology and drug development, in vitro (in glass) and in vivo (in a living organism) studies are not adversaries but essential partners. The journey from chemical discovery to regulatory approval hinges on a comprehensive understanding of a compound's biological effects, a picture that neither approach can complete on its own. In vitro assays offer speed, cost-effectiveness, and a controlled environment to dissect cellular mechanisms, making them ideal for initial screening and hypothesis generation. However, they cannot replicate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and systemic physiological responses that occur in a whole organism.
Conversely, in vivo studies provide the ultimate test of a compound's systemic effects and potential toxicities in a complex biological system.[1][2] Yet, they are resource-intensive, ethically sensitive, and can sometimes obscure the specific cellular events driving the observed outcomes. This guide provides a framework for designing, executing, and, most critically, comparing these two modes of investigation to build a cohesive and predictive safety profile for a novel compound like DCFB.
PART 1: The Cellular Proving Ground: In Vitro Cytotoxicity Assessment
The logical first step in evaluating a new chemical entity is to assess its direct effect on living cells. This approach allows for rapid, high-throughput screening to determine baseline toxicity and identify potential mechanisms of action without the immediate need for animal models.
Expertise & Rationale: Why Start with a Cytotoxicity Assay?
We begin with a general cytotoxicity assay, such as the MTT assay, for several strategic reasons. It is a quantitative method that measures metabolic activity, which is a reliable indicator of cell viability and proliferation.[3][4] A reduction in metabolic activity in the presence of DCFB would be our first clue that the compound interferes with fundamental cellular processes. By testing across multiple cell lines (e.g., a liver cell line like HepG2 and a kidney cell line like HEK293), we can also gather preliminary data on potential organ-specific toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is a self-validating system. It includes controls for background absorbance (media alone), untreated cells (100% viability), and a positive control (a known cytotoxic agent) to ensure the assay is performing correctly.
Objective: To determine the concentration of DCFB that reduces the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
Human cell lines (e.g., HepG2, HEK293)
-
96-well flat-bottom sterile plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DCFB stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DCFB in culture medium. The final concentration of the solvent (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the DCFB dilutions. Include wells with medium only (blank), cells with medium and solvent (vehicle control), and cells with a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2. The duration depends on the expected mechanism and cell doubling time.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4][5]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the DCFB concentration and use non-linear regression to determine the IC50 value.
Visualization of In Vitro Workflows
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Hypothetical pathway: DCFB induces apoptosis via oxidative stress.
Hypothetical In Vitro Data Summary
| Cell Line | Type | IC50 (µM) after 48h |
| HepG2 | Human Liver Carcinoma | 75.2 |
| HEK293 | Human Embryonic Kidney | 110.5 |
Interpretation: The hypothetical data suggests DCFB is moderately cytotoxic to both liver and kidney cells, with a slightly greater effect on liver cells. This provides a testable hypothesis for the in vivo study: the liver may be a primary target organ for toxicity.
PART 2: The Systemic Reality: In Vivo Acute Toxicity Assessment
While in vitro data provides a cellular-level snapshot, it cannot predict how a compound will behave in a complex organism. An in vivo study is essential to understand the full toxicological profile, including clinical signs, target organ toxicity, and a lethal dose range.
Expertise & Rationale: Why an OECD 423 Study?
We select the OECD Guideline 423 (Acute Toxic Class Method) for our initial in vivo assessment.[1][6] This method is ethically advantageous as it uses a minimal number of animals in a stepwise procedure to classify a substance's toxicity.[7][8] It provides not just mortality data, but also crucial observations of clinical signs (e.g., changes in behavior, breathing, coordination) that can corroborate or challenge the hypotheses generated from in vitro studies.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of DCFB, identify signs of toxicity, and classify the compound according to the Globally Harmonised System (GHS).
Species: Rat (Wistar or Sprague-Dawley), typically female (as they are often slightly more sensitive). Number of Animals: 3 animals per step. Administration: Single oral dose via gavage. Vehicle: An appropriate vehicle in which DCFB is soluble/suspended (e.g., corn oil, 0.5% carboxymethylcellulose).
Step-by-Step Methodology:
-
Animal Acclimatization & Selection: Healthy, young adult female rats are acclimatized to laboratory conditions for at least 5 days. Animals are randomly selected for the study.
-
Dose Selection & Preparation: Based on in vitro data and chemical structure, a starting dose is chosen (e.g., 300 mg/kg, a default starting dose when data is limited).[6] The test substance is prepared in the vehicle at the appropriate concentration.
-
Fasting: Animals are fasted overnight prior to dosing to ensure absorption is not affected by food. Water is available ad libitum.[6]
-
Dosing: Each animal receives a single oral dose of DCFB. The volume administered is typically 1-2 mL/100g body weight.
-
Observation (Post-Dosing): Animals are observed closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[2]
-
Endpoints & Clinical Signs: Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, gait). Mortality is recorded. Body weight is measured on Days 0, 7, and 14.
-
Stepwise Procedure:
-
If 2-3 animals die at the starting dose: The test is repeated at a lower dose (e.g., 50 mg/kg).
-
If 0-1 animals die: The test is repeated at a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.
-
The procedure continues until a clear outcome is obtained for classification.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any visible abnormalities in organs and tissues.
Visualization of In Vivo Workflow
Caption: Stepwise procedure of the OECD 423 acute oral toxicity study.
Hypothetical In Vivo Data Summary
| Dose (mg/kg) | n | Mortality (within 14 days) | Key Clinical Signs | Gross Necropsy Findings (Survivors) |
| 300 | 3 | 1/3 | Lethargy, piloerection within 24h, recovery by Day 3. | Enlarged, pale liver in 2/2 survivors. |
| 2000 | 3 | 3/3 | Severe lethargy, tremors, ataxia within 4h. | Not applicable (all died). |
Interpretation: The compound is classified based on these findings. The LD50 is estimated to be between 300 and 2000 mg/kg. Crucially, the clinical signs (lethargy) and necropsy findings (liver effects) align with the in vitro data suggesting the liver is a target organ.
PART 3: The Synthesis: Comparative Analysis and In Vitro-In Vivo Extrapolation (IVIVE)
The ultimate goal is to use in vitro data to predict in vivo outcomes, a process known as In Vitro-In Vivo Extrapolation (IVIVE).[9][10][11] This is where we critically analyze why the results from the two systems may differ and what those differences tell us.
Expertise & Rationale: Explaining the Discrepancies
A direct comparison of an in vitro IC50 and an in vivo LD50 is not straightforward. The discrepancy between the two values is often where the most valuable insights are found. For our hypothetical DCFB, let's assume the in vivo toxicity appears more potent than what the in vitro IC50 might suggest. Why? The answer often lies in metabolism.
Halogenated aromatic compounds are known substrates for cytochrome P450 (CYP450) enzymes, primarily in the liver.[12][13][14] It is plausible that DCFB itself is a pro-toxin. In vitro, standard cell lines may have low CYP450 activity, so they are only exposed to the parent compound. In vivo, the liver metabolizes DCFB, potentially creating a more reactive and toxic intermediate that causes the observed hepatotoxicity. This phenomenon, known as metabolic activation, is a classic reason for in vitro models to underpredict in vivo toxicity.
Comparative Data Summary
| Parameter | In Vitro (HepG2 cells) | In Vivo (Rat) |
| Endpoint | Cytotoxicity (Cell Death) | Mortality & Systemic Toxicity |
| Metric | IC50 ≈ 75 µM | LD50 ≈ 500 mg/kg (estimated) |
| Key Finding | Moderate direct cellular toxicity. | Significant systemic toxicity with liver as a primary target organ. |
| Metabolism | Limited (low CYP450 expression) | Significant (hepatic first-pass metabolism) |
| Bioavailability | 100% (direct exposure) | <100% (subject to oral absorption) |
Visualization of the IVIVE Logic
Sources
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
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A Senior Application Scientist's Guide to Synthetic Precursors: Benchmarking 2,5-Dichloro-3-fluorobenzoic Acid in Fluoroquinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and economic viability of a drug manufacturing process. Halogenated benzoic acids are a cornerstone class of precursors, particularly in the synthesis of fluoroquinolone antibiotics, a vital group of broad-spectrum antibacterial agents. This guide provides an in-depth technical comparison of 2,5-Dichloro-3-fluorobenzoic acid and its key isomers as synthetic precursors for fluoroquinolone antibiotics, with a focus on the well-established drug, Ciprofloxacin. We will delve into the causality behind experimental choices, supported by available data and established chemical principles.
The Strategic Importance of Halogenated Benzoic Acids in Fluoroquinolone Synthesis
The core structure of fluoroquinolone antibiotics is assembled through a series of reactions where the substitution pattern of the initial benzoic acid derivative dictates the reactivity and ultimately the success of the synthesis. The presence and position of electron-withdrawing halogen atoms are crucial for activating the aromatic ring towards nucleophilic aromatic substitution (SNAr), a key step in the formation of the quinolone core.
The general synthetic pathway involves the condensation of a halogenated benzoyl halide with a β-ketoester or a similar active methylene compound, followed by cyclization and subsequent reaction with a piperazine derivative. The nature and position of the halogen substituents on the initial benzoic acid play a pivotal role in these transformations.
Benchmarking Precursor Performance: A Comparative Analysis
For this guide, we will focus on the synthesis of Ciprofloxacin, a widely used fluoroquinolone, and compare the potential performance of this compound against its more commonly cited isomer, 2,4-Dichloro-5-fluorobenzoic acid.
Physicochemical Properties of Key Precursors
A comparative look at the fundamental properties of these precursors provides initial insights into their potential behavior in a reaction.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | 501008-42-0[1][2] | 209.00 | 148-152 |
| 2,4-Dichloro-5-fluorobenzoic acid | ![]() | 86522-89-6 | 209.00 | 144-146[3] |
| 2,4,5-Trifluorobenzoic acid | ![]() | 446-17-3 | 176.07 | 97-100 |
Note: Data is compiled from various chemical supplier and database sources.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The key step where the choice of precursor has the most significant impact is the intramolecular nucleophilic aromatic substitution that leads to the formation of the quinolone ring system. The rate of this reaction is highly dependent on the electronic effects of the substituents on the aromatic ring.
-
Electron-Withdrawing Effects: Both chlorine and fluorine are strongly electron-withdrawing groups that activate the benzene ring towards nucleophilic attack. The cumulative effect of three such groups in all the compared precursors leads to a highly electrophilic aromatic ring, facilitating the SNAr reaction. The trifluoro-substituted ring is expected to be the most activated.
-
Leaving Group Ability: In SNAr reactions, fluoride is generally a better leaving group than chloride when the reaction is rate-determined by the attack of the nucleophile, due to its higher electronegativity which stabilizes the intermediate Meisenheimer complex. However, the C-F bond is stronger than the C-Cl bond, which can make fluoride a poorer leaving group if bond breaking is part of the rate-determining step. In the context of fluoroquinolone synthesis, the high activation of the ring often makes the nucleophilic attack the rate-limiting step.
-
Steric Hindrance: The positioning of the substituents can sterically hinder the approach of the nucleophile. In this compound, the fluorine atom is situated between two chlorine atoms, which could potentially create more steric hindrance compared to the 2,4-dichloro-5-fluoro isomer where the reacting center for cyclization (the carbon bearing a chlorine that is displaced) is less crowded.
Experimental Data and Synthesis Protocols
While a direct comparative study is elusive, we can analyze representative synthetic protocols for Ciprofloxacin starting from different precursors to infer performance.
Representative Synthesis of Ciprofloxacin from 2,4-Dichloro-5-fluorobenzoyl chloride
A common and well-documented route to Ciprofloxacin utilizes 2,4-Dichloro-5-fluorobenzoyl chloride.
Experimental Protocol (Conceptual):
-
Condensation: 2,4-Dichloro-5-fluorobenzoyl chloride is reacted with diethyl malonate in the presence of a base like magnesium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated to yield a β-ketoester.
-
Enol Ether Formation: The β-ketoester is then reacted with triethyl orthoformate in the presence of acetic anhydride to form an enol ether.
-
Amine Reaction: The enol ether is reacted with cyclopropylamine.
-
Cyclization: The intermediate undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction upon treatment with a base (e.g., potassium carbonate) to form the quinolone ring system. In this step, one of the chlorine atoms is displaced.
-
Piperazine Addition: The second chlorine atom is then substituted by piperazine in a subsequent SNAr reaction.
-
Hydrolysis: Finally, the ester group is hydrolyzed to give Ciprofloxacin.
This route, while effective, involves multiple steps. A reported two-step synthesis of a key Ciprofloxacin intermediate starting from 2,4-dichloro-5-fluoro benzoyl chloride achieved an overall yield of 65%.
Proposed Synthetic Route for Ciprofloxacin from this compound
A similar synthetic strategy could be envisioned for this compound.
Analysis and Expected Performance:
The key difference in the performance of this compound would likely manifest in the cyclization and piperazine substitution steps.
-
Cyclization (SNAr): The fluorine at the 3-position in this compound is ortho to the carboxylic acid group and meta to the chlorine at the 5-position. The chlorine at the 2-position would be the likely leaving group during the initial cyclization. The electron-withdrawing effects of the fluorine and the other chlorine would still strongly activate the ring for this reaction. However, the steric bulk around the 2-position is a factor to consider.
-
Piperazine Substitution: Following cyclization, the remaining chlorine at the 5-position would be substituted by piperazine. The reactivity at this position would be influenced by the newly formed heterocyclic ring.
Without direct experimental data, it is challenging to definitively state whether the 2,5-dichloro-3-fluoro isomer would offer a significant advantage in terms of yield or reaction kinetics. However, the unique substitution pattern could potentially influence the regioselectivity of the reactions and the impurity profile of the final product.
Conclusion and Future Perspectives
Both this compound and its isomers, particularly 2,4-Dichloro-5-fluorobenzoic acid, are valuable precursors in the synthesis of fluoroquinolone antibiotics. The choice of precursor is a strategic decision based on a multitude of factors including:
-
Cost and Availability: The commercial availability and cost of the starting material are often primary drivers in industrial applications.
-
Reaction Efficiency and Yield: The precursor that provides the highest overall yield with the fewest side products is generally preferred.
-
Process Simplicity and Safety: A synthetic route with fewer steps and milder reaction conditions is more economical and safer to operate at scale.
-
Impurity Profile: The substitution pattern of the precursor can influence the types and quantities of impurities formed, which is a critical consideration in pharmaceutical manufacturing.
While 2,4-Dichloro-5-fluorobenzoic acid is a more commonly documented precursor for Ciprofloxacin synthesis, this compound presents an interesting alternative. Further research involving direct, controlled comparative studies is necessary to fully elucidate the potential advantages and disadvantages of this specific isomer. Such studies should focus on a quantitative comparison of reaction yields, rates, and the impurity profiles generated from each precursor under identical conditions.
For researchers and drug development professionals, the key takeaway is that a deep understanding of the structure-activity relationships of these halogenated precursors is essential for the rational design and optimization of synthetic routes to important pharmaceuticals.
References
- Arava, V. R., & Umareddy, P. (2018). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 10(3), 174-178.
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Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]
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Der Pharma Chemica. (2018). ciprofloxacin-a-two-step-process.pdf. Retrieved from [Link]
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LookChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
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- 1. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2,5-Dichloro-3-fluorobenzoic Acid
Introduction: The Imperative of Specificity in Analytical Science
In the realms of drug development, environmental monitoring, and food safety, the accurate detection and quantification of specific molecules are paramount. The challenge, however, is that analytical methods, particularly immunoassays, can sometimes recognize and bind to compounds that are structurally similar to the target analyte. This phenomenon, known as cross-reactivity, can lead to false positives or inaccurate quantification, compromising the integrity of experimental data.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 2,5-Dichloro-3-fluorobenzoic acid. As a halogenated aromatic carboxylic acid, this molecule possesses structural motifs common to various herbicides, pharmaceutical intermediates, and metabolites. Therefore, any analytical method developed for its detection must be rigorously validated for specificity. We will proceed from the foundational principles of immunoassay development to the practical execution of a competitive ELISA, providing a robust, self-validating system for assessing molecular specificity.
Part 1: Strategic Selection of Comparator Compounds
A meaningful cross-reactivity study begins with the logical selection of potential cross-reactants. The choice of these compounds is not arbitrary; it is a hypothesis-driven process based on structural homology. For this compound, we must consider analogs where substitutions on the benzene ring are varied. The rationale is to probe the antibody's binding pocket to determine which structural features are critical for recognition.
Table 1: Selected Structural Analogs for Cross-Reactivity Profiling
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte | ||
| This compound | The primary analyte against which all others will be compared. | |
| Structural Analogs | ||
| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | A common herbicide with a dichlorinated benzoic acid core. Tests tolerance for methoxy group and different chlorine positions. | |
| 2,4-Dichlorobenzoic acid | Assesses the contribution of the fluorine atom to binding specificity. | |
| 3-Fluorobenzoic acid | Evaluates the impact of removing the two chlorine atoms. | |
| 3-Chloro-5-fluorobenzoic acid | Tests the specificity related to the number and position of chlorine atoms.[1] | |
| Benzoic Acid | The parent molecule; serves as a negative control to confirm that the halogen substituents are key recognition features.[2][3][4] |
Part 2: Experimental Workflow for Specificity Determination
To assess cross-reactivity, we must first develop a selective binding partner, typically an antibody. Since small molecules like this compound are not immunogenic on their own, they must be chemically conjugated to a larger carrier protein, a process known as haptenization.[2][4] The resulting experimental workflow is a multi-stage process grounded in biochemistry and immunology.
Protocol 1: Hapten Synthesis and Immunogen Preparation
Rationale: The carboxylic acid group of the target analyte is the most convenient handle for conjugation. We will use a standard carbodiimide coupling chemistry to link it to the primary amines on a carrier protein. Using different carrier proteins for immunization (e.g., Bovine Serum Albumin - BSA) and for the assay coating antigen (e.g., Ovalbumin - OVA) is a critical step to prevent the selection of antibodies that recognize the carrier protein itself rather than the hapten.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Bovine Serum Albumin (BSA) and Ovalbumin (OVA)
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In an anhydrous DMF solvent, dissolve this compound, NHS, and EDC in equimolar amounts.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-ester active intermediate.
-
Conjugation to Carrier Protein: Prepare separate solutions of BSA (for the immunogen) and OVA (for the coating antigen) in PBS.
-
Slowly add the activated hapten solution dropwise to the protein solutions while stirring. The typical molar ratio of hapten to protein is 20:1 to 40:1.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated hapten by extensive dialysis against PBS for 48-72 hours, with multiple buffer changes.
-
Characterization: Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. The resulting conjugates (Hapten-BSA and Hapten-OVA) can be stored at -20°C.
Protocol 2: Polyclonal Antibody Production
Rationale: Polyclonal antibodies, which are a heterogeneous mixture of immunoglobulins that recognize different epitopes on the antigen, are suitable for developing robust competitive immunoassays.[4][5][6] Rabbits are a common host due to their size and strong immune response.
Materials:
-
Hapten-BSA immunogen
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Two healthy New Zealand white rabbits
-
Sterile syringes and needles
-
Protein A/G affinity chromatography column
Step-by-Step Methodology:
-
Pre-immune Bleed: Collect a small blood sample from each rabbit before immunization to serve as a negative control.
-
Primary Immunization (Day 0): Emulsify the Hapten-BSA immunogen (typically 0.5-1.0 mg) with an equal volume of Freund's Complete Adjuvant.[2] Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations: Administer booster injections every 3-4 weeks (e.g., Day 21, Day 42, Day 63). Boosters should be prepared with Freund's Incomplete Adjuvant to minimize inflammation.
-
Titer Monitoring: Approximately 10 days after each booster, collect a small test bleed. Determine the antibody titer (the dilution at which a specific signal is detected) using an indirect ELISA with the Hapten-OVA coating antigen.
-
Final Bleed and Purification: Once a high and stable titer is achieved, perform a final bleed. Separate the serum from the clotted blood. Purify the IgG fraction from the serum using a Protein A/G affinity chromatography column according to the manufacturer's protocol.
-
Antibody Characterization: Determine the concentration of the purified antibody solution and store it in aliquots at -20°C or -80°C.
Protocol 3: Competitive ELISA for Cross-Reactivity Assessment
Rationale: The competitive ELISA is the gold standard for quantifying small molecules.[7][8][9] In this format, the free analyte in the sample competes with a fixed amount of immobilized antigen (the Hapten-OVA conjugate) for binding to a limited amount of the specific antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Materials:
-
Hapten-OVA coating antigen
-
Purified polyclonal anti-hapten antibody
-
96-well high-binding ELISA plates
-
Target analyte and selected structural analogs
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Step-by-Step Methodology:
-
Plate Coating: Dilute the Hapten-OVA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimized concentration (typically 1-10 µg/mL). Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[10]
-
Washing & Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[10]
-
Competition Reaction: Wash the plate 3 times. Prepare serial dilutions of the target analyte (this compound) and each structural analog in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the optimized dilution of the primary antibody. Incubate for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
Secondary Antibody & Detection: Wash the plate 5 times. Add 100 µL of diluted Goat anti-rabbit IgG-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop & Read: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
Part 3: Data Analysis and Interpretation
The cornerstone of cross-reactivity analysis is the IC₅₀ value—the concentration of an analyte that causes a 50% reduction in the maximum signal of the assay.[11][12] By comparing the IC₅₀ of the target analyte to the IC₅₀ of the structural analogs, we can quantify the degree of cross-reactivity.
Calculation of Cross-Reactivity (%CR): The percent cross-reactivity is calculated using the following formula[11]:
%CR = (IC₅₀ of Target Analyte / IC₅₀ of Structural Analog) x 100
Data Interpretation:
-
A high %CR value indicates that the antibody binds the analog with an affinity similar to that of the target analyte.
-
A low %CR value signifies high specificity, as a much higher concentration of the analog is required to achieve the same level of inhibition.
Table 2: Hypothetical Cross-Reactivity Data for the Developed Assay
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) | Interpretation |
| This compound | 15.2 | 100 | Reference analyte. |
| Dicamba | 1,250 | 1.22 | Low cross-reactivity; the methoxy group and different chlorine positions are poorly recognized. |
| 2,4-Dichlorobenzoic acid | 85.7 | 17.7 | Moderate cross-reactivity, suggesting the fluorine atom contributes significantly to binding affinity. |
| 3-Fluorobenzoic acid | >10,000 | <0.15 | Negligible cross-reactivity; chlorine atoms are critical for antibody recognition. |
| 3-Chloro-5-fluorobenzoic acid | 450.3 | 3.38 | Low cross-reactivity, indicating that both the number and specific positions of the chlorine atoms are important. |
| Benzoic Acid | >10,000 | <0.15 | Negligible cross-reactivity; confirms the halogen substituents are essential for binding. |
The hypothetical data above illustrates a highly specific antibody. The significant drop in recognition for compounds lacking the fluorine atom (2,4-Dichlorobenzoic acid) or having a different chlorine substitution pattern highlights the specific molecular features recognized by the antibody population. Such an assay would be highly reliable for the specific detection of this compound in complex matrices.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By following a structured workflow encompassing rational analog selection, hapten synthesis, polyclonal antibody generation, and competitive immunoassay development, researchers can produce a self-validating analytical system. The resulting data not only quantifies the specificity of the method but also provides invaluable insights into the molecular determinants of antibody-antigen recognition. This framework ensures that any subsequent analytical applications built upon this assay are both reliable and defensible, upholding the highest standards of scientific integrity.
References
-
Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (2025, October 21). Boster Bio. [Link]
-
Polyclonal Antibody Production. (2024, December 9). LubioScience Blog. [Link]
-
Polyclonal Antibody Production Guidelines. University of Illinois Chicago. [Link]
-
How to make polyclonal antibodies. GenScript. [Link]
-
Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. (2022, May 25). National Institutes of Health. [Link]
-
Polyclonal Antibody Production: A Comprehensive Guide. (2023, April 27). evitria. [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021, September 29). MDPI. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Competitive ELISA. (2021, March 1). Creative Diagnostics. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2025, October 15). ResearchGate. [Link]
-
Competitive ELISA protocol. St John's Laboratory. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
-
Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. National Institutes of Health. [Link]
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025, August 7). ResearchGate. [Link]
-
Fluoro-benzoic acid series. LookChem. [Link]
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022, August 13). YouTube. [Link]
-
3-Chloro-5-fluorobenzoic acid. PubChem. [Link]
- Process for the preparation of halogenated benzoic acids.
- Process for the preparation of halogenated benzoic acid derivatives.
Sources
- 1. Halogen-bonding-mediated synthesis of amides and peptides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polyclonal Antibody Production - LubioScience Blog [lubio.ch]
- 3. research.umd.edu [research.umd.edu]
- 4. genscript.com [genscript.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Comprehensive Guide to Polyclonal Antibody Production | evitria [evitria.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Spectroscopic Differentiation: Unraveling the Isomeric Complexity of Dichloro-Fluorobenzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of halogenated aromatic compounds is a non-negotiable aspect of quality control and synthetic success. The subtle repositioning of chloro and fluoro substituents on a benzoic acid scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. Consequently, unambiguous identification is paramount.
This guide provides an in-depth comparative analysis of the spectroscopic data for 2,5-Dichloro-3-fluorobenzoic acid , a compound whose detailed spectral data is not widely published. To overcome this, we will employ a predictive approach grounded in fundamental spectroscopic principles and support our analysis with a robust comparison to its structural isomers: 2,4-Dichloro-5-fluorobenzoic acid and the non-fluorinated analog, 2,5-Dichlorobenzoic acid . By examining the nuanced differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can establish a clear framework for confident structural assignment.
The Structural Landscape: Causality of Spectroscopic Variation
The electronic environment of each atom within these molecules dictates their interaction with different forms of energy, giving rise to unique spectra. The primary factors at play are the inductive effects (-I) and mesomeric effects (+M) of the halogen substituents and the carboxylic acid group. The strong electronegativity of fluorine and chlorine withdraws electron density from the aromatic ring, while their lone pairs can participate in resonance. The precise location of these substituents creates distinct patterns of electron distribution, which is the root cause of the spectral differences we will explore.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For all benzoic acid derivatives, the most characteristic signals are the broad O-H stretch of the carboxylic acid and the sharp, strong C=O (carbonyl) stretch.
Key Vibrational Modes and Expected Frequencies:
| Vibrational Mode | This compound (Predicted) | 2,4-Dichloro-5-fluorobenzoic Acid[1] | 2,5-Dichlorobenzoic Acid |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ |
| C=O Stretch (Carbonyl) | ~1700-1720 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
| C-Cl Stretch | ~700-850 cm⁻¹ | ~700-850 cm⁻¹ | ~700-850 cm⁻¹ |
| C-F Stretch | ~1200-1300 cm⁻¹ | ~1200-1280 cm⁻¹ | N/A |
Comparative Analysis:
-
O-H and C=O Stretches: The broadness of the O-H band is a result of intermolecular hydrogen bonding between carboxylic acid dimers. This feature is common to all three compounds. The carbonyl (C=O) stretching frequency is sensitive to electronic effects. While all are expected around 1700 cm⁻¹, the fluorine atom in the ortho position (relative to the carboxyl group) in the target compound might slightly increase the C=O frequency due to its strong electron-withdrawing nature.
-
C-F Stretch: The most telling difference is the presence of a C-F stretching vibration for the fluorinated compounds, which is absent in 2,5-Dichlorobenzoic acid. This band, typically appearing in the 1200-1300 cm⁻¹ region, serves as a definitive marker for the presence of fluorine. Differentiating between the two fluorinated isomers based solely on the C-F stretch is challenging without high-resolution spectra and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly informative.
Predicted and Experimental ¹H NMR Data:
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) & Multiplicity |
| This compound (Predicted) | Two distinct aromatic protons are expected. H4 (meta to F, ortho to Cl) would likely appear as a doublet of doublets. H6 (ortho to Cl) would also be a doublet of doublets. The coupling constants (J-values) between H-H and H-F will be critical for assignment. |
| 2,4-Dichloro-5-fluorobenzoic Acid | Two aromatic protons are observed. One at a lower field and one at a higher field, both appearing as doublets due to H-F coupling. |
| 2,5-Dichlorobenzoic Acid | Three aromatic protons are present, leading to a more complex splitting pattern. Typically, one proton will be a doublet, one a doublet of doublets, and one a doublet. |
Causality of Differences:
The number of signals directly corresponds to the number of non-equivalent protons on the aromatic ring.
-
This compound and 2,4-Dichloro-5-fluorobenzoic acid both have two aromatic protons, which simplifies the spectrum compared to the three protons of 2,5-Dichlorobenzoic acid .
-
The key to distinguishing the fluorinated isomers lies in the H-F coupling constants . The magnitude of the coupling constant depends on the number of bonds separating the proton and the fluorine atom (ortho, meta, para). For this compound, we would predict a meta-coupling between F3 and H4 and a para-coupling between F3 and H6. These distinct J-values are the definitive fingerprint.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework. The chemical shifts are influenced by the electronegativity of attached groups, and C-F coupling provides additional structural clues.
Predicted and Experimental ¹³C NMR Data:
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) & Key Features |
| This compound (Predicted) | ~163-166 | Six distinct aromatic signals. The carbon directly bonded to fluorine (C3) will show a large one-bond coupling constant (¹JCF) of ~240-260 Hz and appear as a doublet. The adjacent carbons (C2, C4) will show smaller two-bond couplings (²JCF). |
| 2,4-Dichloro-5-fluorobenzoic Acid [1] | ~164 | Six aromatic signals. The C5 carbon (bonded to F) exhibits a large doublet splitting due to ¹JCF. |
| 2,5-Dichlorobenzoic Acid | ~169 | Six aromatic signals. No C-F coupling is observed. The chemical shifts are solely influenced by the two chlorine atoms and the carboxylic acid group. |
Expert Interpretation:
The defining feature in the ¹³C NMR spectra of the fluorinated compounds is the C-F coupling . The carbon atom directly attached to fluorine will be split into a doublet with a very large coupling constant (¹JCF), which is an unmistakable signal. The carbons two bonds away (ortho carbons) and three bonds away (meta carbons) will also show smaller doublet splittings. By analyzing this coupling pattern in conjunction with the chemical shifts, an unambiguous assignment of the fluorine position can be made. The absence of this coupling in the 2,5-Dichlorobenzoic acid spectrum makes it easily distinguishable.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Key Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | 209.00 | Predicted [M]+• at m/z 208/210/212. Fragments from loss of -OH (m/z 191/193/195) and -COOH (m/z 163/165/167). |
| 2,4-Dichloro-5-fluorobenzoic Acid [1] | 209.00 | [M]+• at m/z 208/210/212. Similar fragmentation to its isomer. |
| 2,5-Dichlorobenzoic Acid [2][3] | 191.01 | [M]+• at m/z 190/192/194. Fragments from loss of -OH (m/z 173/175/177) and -COOH (m/z 145/147). |
Comparative Analysis:
-
Molecular Ion Peak: The most immediate differentiator is the molecular weight. The fluorinated isomers have a molecular weight of ~209 g/mol , while the non-fluorinated analog is ~191 g/mol .
-
Isotopic Pattern: A crucial feature for any chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a compound with two chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4) with an approximate intensity ratio of 9:6:1.[4] This pattern will be present for all three compounds and confirms the presence of two chlorine atoms.
-
Fragmentation: All three compounds will likely undergo initial fragmentation by losing a hydroxyl radical (-OH) or the entire carboxyl group (-COOH).[5][6] While the primary fragmentation pathways are similar, the relative intensities of the fragment ions may differ slightly between the isomers due to the varying stability of the resulting cations. However, distinguishing the fluorinated isomers based on fragmentation alone is difficult without high-resolution mass spectrometry and detailed fragmentation studies.
Visualizing the Analysis
To clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for structural elucidation using multiple spectroscopic techniques.
Experimental Protocols
The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the acquired spectrum.
Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. A standard acquisition includes a 90° pulse and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using proton broadband decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (1-2 seconds) are required.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic cluster to confirm the presence of chlorine. Interpret the major fragment ions to deduce structural information.
Conclusion
While direct spectroscopic data for this compound is scarce, a confident structural assignment can be achieved through a multi-faceted approach. By predicting its spectral features based on established chemical principles and comparing them against the verified data of its isomers, a clear path to differentiation emerges. IR spectroscopy confirms the presence of the carboxylic acid and the C-F bond. Mass spectrometry establishes the correct molecular weight and the presence of two chlorine atoms. Ultimately, NMR spectroscopy, with its sensitivity to the unique proton and carbon environments created by the specific substitution pattern and the definitive presence of C-F and H-F coupling, serves as the most powerful and conclusive tool for distinguishing these closely related isomers. This guide provides the foundational logic and comparative data necessary for researchers to navigate the complexities of halogenated aromatic compound analysis.
References
-
PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Luo, J., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. Retrieved from [Link]
-
Khawaja, N., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 125(10), e2020JE006525. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,5-Dichloro-3-fluorobenzoic Acid Quantification
Introduction: The Criticality of Precise Quantification in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2,5-Dichloro-3-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is not merely a procedural step but a cornerstone of quality control, ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable methodology for their specific needs.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring that the discussed methodologies are robust, reliable, and compliant with global regulatory standards.[2][3][4][5][6][7][8][9]
Methodology Comparison: Selecting the Optimal Analytical Technique
The choice of an analytical method is contingent upon a multitude of factors, including the required sensitivity, the complexity of the sample matrix, the expected concentration range of the analyte, and the available instrumentation. For this compound, three primary techniques offer distinct advantages: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a workhorse in pharmaceutical analysis, revered for its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, such as this compound. The separation is typically achieved on a reversed-phase column, where the analyte's retention is influenced by its hydrophobicity.
Causality of Experimental Choices: The acidic nature of this compound necessitates a mobile phase with a pH below its pKa to ensure it is in its non-ionized form, thereby promoting retention on a nonpolar stationary phase like C18. An acidic mobile phase, such as one containing ammonium acetate buffered to an acidic pH, is a common and effective choice.[3] Methanol or acetonitrile is used as the organic modifier to elute the analyte from the column. UV detection is set at a wavelength of maximum absorbance for the analyte, typically around 210 nm for benzoic acid derivatives, to maximize sensitivity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, particularly for volatile and thermally stable compounds. For non-volatile analytes like this compound, a derivatization step is imperative to increase volatility and improve chromatographic performance.
Causality of Experimental Choices: Esterification of the carboxylic acid group, for instance, by reaction with BF₃·MeOH to form the methyl ester, is a common derivatization strategy.[10] This chemical modification makes the analyte amenable to GC analysis. The subsequent separation on a nonpolar capillary column, like a DB-5MS, is based on the compound's boiling point and interactions with the stationary phase. Mass spectrometric detection provides high specificity through the monitoring of characteristic fragment ions of the derivatized analyte, significantly reducing matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. This technique is often the gold standard for trace-level quantification in complex matrices.
Causality of Experimental Choices: The LC portion of the method is similar to that of HPLC-UV, employing a reversed-phase column and a gradient of aqueous and organic solvents. However, the mobile phase additives must be volatile (e.g., formic acid instead of phosphoric acid) to be compatible with the mass spectrometer's ion source. Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds like this compound, as it readily deprotonates to form [M-H]⁻ ions. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting impurities.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of this compound. The presented values are based on experimental data for structurally similar compounds and serve as a guide for method selection and validation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1-10 ng/L | ~0.01-0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~5-50 ng/L | ~0.05-0.5 ng/mL |
| Linearity (r²) | >0.999 | >0.995 | >0.999 |
| Typical Range | 1 - 100 µg/mL | 0.05 - 10 µg/L | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Sample Preparation | Simple Dilution | Extraction & Derivatization | Dilution or SPE |
| Analysis Time | 10 - 20 minutes | 20 - 30 minutes | 5 - 10 minutes |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Protocols: A Step-by-Step Guide
A detailed, self-validating protocol is essential for reproducible and trustworthy results. Below is a representative protocol for the quantification of this compound using HPLC-UV, based on a validated method for dichlorobenzoic acid isomers.[3]
Protocol: Quantification of this compound by HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC system with a UV detector, autosampler, and column oven
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 2.5 with formic acid
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Diluent: Methanol and water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a portion of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
4. System Suitability Test (SST)
-
Before sample analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
5. Analysis and Data Processing
-
Inject the blank (diluent), calibration standards, and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
Visualization of Workflows and Logical Relationships
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the interconnectedness of validation parameters.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.
Conclusion: Ensuring Method Suitability Through Rigorous Validation
The successful quantification of this compound hinges on the selection of an appropriate analytical method and its rigorous validation. This guide has provided a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS, highlighting their respective strengths and the rationale behind experimental design. While HPLC-UV often represents a pragmatic balance of performance and cost for routine quality control, GC-MS and LC-MS/MS offer superior sensitivity and selectivity for more demanding applications, such as trace impurity analysis or analysis in complex biological matrices.
Ultimately, the objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[7] By adhering to the principles of scientific integrity, employing self-validating protocols, and grounding experimental choices in sound chemical principles, researchers can ensure the generation of accurate, reliable, and defensible data, thereby upholding the quality and safety of pharmaceutical products.
References
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-
A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers . Journal of Chromatographic Science. [Link]
-
USP General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]
-
Validation of an analytical method is the process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications . uspbpep.com. [Link]
-
Sample Preparation in Analysis of Pharmaceuticals . ResearchGate. [Link]
-
The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose . BioPharm International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]
-
Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note . S4Science. [Link]
-
Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids in Oil Well Tracers . SlideServe. [Link]
-
Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology . PubMed. [Link]
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<1225> Validation of Compendial Procedures . USP-NF. [Link]
-
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers . PubMed. [Link]
-
Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites . PubMed. [Link]
-
Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) . PubMed. [Link]
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY . ResearchGate. [Link]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid . American Laboratory. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dichloro-3-fluorobenzoic Acid
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2,5-Dichloro-3-fluorobenzoic acid, tailored for researchers and professionals in drug development. The causality behind each step is explained to ensure a self-validating and trustworthy protocol.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this compound is not extensively published, data from structurally analogous chemicals provide a strong basis for a conservative risk assessment. Compounds like 2,4-Dichloro-5-fluorobenzoic acid and 2,5-Dichlorobenzoic acid are known irritants.[1][2][3] Therefore, this compound must be handled as a hazardous substance.
Core Rationale: The presence of chlorine and fluorine atoms on the benzene ring (halogenation) increases the chemical's persistence and potential for environmental harm if not disposed of correctly. The carboxylic acid group confers acidic properties. This dictates its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Hazard Summary Table
| Hazard Classification | Category | GHS Pictogram | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[1] | |
| Acute Toxicity, Oral (Assumed) | Category 4 | Potentially harmful if swallowed.[4] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all work is conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible.[2]
Required PPE:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use.
-
Eye Protection: Use chemical safety goggles that conform to EN 166 standards or equivalent.[1]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron.
-
Respiratory Protection: Not typically required when working in a fume hood. If a hood is unavailable or during a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Causality: The multi-halogenated aromatic structure presents risks of skin and respiratory irritation. Standard laboratory PPE provides a critical barrier to prevent accidental exposure during handling and segregation.
Waste Segregation: The Critical First Step
Proper segregation is the most crucial step in chemical waste management to prevent dangerous reactions and ensure correct disposal routing.[5] this compound waste falls into a specific, regulated category.
Do's:
-
Collect waste this compound (solid) and any contaminated materials (e.g., weighing paper, gloves, silica gel) in a dedicated container.
-
Categorize this waste as "Halogenated Organic Waste." [5]
-
If dissolved in a solvent, the entire solution must be treated as halogenated waste. For example, a solution in Dichloromethane (a halogenated solvent) or THF (a non-halogenated solvent) both become halogenated waste streams.
Don'ts:
-
DO NOT mix with non-halogenated organic waste. This is because halogenated waste requires high-temperature incineration at specialized facilities, and mixing streams increases disposal costs and complexity.
-
DO NOT mix with aqueous waste, acids, or bases.[5] Mixing a carboxylic acid with a base could cause a neutralization reaction, while mixing with incompatible chemicals could generate toxic gases.
-
DO NOT dispose of this chemical down the drain or in regular trash.[1][2] This is a direct violation of EPA regulations and can cause significant environmental contamination.
The following diagram illustrates the decision-making process for correctly segregating laboratory chemical waste.
Sources
Navigating the Safe Handling of 2,5-Dichloro-3-fluorobenzoic Acid: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the introduction of a new chemical entity into the laboratory workflow demands a meticulous approach to safety. 2,5-Dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid, presents a specific set of handling challenges due to its irritant nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar compounds. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Profile: Understanding the Risks
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][2][3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][4][5]
Given its solid, crystalline nature, the primary routes of exposure are through inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contamination of hands.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | [1][2][3][4][5] |
| Specific target organ toxicity – single exposure | Category 3: May cause respiratory irritation | [1][2][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. A risk assessment should always precede any handling of this chemical.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves may offer limited protection against accidental, brief contact. However, due to the presence of halogenated aromatic hydrocarbon functionalities, nitrile gloves are not recommended for prolonged or direct contact.[6][7]
-
Recommended: Butyl rubber or Viton® gloves should be used when direct or prolonged contact is anticipated.[8] These materials offer superior resistance to a broader range of chemicals, including halogenated and aromatic compounds. Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.[9]
-
Practice: Double gloving can provide an additional layer of protection. When handling the solid, wear a lighter pair of nitrile gloves underneath a more robust pair of butyl rubber or Viton® gloves. This allows for the removal of the outer, more contaminated glove while still maintaining a level of protection.
Eye and Face Protection: Shielding from Splashes and Dust
-
Mandatory: Chemical safety goggles that meet the ANSI Z.87.1 standard are required whenever handling this compound.[10]
-
Enhanced Protection: When there is a potential for splashing or significant dust generation, a face shield worn over safety goggles is essential to protect the entire face.[11]
Body Protection: Preventing Skin Contact
-
Standard: A 100% cotton lab coat is the minimum requirement.[12]
-
Increased Protection: For tasks with a higher risk of contamination, such as weighing out large quantities or during spill cleanup, a chemical-resistant apron worn over the lab coat is recommended.[10][12]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Avoid open-toed footwear to protect against spills.[10][11]
Respiratory Protection: Guarding Against Inhalation
Given that this compound is a solid that can generate dust, respiratory protection is crucial, especially when handling the powder outside of a certified chemical fume hood.
-
Recommendation: A NIOSH-approved air-purifying respirator equipped with a particulate filter is necessary.[13][14] The filter should be at least an N95 (not resistant to oil), R95 (somewhat resistant to oil), or P95 (strongly resistant to oil). Since oil aerosols are not expected when handling the solid chemical, an N95 respirator is generally sufficient.[15][16]
-
Fit Testing: A proper fit test is required by OSHA to ensure the respirator provides a tight seal and adequate protection.[17] Facial hair can interfere with the seal of a respirator.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure.
Preparation and Engineering Controls
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust.[11][12][18]
-
Spill Kit: Ensure a spill kit appropriate for corrosive solids is readily accessible. This should include a neutralizer (such as sodium bicarbonate), absorbent materials, and a designated waste container.[18]
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.[4]
Handling Procedures
-
Donning PPE: Before entering the designated handling area, don all required PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield. If a respirator is required, it should be donned and a seal check performed before handling the chemical.
-
Weighing and Transfer:
-
In-Use:
-
Keep all containers of this compound clearly labeled.
-
Avoid contact with incompatible materials such as strong oxidizing agents.[1]
-
-
Decontamination and Cleanup:
-
After handling, wipe down the work surface with a damp cloth.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Doffing PPE
The removal of PPE is a critical step to prevent self-contamination. A common doffing procedure is:
-
Remove outer gloves.
-
Remove the face shield and safety goggles.
-
Remove the lab coat.
-
Remove inner gloves.
-
Wash hands thoroughly.
Disposal Plan: Responsible Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all solid waste contaminated with the chemical in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Method:
-
The EPA provides guidance on the destruction and disposal of halogenated organic compounds.[20][21][22] Incineration at a licensed hazardous waste facility is a common disposal method for such chemicals.
-
Consult your institution's EHS department for specific disposal procedures. They will provide guidance on proper waste labeling and pickup schedules.
-
Visualizing the Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: A flowchart outlining the key stages of safe handling.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their work, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
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Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
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Gloveleya. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
University of California, Riverside Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
-
Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
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European Solvents Industry Group (ESIG). (n.d.). Glove Selection Guidance. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Wikisource. (2024, August 24). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix D. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
-
Unknown. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



